Dihydrocorynantheine
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13+/t14-,17-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLUOJBSAYAYEM-XPOGPMDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315111 | |
| Record name | Dihydrocorynantheine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50439-68-4 | |
| Record name | Dihydrocorynantheine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50439-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrocorynantheine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050439684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrocorynantheine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROCORYNANTHEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O2FX8N0QQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dihydrocorynantheine natural occurrence and sources
An In-Depth Technical Guide to the Natural Occurrence and Sources of Dihydrocorynantheine
Introduction
This compound is a corynanthe-type monoterpenoid indole alkaloid, a class of natural products known for their structural complexity and significant pharmacological properties.[1] While not as widely studied as some of its derivatives, this compound holds a crucial position in the biosynthesis of several pharmacologically active alkaloids, most notably mitragynine, the principal psychoactive component of Mitragyna speciosa (kratom).[2][3] Beyond its role as a chemical intermediate, this compound itself has demonstrated biological activity, including significant vasodilating effects.[4]
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details the primary botanical sources, explores the intricacies of its biosynthetic pathway, and presents a generalized methodology for its extraction and isolation from plant matrices. The content is structured to deliver both foundational knowledge and practical insights into the study of this important natural compound.
Botanical Distribution of this compound
This compound is primarily found within the Rubiaceae family, a large family of flowering plants that includes coffee and cinchona. Its presence is most notably documented in three key genera: Corynanthe, Uncaria, and Mitragyna. These genera are distributed across the tropical regions of Africa and Asia and have a rich history in traditional medicine.
The primary botanical sources of this compound are summarized in the table below.
| Genus | Species | Common Name | Plant Part(s) | Geographical Distribution |
| Corynanthe | Corynanthe yohimbe (syn. Pausinystalia yohimbe) | Yohimbe | Bark | Western and Central Africa (e.g., Nigeria, Cameroon, Gabon)[5][6] |
| Corynanthe pachyceras | N/A | Bark | West Africa | |
| Uncaria | Uncaria tomentosa | Cat's Claw | Leaves, Roots | Central and South America (e.g., Amazon rainforest)[7][8] |
| Uncaria rhynchophylla | Gou Teng | Stems | Southeast China and other parts of Asia[9] | |
| Uncaria macrophylla | N/A | Aerial Parts | Asia[4][10] | |
| Mitragyna | Mitragyna speciosa | Kratom | Leaves | Southeast Asia (e.g., Thailand, Malaysia)[2][11] |
Key Botanical Sources:
-
Corynanthe yohimbe : This evergreen tree is the most famous source of yohimbine, another well-known indole alkaloid.[12] this compound is also present in the bark as a related corynanthe alkaloid.[5][13] The tree can grow up to 30 meters tall and is native to the lowland forests of western and central Africa.[6]
-
Uncaria tomentosa : Commonly known as Cat's Claw due to its distinctive claw-like thorns, this woody vine has been used for centuries in traditional Peruvian medicine.[7] It grows in the tropical forests of Central and South America. This compound is found in small quantities in its leaves and roots, alongside a diverse array of other indole and oxindole alkaloids.[7]
-
Mitragyna speciosa : Known as kratom, this tropical tree is native to Southeast Asia, where its leaves have been used for their stimulant and opioid-like effects.[2] this compound is a crucial biosynthetic precursor to the more abundant alkaloids mitragynine and speciogynine, and its presence is foundational to the plant's unique chemical profile.[3][11]
Biosynthesis of the this compound Scaffold
The biosynthesis of this compound is a key branch point in the formation of numerous monoterpenoid indole alkaloids (MIAs). The pathway begins with strictosidine, the universal precursor for virtually all MIAs.
The process is initiated by the deglycosylation of strictosidine, which generates a highly reactive aglycone. This intermediate is then enzymatically reduced to form the this compound scaffold. A critical enzyme in this transformation is This compound Synthase (DCS) , which catalyzes the reduction and cyclization to create the characteristic corynanthe skeleton.[2][14]
A noteworthy feature of this biosynthesis is its stereoselectivity. Different orthologs of the DCS enzyme can produce different stereoisomers at the C-20 position, leading to either (20S)-dihydrocorynantheine or (20R)-dihydrocorynantheine.[2][3] These distinct epimers serve as precursors for different series of downstream alkaloids. For instance, in Mitragyna speciosa, these stereoisomers are the starting points for the biosynthesis of mitragynine and its epimer, speciogynine.[2]
Caption: Biosynthetic pathway from strictosidine to this compound stereoisomers.
Methodologies for Extraction and Isolation
The isolation of this compound from plant material follows a general workflow for natural product extraction, particularly for alkaloids. The choice of solvent and chromatographic technique is critical for achieving efficient separation and purification.[15] The protocol described for isolating alkaloids from Uncaria rhynchophylla provides a robust framework that can be adapted for other source materials.[9]
Generalized Experimental Protocol
Step 1: Preparation of Plant Material
-
The relevant plant part (e.g., dried bark, leaves, or stems) is coarsely ground into a fine powder to increase the surface area for solvent penetration.
Step 2: Solvent Extraction
-
The powdered plant material is subjected to exhaustive extraction, typically through cold maceration or Soxhlet extraction.[15]
-
Methanol (MeOH) is a common and effective solvent for this purpose. The material is soaked in the solvent for an extended period (e.g., 3 x 72 hours) at room temperature.[9]
-
The resulting extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Step 3: Acid-Base Partitioning for Alkaloid Enrichment
-
The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloid nitrogen atoms, rendering them water-soluble.
-
This aqueous solution is then washed with an immiscible organic solvent (e.g., dichloromethane, DCM) to remove neutral and acidic compounds.
-
The pH of the aqueous layer is subsequently adjusted to be basic (e.g., pH 9-10 with NH₄OH), which deprotonates the alkaloids, making them soluble in organic solvents.
-
The alkaloids are then extracted back into an organic solvent like DCM. This process is repeated multiple times to ensure complete extraction. The combined organic layers yield a crude alkaloid fraction.
Step 4: Chromatographic Purification
-
The crude alkaloid fraction is subjected to column chromatography for separation. Silica gel is a commonly used stationary phase.
-
A solvent gradient system is employed for elution, starting with a non-polar solvent and gradually increasing the polarity. A typical system is a gradient of DCM to methanol (e.g., 100:0 to 90:10 DCM:MeOH).[9]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are combined.
-
Further purification of the combined fractions may be necessary, often using preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound in high purity.
Step 5: Structural Elucidation
-
The structure and purity of the isolated compound are confirmed using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC) and High-Resolution Mass Spectrometry (HRMS).
Caption: Generalized workflow for the extraction and isolation of this compound.
Quantitative Considerations
The concentration of this compound in its natural sources can vary significantly based on the plant species, geographical origin, age of the plant, and the specific part harvested. In many cases, particularly in Mitragyna speciosa, this compound is present in lower concentrations relative to its downstream products. For example, in Thai varieties of kratom, the principal alkaloid mitragynine can constitute up to 66% of the total alkaloid content, while this compound serves as a minor, transient intermediate.[11] In contrast, species like Corynanthe yohimbe and various Uncaria species are known to contain a more complex mixture of corynanthe-type alkaloids where this compound may be more prominent, though still part of a diverse phytochemical profile.[7][13] Precise quantification requires validated analytical methods, such as HPLC or GC-MS, and is essential for standardizing extracts for research or therapeutic development.
Conclusion
This compound is a structurally significant indole alkaloid found predominantly in the Corynanthe, Uncaria, and Mitragyna genera of the Rubiaceae family. Its primary importance lies in its role as a key biosynthetic intermediate for a wide range of pharmacologically active compounds. Understanding its natural distribution, the enzymatic pathways that govern its formation, and the methodologies for its isolation are fundamental for advancing research in natural products chemistry and ethnopharmacology. This guide provides a foundational framework for professionals seeking to explore the scientific and therapeutic potential of this compound and its rich botanical sources.
References
-
Reis, S. R. I., et al. (2022). Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
do Nascimento, P. G. D., et al. (2018). Relationship of chemical structure and anti-inflammatory activity of dihydrocorynantheol and its analogues. PubMed. Available at: [Link]
-
Federal Institute for Risk Assessment (BfR). (2013). Scientific assessment of yohimbe (Pausinystalia yohimbe). EFSA. Available at: [Link]
-
Zhang, Y-F., et al. (2023). Uncarialines AE, new alkaloids from Uncaria rhynchophylla and their anticoagulant activity. Phytochemistry Letters. Available at: [Link]
-
Capstran, J., et al. (2023). Directed Biosynthesis of Mitragynine Stereoisomers. Journal of the American Chemical Society. Available at: [Link]
-
Capstran, J., et al. (2023). Scheme 2. Formation of (Dihydro)corynantheal a. ResearchGate. Available at: [Link]
-
Capstran, J., et al. (2023). Directed Biosynthesis of Mitragynine Stereoisomers. Max-Planck-Gesellschaft. Available at: [Link]
-
Flores-Bocanegra, L., et al. (2020). The Chemistry of Kratom [Mitragyna speciosa]: Updated Characterization Data and Methods to Elucidate Indole and Oxindole Alkaloids. Journal of Natural Products. Available at: [Link]
-
Wikipedia. (n.d.). Mitragynine. Wikipedia. Available at: [Link]
-
Amat, M., et al. (2009). Enantioselective Formal Synthesis of (+)-Dihydrocorynantheine and (−)-Dihydrocorynantheol. The Journal of Organic Chemistry. Available at: [Link]
-
Kratom Alks. (n.d.). Corynantheidine. Kratom Alks. Available at: [Link]
-
León, F., et al. (2009). Phytochemical Characterization of the Leaves of Mitragyna Speciosa Grown in USA. Natural Product Communications. Available at: [Link]
-
Wikipedia. (n.d.). Corynanthe johimbe. Wikipedia. Available at: [Link]
-
Henriette's Herbal Homepage. (n.d.). Yohimbe. Corynanthe yohimbe. Available at: [Link]
-
Zych, M., et al. (2021). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. International Journal of Molecular Sciences. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Yohimbine. PubChem Compound Database. Available at: [Link]
-
Zhang, Y., et al. (2021). Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review. Journal of Ethnopharmacology. Available at: [Link]
-
Van Tamelen, E. E., & Hester Jr, J. B. (1959). Total synthesis of dl-dihydrocorynantheine. Journal of the American Chemical Society. Available at: [Link]
-
Van Tamelen, E. E., & Hester Jr, J. B. (1957). THE TOTAL SYNTHESIS OF dl-DIHYDROCORYNANTHEINE. Journal of the American Chemical Society. Available at: [Link]
-
Al-Snafi, A. E., et al. (2021). Uncaria tomentosa (Willd. ex Schult.) DC.: A Review on Chemical Constituents and Biological Activities. MDPI. Available at: [Link]
-
Jiang, H., et al. (2023). Phytochemistry and biological activities of corynanthe alkaloids. Phytochemistry. Available at: [Link]
-
Zhang, Q-W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine. Available at: [Link]
-
Tel-Cereido, S., et al. (2019). Dihydrochalcones: Occurrence in the Plant Kingdom, Chemistry and Biological Activities. ResearchGate. Available at: [Link]
-
Sharopov, F., & Wink, M. (2021). From Plant to Chemistry: Sources of Antinociceptive Non-Opioid Active Principles for Medicinal Chemistry and Drug Design. Molecules. Available at: [Link]
-
Rahman, A., et al. (2019). 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone Isolated from the Ethyl Acetate Extract of the Leaves of Syzygium Balsameum (Wight) Wall. ex Walp. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]
-
Göttl, V. L., et al. (2023). Extraction and Purification of Highly Active Astaxanthin from Corynebacterium glutamicum Fermentation Broth. MDPI. Available at: [Link]
Sources
- 1. Phytochemistry and biological activities of corynanthe alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Directed Biosynthesis of Mitragynine Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. This compound | CAS:4684-43-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Corynanthe johimbe - Wikipedia [en.wikipedia.org]
- 7. Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. html.rhhz.net [html.rhhz.net]
- 10. This compound | C22H28N2O3 | CID 3039336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Mitragynine - Wikipedia [en.wikipedia.org]
- 12. Yohimbine | C21H26N2O3 | CID 8969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. food.ec.europa.eu [food.ec.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of Dihydrocorynantheine in Plants
Executive Summary
Dihydrocorynantheine is a corynanthe-type monoterpenoid indole alkaloid (MIA), a class of natural products renowned for their structural complexity and significant pharmacological potential. As a key intermediate in the biosynthesis of more complex alkaloids, such as those found in Mitragyna speciosa (Kratom) and Cinchona species, understanding its formation is critical for advancements in drug development and metabolic engineering. This technical guide provides a comprehensive exploration of the this compound biosynthetic pathway in plants. We dissect the enzymatic cascade from primary metabolites to the final product, elucidate the complex regulatory networks that govern its synthesis, and provide detailed, field-proven experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this intricate natural pathway for innovative applications.
Introduction: The Significance of Corynanthe-Type Alkaloids
The monoterpenoid indole alkaloids (MIAs) represent over 3,000 structurally diverse compounds synthesized by plants, many of which possess potent biological activities.[1] this compound serves as a foundational scaffold within the corynanthe subclass, which includes medicinally vital compounds like the antihypertensive ajmalicine and the antimalarial quinine.[2] The elucidation of its biosynthetic route not only provides a blueprint for understanding the evolution of chemical diversity in plants but also offers a toolkit for the heterologous production of high-value pharmaceuticals in microbial or alternative plant hosts.[3] This guide moves beyond a simple recitation of steps to explain the causal logic behind the pathway's architecture and the experimental choices made to uncover it.
The Core Biosynthetic Blueprint
The assembly of this compound is a hallmark of metabolic convergence, integrating precursors from two distinct primary metabolic routes: the shikimate pathway and the methylerythritol phosphate (MEP) pathway. The indole backbone is supplied by tryptamine, derived from tryptophan (shikimate pathway), while the monoterpenoid portion originates as secologanin from geranyl diphosphate (GPP) (MEP pathway). These precursors undergo a stereospecific condensation to form the universal MIA intermediate, strictosidine. Subsequent enzymatic modifications—deglycosylation, cyclization, and a key double reduction—channel this central precursor toward the corynanthe scaffold.
Caption: Overview of the this compound Biosynthetic Pathway.
Detailed Enzymatic Trajectory
3.1 Precursor Synthesis: The Foundational Pillars
The journey begins with the synthesis of the two primary building blocks.
-
Tryptamine: The enzyme Tryptophan Decarboxylase (TDC) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme, catalyzes the removal of the carboxyl group from L-tryptophan. This reaction is a critical regulatory checkpoint, linking primary amino acid metabolism to the specialized TIA pathway.[4]
-
Secologanin: This complex iridoid monoterpenoid is derived from GPP through a multi-enzyme sequence. Key steps include hydroxylation by Geraniol 8-Oxidase (G8O) , a cytochrome P450 monooxygenase, and subsequent oxidative cleavage and cyclization steps catalyzed by enzymes like Secologanin Synthase (SLS) .[2]
3.2 The Gateway Condensation: Strictosidine Synthase (STR)
Strictosidine Synthase (STR) is the quintessential gatekeeper enzyme of MIA biosynthesis. It performs a highly stereospecific Pictet-Spengler condensation between tryptamine and secologanin to exclusively form 3-α(S)-strictosidine.[5] This enzymatic control is crucial; the chemical condensation can yield multiple isomers, but STR ensures that only the correct diastereomer for downstream processing is produced. The enzyme acts as a scaffold, orienting the substrates and catalyzing the reaction with remarkable precision.
3.3 Activation by Deglycosylation: Strictosidine β-Glucosidase (SGD)
Strictosidine itself is a stable glucoalkaloid. To activate it for further rearrangement, Strictosidine β-Glucosidase (SGD) hydrolyzes the glucose moiety.[5] This cleavage is not a simple deactivation step; it unleashes a highly reactive and unstable aglycone intermediate. This aglycone is the true nexus of the pathway, existing in equilibrium with several isomers, including cathenamine, epi-cathenamine, and the open-ring dialdehyde form.[6][7] The instability of this intermediate necessitates its immediate capture by downstream enzymes, a phenomenon known as metabolic channeling, which may be facilitated by the nuclear localization of both SGD and subsequent enzymes.[6]
3.4 The Branch Point Intermediate: Formation of 4,21-Dehydrogeissoschizine
The strictosidine aglycone spontaneously cyclizes to form various iminium species. One of the key intermediates is 4,21-dehydrogeissoschizine .[7][8] This molecule is a critical branch point. It can be reduced by different classes of NADPH-dependent reductases to yield distinct alkaloid scaffolds. For instance, Geissoschizine Synthase (GS) performs a single 1,2-iminium reduction to form geissoschizine, the precursor to iboga and aspidosperma alkaloids.[9][10] In contrast, the path to this compound requires a different enzymatic activity.
3.5 The Definitive Step: this compound Synthase (DCS)
The formation of this compound from 4,21-dehydrogeissoschizine is catalyzed by This compound Synthase (DCS) , a member of the Medium-Chain Dehydrogenase/Reductase (MDR) superfamily.[9] This enzyme is distinct from GS in its catalytic function. DCS performs a concerted, NADPH-dependent double reduction : a 1,4-conjugated iminium reduction followed by a 1,2-iminium reduction.[9] This two-step reduction within a single active site is a remarkable example of enzymatic efficiency and control.
Different orthologs of DCS, such as those found in Mitragyna speciosa (MsDCS) or Cinchona pubescens (CpDCS), exhibit distinct stereoselectivity, producing either (20S) or (20R)-dihydrocorynantheine. This stereochemical outcome is dictated by subtle differences in active site residues that alter the orientation of the substrate during reduction.[9]
Transcriptional Regulatory Network
The biosynthesis of this compound is not constitutive but is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stimuli like jasmonate signaling. A complex network of transcription factor (TF) families orchestrates the coordinate expression of the pathway genes.
-
AP2/ERF Factors (ORCAs): The Octadecanoid-responsive Catharanthus AP2/ERF domain proteins, particularly ORCA3, are master regulators that bind to the jasmonate and elicitor-responsive elements (JERE) in the promoters of key genes like STR.[1]
-
bHLH Factors (CrMYC2): The basic helix-loop-helix factor CrMYC2 acts upstream of the ORCAs, integrating the jasmonate signal to activate the entire cascade.[11]
-
WRKY Factors (CrWRKY1): This family of TFs adds another layer of control. CrWRKY1 , for example, can directly activate the TDC promoter while also modulating the expression of other regulators like the ORCAs, demonstrating the intricate cross-talk within the network.[1][11]
This hierarchical and interconnected network allows the plant to rapidly mount a defense response by producing these bioactive alkaloids when needed.
Methodologies for Pathway Elucidation & Analysis
The characterization of the this compound pathway relies on a combination of molecular biology, enzymology, and analytical chemistry. The following protocols represent self-validating systems for investigating key aspects of this pathway.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. Engineered biosynthesis of plant heteroyohimbine and corynantheine alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of ajmalicine formation and related enzyme activities in Catharanthus roseus cells: effect of inoculum density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unlocking the Diversity of Alkaloids in Catharanthus roseus: Nuclear Localization Suggests Metabolic Channeling in Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Tight-Knit Family: The Medium-Chain Dehydrogenase/Reductases of Monoterpene Indole Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Physical and chemical properties of Dihydrocorynantheine
An In-depth Technical Guide to the Physical and Chemical Properties of Dihydrocorynantheine
Introduction
This compound is a corynanthe-type monoterpenoid indole alkaloid, a class of natural products known for their structural complexity and significant pharmacological activities.[1][2] First isolated from the bark of Pseudocinchona africana, this compound and its analogues are found in various plant species, including those of the Uncaria and Corynanthe genera.[1][2][3] The intricate indolo[2,3-a]quinolizidine core structure of this compound presents a formidable challenge for synthetic chemists and a rich scaffold for medicinal chemistry exploration.[4] This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of this compound, intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Molecular Structure and Stereochemistry
The chemical architecture of this compound is defined by a pentacyclic skeleton. Understanding its three-dimensional arrangement is crucial, as its biological activity is intrinsically linked to its stereochemistry.
Core Structure
The IUPAC name for this compound is methyl (E)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate.[5] The molecule possesses three stereocenters on the piperidine ring, which dictates its specific spatial conformation and interaction with biological targets.[4] The control of both relative and absolute stereochemistry during synthesis is a significant challenge that has been a focus of considerable research.[4]
Caption: Core indolo[2,3-a]quinolizidine skeleton of this compound.
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[6][7] Enantiomers are stereoisomers that are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.[6][8] The specific stereoisomer, (+)-dihydrocorynantheine, has been a target of enantioselective synthesis.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and understanding its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈N₂O₃ | [5][9] |
| Molecular Weight | 368.47 g/mol | [5][9] |
| CAS Registry Number | 50439-68-4 | [5][9] |
| Melting Point | 177.0-177.5 °C | [9] |
| Boiling Point (Predicted) | 531.7±50.0 °C | [10] |
| Density (Predicted) | 1.20±0.1 g/cm³ | [10] |
| pKa (Predicted) | 18.13±0.60 | [10] |
| XLogP3 | 3.4 | [5] |
| Appearance | Crystals | [11] |
Spectroscopic Characterization
The structural elucidation of this compound relies heavily on modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of organic molecules.[12][13] For this compound, ¹H NMR spectra at room temperature show the presence of two conformers that are near coalescence.[14] This is due to the restricted rotation of the 3-methoxypropenoate side chain.[14] Low-temperature ¹H NMR allows for the characterization of this conformational equilibrium.[14] The use of two-dimensional NMR techniques like COSY and HETCOR is crucial for assigning the complex proton and carbon signals and confirming the connectivity of the molecule.[15][16]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and molecular formula of a compound.[12] High-resolution mass spectrometry (HRMS) can confirm the elemental composition of this compound with high accuracy.[3] Fragmentation patterns observed in the mass spectrum can offer valuable clues about the molecule's structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic IR absorptions would include those for the N-H stretch of the indole, C=O stretch of the ester, and C=C stretches of the aromatic ring and the enol ether. UV-Vis spectroscopy provides information about the electronic transitions within the molecule, with the indole chromophore being a key feature.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by its constituent functional groups, including the indole nucleus, the tertiary amine, the enol ether, and the ester group. The indole nitrogen can be reactive under certain conditions, and the overall structure is susceptible to oxidation. The synthesis of this compound often involves multi-step sequences that require careful control of stereochemistry.[1][4][17][18]
Isolation and Purification
The isolation of this compound from natural sources typically involves extraction from plant material followed by chromatographic separation.
Generalized Protocol for Isolation
-
Extraction: Dried and powdered plant material (e.g., bark) is subjected to extraction with an organic solvent, often methanol or ethanol, sometimes with the addition of a base to facilitate the extraction of the alkaloids.
-
Acid-Base Partitioning: The crude extract is then subjected to an acid-base workup. The alkaloids are protonated and extracted into an acidic aqueous phase, leaving neutral and acidic compounds in the organic phase. The aqueous phase is then basified, and the free alkaloids are re-extracted into an organic solvent.
-
Chromatography: The resulting alkaloid fraction is then purified using chromatographic techniques. This may involve column chromatography on silica gel or alumina, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure this compound.
Caption: Generalized workflow for the isolation and purification of this compound.
Analytical Methods
High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) or a mass spectrometer (MS) is the method of choice for the quantitative analysis of this compound in plant extracts and biological samples.[19][20] The development of a validated analytical method is crucial for quality control and pharmacokinetic studies.[19][20]
Pharmacological and Toxicological Profile
Corynanthe alkaloids, as a class, exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and effects on the central nervous system.[21] Dihydrocorynantheol, a closely related analogue, has demonstrated anti-inflammatory properties in animal models.[22] While specific pharmacological data for this compound is limited in the public domain, its structural similarity to other pharmacologically active alkaloids, such as corynantheidine, suggests potential interactions with adrenergic and opioid receptors.[23][24]
Corynantheidine has been shown to be a partial agonist at the µ-opioid receptor and has a notable affinity for α₁-adrenergic receptors.[23][24] It is also a potent inhibitor of the cytochrome P450 enzyme CYP2D6, indicating a potential for drug-drug interactions.[25] Given the structural similarities, it is plausible that this compound may share some of these pharmacological and toxicological characteristics. However, dedicated studies are required to confirm this.
Conclusion
This compound is a structurally complex indole alkaloid with intriguing chemical and physical properties. Its stereochemistry plays a pivotal role in its identity and likely its biological function. While its full pharmacological profile is yet to be elucidated, its relationship to other bioactive corynanthe alkaloids makes it a person of interest for further investigation in drug discovery and development. The synthetic and analytical methodologies developed for this and related compounds provide a solid foundation for future research into its therapeutic potential.
References
-
CAS Common Chemistry. This compound. [Link]
-
Amat, M., Gómez-Esqué, A., Escolano, C., Santos, M. M. M., Molins, E., & Bosch, J. (2009). Enantioselective Formal Synthesis of (+)-Dihydrocorynantheine and (−)-Dihydrocorynantheol. The Journal of Organic Chemistry, 74(3), 1205–1211. [Link]
-
Nagata, K., Itoh, H., & Ishikawa, H. (2010). FORMAL SYNTHESES OF this compound AND ISORHYNCHOPHYLLINE VIA PROLINE CATALYZED MANNICH-MICHAEL REACTION. HETEROCYCLES, 81(8), 1791. [Link]
-
PubChem. This compound. [Link]
-
Martin, S. F., & Liras, S. (2002). Stereoselective total synthesis of dihydrocorynantheol. Organic letters, 4(19), 3243–3245. [Link]
-
ACS Publications. Enantioselective Formal Synthesis of (+)-Dihydrocorynantheine and (−)-Dihydrocorynantheol. [Link]
-
PubChem. Dihydrocorynantheol. [Link]
-
Van Tamelen, E. E., & Hester, J. B. (1959). Total synthesis of dl-dihydrocorynantheine. Journal of the American Chemical Society, 81(14), 3805–3806. [Link]
-
PubChem. 4,21-Dehydrocorynantheine aldehyde. [Link]
-
Kratom Alks. Corynantheidine: Adrenergic & Opioid Pharmacology. [Link]
-
Perazzo, F. F., Lima, L. M., Padilha, M. M., Rocha, L. M., & de Carvalho, J. C. T. (2008). Relationship of chemical structure and anti-inflammatory activity of dihydrocorynantheol and its analogues. PubMed, 2008, 1. [Link]
-
Stærk, D., Norrby, P. O., & Jaroszewski, J. W. (2001). Conformational analysis of indole alkaloids corynantheine and this compound by dynamic 1H NMR spectroscopy and computational methods: steric effects of ethyl vs vinyl group. The Journal of organic chemistry, 66(7), 2217–2221. [Link]
-
Kratom Alks. Corynantheidine: Toxicology And Safety Assessment. [Link]
-
Kratom Alks. Corynantheidine. [Link]
-
PubChem. Dihydrocodeine. [Link]
-
Jiang, H., & Li, Y. (2023). Phytochemistry and biological activities of corynanthe alkaloids. Phytochemistry, 215, 113786. [Link]
-
PubChem. Dehydrocorydaline. [Link]
- Budavari, S. (Ed.). (2001). The Merck Index (13th ed.). Merck & Co.
-
Chad's Prep. (2020, October 6). 5.1 Overview of Isomers | Constitutional Isomers and Stereoisomers. YouTube. [Link]
-
Zhang, M., Wang, J., Zhang, Y., & Di, D. (2021). Uncarialines AE, new alkaloids from Uncaria rhynchophylla and their anticoagulant activity. Journal of Natural Medicines, 75(4), 933–939. [Link]
-
Jo, A. R., Kim, S. Y., Kim, K. M., Kim, J. H., & Kim, J. B. (2022). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Metabolites, 12(11), 1058. [Link]
-
Albrecht, J. (2023). Understanding the Stereochemistry of Molecules in Developing New Drugs. Journal of Organic and Inorganic Chemistry. [Link]
- Soderberg, T. (2022). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. In Organic Chemistry with a Biological Emphasis Volume I. Chemistry LibreTexts.
-
Chemistry LibreTexts. (2023, July 4). 3.1: Introduction to stereochemistry. [Link]
- University of Wisconsin-Madison, Department of Chemistry. Chapter 13: Spectroscopy.
- Soderberg, T. (2022). Chapter 3: Conformation and Stereochemistry. In Organic Chemistry with a Biological Emphasis Volume I. Chemistry LibreTexts.
-
Al-Jaber, H. I. (2009). The investigation of NMR spectra of dihydropyridones derived from Curcumin. ARKIVOC, 2009(13), 42-54. [Link]
-
Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2008). Validated spectrophotometric methods for the determination of amlodipine besylate in drug formulations using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and ascorbic acid. ResearchGate. [Link]
-
Al-Jaber, H. I. (2009). The investigation of NMR spectra of dihydropyridones derived from Curcumin. ResearchGate. [Link]
- Api, A. M., Belsito, D., Biserta, S., Botelho, D., Bruze, M., Burton, G. A., ... & Wilcox, D. K. (2023). RIFM fragrance ingredient safety assessment, 6, 6-dimethoxy-2, 5, 5-trimethylhex-2-ene, CAS registry number 67674-46-8. Food and Chemical Toxicology, 175, 113689.
-
Cherniy, S., Gureeva, S. N., & Georgiyants, V. A. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. html.rhhz.net [html.rhhz.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C22H28N2O3 | CID 3039336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. This compound CAS#: 4684-43-9 [m.chemicalbook.com]
- 11. Dihydrocodeine [drugfuture.com]
- 12. vanderbilt.edu [vanderbilt.edu]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. Conformational analysis of indole alkaloids corynantheine and this compound by dynamic 1H NMR spectroscopy and computational methods: steric effects of ethyl vs vinyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arkat-usa.org [arkat-usa.org]
- 16. researchgate.net [researchgate.net]
- 17. Stereoselective total synthesis of dihydrocorynantheol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea [mdpi.com]
- 20. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 21. Phytochemistry and biological activities of corynanthe alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Relationship of chemical structure and anti-inflammatory activity of dihydrocorynantheol and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. kratomalks.org [kratomalks.org]
- 24. kratomalks.org [kratomalks.org]
- 25. kratomalks.org [kratomalks.org]
Dihydrocorynantheine's Receptor Interactions: A Technical Guide for Drug Development Professionals
Abstract
Dihydrocorynantheine, a corynanthe alkaloid found in plants of the Mitragyna and Pausinystalia genera, represents a structurally intriguing scaffold for neuropharmacological drug discovery. While research on this specific molecule is nascent, analysis of its close structural analog, corynantheidine, provides critical insights into its potential mechanism of action at key central nervous system receptors. This guide synthesizes the available preclinical data on related compounds to project the receptor pharmacology of this compound, focusing on its interactions with adrenergic and opioid systems. We will delve into the quantitative aspects of receptor affinity and functional activity, present detailed experimental protocols for assessing these interactions, and visualize the implicated signaling pathways. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of corynanthe alkaloids.
Introduction: The Corynanthe Alkaloid Scaffold
The corynanthe alkaloids are a diverse family of indole alkaloids characterized by a common tetracyclic core. This compound belongs to this family, which also includes more extensively studied compounds like mitragynine and yohimbine. These molecules have garnered significant interest for their wide range of biological activities, including analgesic and muscle-relaxant properties. Understanding the specific receptor interactions of individual corynanthe alkaloids is paramount to harnessing their therapeutic potential while mitigating off-target effects.
Due to a paucity of direct experimental data for this compound, this guide will leverage the pharmacological profile of corynantheidine as a primary surrogate. Corynantheidine is a closely related analog, and its receptor binding and functional activity data offer the most relevant currently available model for predicting the actions of this compound. It is crucial to acknowledge that subtle structural differences can lead to significant pharmacological distinctions; therefore, the data presented herein should be considered a predictive framework to guide future empirical investigation of this compound.
Projected Receptor Pharmacology of this compound
Based on the data available for corynantheidine, this compound is predicted to exhibit a polypharmacological profile, with primary interactions at adrenergic and opioid receptors.
Adrenergic Receptor Interactions
The adrenergic system, particularly the α-adrenergic receptors, appears to be a significant target for corynanthe alkaloids.
| Receptor Subtype | Species | Cell Line | Radioligand | Ki (nM) | Reference |
| α1D-Adrenergic | Human | CHO | [³H]prazosin | 41.7 ± 4.7 | [1] |
| α2A-Adrenergic | Human | - | - | ~74 | [1] |
Table 1: Binding affinities of corynantheidine at human α-adrenergic receptors.
The data indicate a notable affinity for the α1D-adrenergic receptor, with a Ki value in the nanomolar range.[1] This affinity is reportedly 131-fold higher than that of mitragynine at the same receptor, highlighting how minor structural modifications within the corynanthe scaffold can dramatically alter receptor selectivity.[2] The interaction with the α2A-adrenergic receptor is also significant.
α1D-adrenergic receptors are Gq/11-coupled G-protein coupled receptors (GPCRs). Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is critically involved in smooth muscle contraction.[1]
Opioid Receptor Interactions
Corynanthe alkaloids are also known to interact with opioid receptors, which is of significant interest for their potential analgesic properties.
| Receptor Subtype | Species | Cell Line | Ki (nM) | Reference |
| μ-Opioid (MOR) | Human | HEK | 118 ± 12 | [1] |
| κ-Opioid (KOR) | Rat | RBL | 1910 ± 50 | [1] |
| δ-Opioid (DOR) | - | - | >10,000 | [1] |
Table 2: Binding affinities of corynantheidine at opioid receptors.
Corynantheidine displays a moderate affinity for the μ-opioid receptor (MOR) and a significantly weaker affinity for the κ-opioid receptor (KOR).[1] Its affinity for the δ-opioid receptor (DOR) is negligible.[1] This suggests a degree of selectivity for the MOR over other opioid receptor subtypes.
Functional assays have characterized corynantheidine as a partial agonist at the μ-opioid receptor.[3] In a BRET assay for Gi-1 protein activation, corynantheidine exhibited an EC50 of 67.2 nM with an Emax of 37.2% compared to the full agonist DAMGO.[1] In [³⁵S]GTPγS binding assays, it demonstrated an Emax of 74%.[3] At the κ- and δ-opioid receptors, no significant functional activity was observed.[1]
μ-opioid receptors are Gi/o-coupled GPCRs. Agonist binding to MOR leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, MOR activation promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane, and inhibits N-type voltage-gated calcium channels, which reduces neurotransmitter release.
Serotonergic Receptor Interactions
While other corynanthe alkaloids have shown activity at serotonin receptors, there is currently no validated binding or functional data for corynantheidine at any of the 5-HT receptor subtypes.[1] Therefore, at present, there is no evidence to suggest that this compound would have significant activity at serotonergic receptors.
Experimental Protocols for Receptor Characterization
To empirically determine the receptor pharmacology of this compound, a series of in vitro assays are required. The following protocols provide a framework for these investigations.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors (e.g., human μ-opioid, α1D-adrenergic receptors).
Materials:
-
Receptor Source: Membranes from cell lines stably expressing the human receptor of interest (e.g., HEK-293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-DAMGO for MOR, [³H]-prazosin for α1D).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., Naloxone for MOR).
-
Binding Buffer: Typically 50 mM Tris-HCl with appropriate co-factors (e.g., 5 mM MgCl₂), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize the membranes in ice-cold binding buffer and determine the protein concentration (e.g., using a BCA assay). Dilute the membrane preparation to a final concentration of 5-20 µg of protein per well.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200-250 µL:
-
Total Binding: Binding buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.
-
Competition Binding: this compound at various concentrations, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
[³⁵S]GTPγS Binding Assay for Functional Activity (Agonism)
This functional assay measures the activation of G-proteins upon agonist binding to a GPCR.
Objective: To determine if this compound acts as an agonist, partial agonist, or antagonist at Gi/o-coupled receptors (e.g., MOR).
Materials:
-
Receptor Source: Cell membranes expressing the receptor of interest.
-
[³⁵S]GTPγS: A non-hydrolyzable, radiolabeled analog of GTP.
-
GDP: To ensure G-proteins are in their inactive state at the start of the assay.
-
Test Compound: this compound at various concentrations.
-
Reference Agonist: A known full agonist for the receptor (e.g., DAMGO for MOR).
-
Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and a reducing agent like DTT.
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS.
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, GDP, and cell membranes.
-
Compound Addition: Add this compound at various concentrations or a buffer control for basal binding. For antagonist testing, pre-incubate with this compound before adding the reference agonist.
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) with gentle shaking.
-
Termination and Measurement: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing. Measure the radioactivity of the filters by scintillation counting.
-
Data Analysis: Plot the [³⁵S]GTPγS binding (in cpm or dpm) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to the reference full agonist.
cAMP Accumulation Assay for Functional Activity (Gi/o and Gs Coupling)
This assay measures the intracellular concentration of cyclic AMP, a key second messenger.
Objective: To determine the effect of this compound on adenylyl cyclase activity via Gi/o-coupled (e.g., MOR) or Gs-coupled receptors.
Materials:
-
Whole Cells: A cell line expressing the receptor of interest.
-
Forskolin: A direct activator of adenylyl cyclase, used to stimulate cAMP production in Gi/o-coupled receptor assays.
-
PDE Inhibitor: (e.g., IBMX) to prevent the degradation of cAMP.
-
Test Compound: this compound at various concentrations.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or luminescence-based).
Procedure (for a Gi/o-coupled receptor):
-
Cell Plating: Seed cells in a 96-well plate and grow to near confluence.
-
Cell Stimulation: Wash the cells and pre-incubate with a PDE inhibitor. Then, stimulate the cells with a fixed concentration of forskolin in the presence of varying concentrations of this compound.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (for inhibition of forskolin-stimulated cAMP production).
Conclusion and Future Directions
The available evidence from the closely related alkaloid, corynantheidine, strongly suggests that this compound is a promising scaffold for the development of novel therapeutics targeting adrenergic and opioid receptors. Its predicted polypharmacology, with potential partial agonism at the μ-opioid receptor and significant affinity for α-adrenergic receptors, warrants a thorough and systematic investigation.
The immediate priority for future research is to perform comprehensive in vitro pharmacological profiling of this compound itself. This includes conducting the radioligand binding and functional assays detailed in this guide against a broad panel of CNS receptors to confirm its primary targets and elucidate its selectivity profile. Subsequent studies should focus on in vivo models to assess its pharmacokinetic properties, blood-brain barrier penetration, and efficacy in relevant disease models, such as those for pain and addiction. A deeper understanding of the structure-activity relationships within the corynanthe alkaloid family will be instrumental in optimizing this scaffold for therapeutic development.
References
-
Corynantheidine: Adrenergic & Opioid Pharmacology - Kratom Alks. (n.d.). Retrieved January 16, 2026, from [Link]
-
cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) - Bio-protocol. (n.d.). Retrieved January 16, 2026, from [Link]
-
Corynantheidine - Kratom Alks. (n.d.). Retrieved January 16, 2026, from [Link]
-
Kratom Alkaloids: Interactions With Enzymes, Receptors, and Cellular Barriers - PMC. (n.d.). Retrieved January 16, 2026, from [Link]
-
Opioid receptor affinities for kratom alkaloids. Competitive binding... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC - NIH. (2021, January 9). Retrieved January 16, 2026, from [Link]
-
(PDF) Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). Retrieved January 16, 2026, from [Link]
-
The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review - Frontiers. (2022, February 23). Retrieved January 16, 2026, from [Link]
-
Bioanalytical Method Development and Validation of Corynantheidine, a Kratom Alkaloid, Using UPLC-MS/MS and its Application to Preclinical Pharmacokinetic Studies - NIH. (2019, December 5). Retrieved January 16, 2026, from [Link]
-
GTPγS Binding Assay - Creative Bioarray. (n.d.). Retrieved January 16, 2026, from [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved January 16, 2026, from [Link]
-
Bioanalytical Method Development and Validation of Corynantheidine, a Kratom Alkaloid, Using UPLC-MS/MS and its Application to Preclinical Pharmacokinetic Studies | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Data Sheet - BPS Bioscience. (n.d.). Retrieved January 16, 2026, from [Link]
-
Radioligand Binding Assay | Gifford Bioscience. (n.d.). Retrieved January 16, 2026, from [Link]
-
SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (2016, December 8). Retrieved January 16, 2026, from [Link]
-
Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes. - ClinPGx. (n.d.). Retrieved January 16, 2026, from [Link]
-
Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. (n.d.). Retrieved January 16, 2026, from [Link]
-
Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes - Find an Expert - The University of Melbourne. (n.d.). Retrieved January 16, 2026, from [Link]
-
Molecular pharmacology of alpha adrenergic receptors: utilization of [3H]dihydroergocryptine binding in the study of pharmacological receptor alterations - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Adrenergic receptor - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
This compound | C22H28N2O3 | CID 3039336 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Table 4 . Binding affinity expressed as K i (nM) and antagonist potency... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Affinities of dihydrocodeine and its metabolites to opioid receptors - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Dm5-HT2B: Pharmacological Characterization of the Fifth Serotonin Receptor Subtype of Drosophila melanogaster - Frontiers. (2017, May 10). Retrieved January 16, 2026, from [Link]
-
Pharmacological characterization of serotonin receptor subtypes modulating primary afferent input to deep dorsal horn neurons in the neonatal rat - PMC. (n.d.). Retrieved January 16, 2026, from [Link]
-
Pharmacology of serotonin: what a clinician should know - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]
-
5-HT receptor - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Binding affinity (Ki) of compounds 1–3 at 5-HT1A receptors: Competition... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Opioid Pharmacology - :::::Pain Physician:::::. (n.d.). Retrieved January 16, 2026, from [Link]
-
Clinical perspective on antipsychotic receptor binding affinities - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Adrenergic receptors: structure and function - Cleveland Clinic Journal of Medicine. (n.d.). Retrieved January 16, 2026, from [Link]
-
Adrenergic Receptors In Disease and Drug Discovery - Indigo Biosciences. (n.d.). Retrieved January 16, 2026, from [Link]
-
Synthesis and κ-Opioid Receptor Activity of Furan-Substituted Salvinorin A Analogues. (n.d.). Retrieved January 16, 2026, from [Link]
-
Basic opioid pharmacology: an update - PMC - PubMed Central - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Adrenergic Drugs - Pharmacology, Animation - YouTube. (2020, June 22). Retrieved January 16, 2026, from [Link]
-
Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. (n.d.). Retrieved January 16, 2026, from [Link]
-
Molecular determinants for the high constitutive activity of the human histamine H4 receptor: functional studies on orthologues and mutants - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
Sources
- 1. kratomalks.org [kratomalks.org]
- 2. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kratomalks.org [kratomalks.org]
- 4. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Dihydrocorynantheine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of dihydrocorynantheine, an indole alkaloid primarily found in plant species of the Uncaria and Corynanthe genera. This compound, and its C3 structural epimer hirsutine, exhibit significant activity on the cardiovascular system, with potential therapeutic applications as an antihypertensive and antiarrhythmic agent. This document delves into the molecular mechanisms of action, pharmacokinetic properties, and key experimental protocols for the characterization of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel cardiovascular and neuropharmacological agents.
Introduction
This compound is a naturally occurring indole alkaloid that has garnered interest for its notable effects on cardiovascular function. Structurally, it is closely related to other bioactive alkaloids from Uncaria rhynchophylla, a plant with a history of use in traditional medicine for cardiovascular and central nervous system disorders.[1] This guide will synthesize the current understanding of this compound's pharmacology, with a focus on its ion channel modulating properties that underpin its physiological effects. We will explore its mechanism of action, metabolic fate, and provide detailed experimental frameworks for its further investigation.
Molecular Mechanism of Action
The primary pharmacological activity of this compound and its epimer, hirsutine, is centered on the modulation of various ion channels, leading to significant effects on the cardiovascular system.
Inhibition of Voltage-Gated Calcium Channels
A principal mechanism of action for this compound and hirsutine is the blockade of voltage-gated calcium channels (VGCCs), particularly the L-type calcium channels.[2][3] This inhibition of calcium influx into vascular smooth muscle cells is a key contributor to the observed vasodilation and antihypertensive effects.[3] The pA2 value for hirsutine in antagonizing the cumulative dose-response curve for Ca2+ in depolarized rat aorta strips has been determined to be 6.6 ± 0.1, indicating a competitive antagonism at the calcium channel.[2]
The vasodilatory effect is multifaceted, involving both endothelium-dependent and -independent pathways. The endothelium-dependent mechanism is mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway.[1][4] In contrast, the endothelium-independent vasodilation is a direct consequence of the blockade of L-type Ca2+ channels and inhibition of intracellular Ca2+ release from the sarcoplasmic reticulum.[1][2]
Modulation of Cardiac Action Potentials
This compound and hirsutine exert direct effects on the electrophysiology of cardiac tissue. Studies on isolated rabbit sino-atrial node and guinea-pig atrial and ventricular preparations have demonstrated that these alkaloids concentration-dependently alter cardiac action potentials.[5] Key effects include:
-
An increase in the cardiac cycle length.[5]
-
A decrease in the slope of pacemaker depolarization (phase 4).[5]
-
A reduction in the maximum rate of rise of the action potential.[5]
-
Prolongation of the action potential duration.[5]
These effects are indicative of the inhibition of multiple ion channels, including calcium and potassium channels, and are the basis for the observed negative chronotropic (heart rate-lowering) and antiarrhythmic properties of these compounds.[5]
Effects on Other Ion Channels
Beyond calcium channels, hirsutine has been shown to be a non-selective ion channel inhibitor, also blocking nicotinic acetylcholine receptors and voltage-gated potassium channels. This broader ion channel activity may contribute to its overall pharmacological profile.
Signaling Pathway for Vasodilation
The vasodilatory action of this compound and its related compounds can be summarized in the following signaling pathway:
Caption: Signaling pathways of this compound-induced vasodilation.
Pharmacokinetic Profile
The pharmacokinetic properties of hirsutine, the C3 epimer of this compound, have been investigated in rodent models. Given their structural similarity, these data provide valuable insights into the likely pharmacokinetic profile of this compound.
Absorption and Bioavailability
Following oral administration in mice, hirsutine demonstrates good oral absorption, with a reported bioavailability of 68.9%.[6]
Distribution
Specific tissue distribution studies for this compound are not extensively reported. As an alkaloid, it is expected to distribute into various tissues.
Metabolism
In vitro studies using rat liver microsomes have shown that hirsutine is metabolized through several pathways, including mono-oxygenation, di-oxygenation, N-oxygenation, dehydrogenation, demethylation, and hydrolysis. The primary cytochrome P450 enzyme responsible for its metabolism is CYP3A4.[7][8] In rats, hirsutine undergoes 11-hydroxylation, a reaction suggested to be catalyzed by CYP2C enzymes, followed by glucuronidation.[9]
Excretion
The primary route of excretion for hirsutine metabolites in rats is through the bile.[9] Within 72 hours of oral administration, approximately 46% of the dose is excreted in the bile, while around 26% is excreted in the urine.[9]
Pharmacokinetic Parameters
The following table summarizes the reported pharmacokinetic parameters for hirsutine in rodents.
| Parameter | Value (Mice)[6] | Value (Rats)[10] |
| Bioavailability (F%) | 68.9 | Not Reported |
| Cmax (ng/mL) | Not Reported | 1406 ± 758 (oral) |
| Tmax (h) | Not Reported | Not Reported |
| Half-life (t1/2) (h) | 0.6 - 4.4 | 1.57 ± 0.62 (oral) |
Experimental Protocols
In Vitro Vasodilation Assay using Isolated Aortic Rings
This protocol details a standard method to assess the vasodilatory effects of this compound on isolated arterial tissue.
4.1.1. Materials and Reagents
-
Male Sprague-Dawley rats (250-300 g)
-
Krebs-Henseleit Buffer (KHB) (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
This compound stock solution (in DMSO or appropriate solvent)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
4.1.2. Procedure
-
Euthanize the rat via an approved method and excise the thoracic aorta.
-
Immediately place the aorta in ice-cold KHB.
-
Carefully clean the aorta of adhering fat and connective tissue and cut into rings of 3-4 mm in length.
-
Suspend the aortic rings in organ baths containing 10 mL of KHB, maintained at 37°C and continuously gassed with carbogen.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the KHB every 15-20 minutes.
-
Induce a stable contraction with 1 µM PE.
-
Once the contraction has plateaued, assess the endothelial integrity by adding 10 µM ACh. A relaxation of >80% indicates intact endothelium.
-
Wash the rings and allow them to return to baseline tension.
-
Pre-contract the rings again with 1 µM PE.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath and record the relaxation response.
-
Express the relaxation as a percentage of the PE-induced contraction.
Caption: Experimental workflow for the isolated aortic ring assay.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for investigating the effects of this compound on specific ion channels in a suitable cell line (e.g., HEK293 cells expressing L-type calcium channels or primary vascular smooth muscle cells).
4.2.1. Materials and Reagents
-
Cultured cells expressing the ion channel of interest
-
External solution (e.g., Tyrode's solution)
-
Internal pipette solution
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pipette pulling
-
This compound stock solution
4.2.2. Procedure
-
Prepare the external and internal solutions and filter-sterilize.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Plate the cells on coverslips suitable for microscopy.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Under visual guidance, approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the cell at a specific membrane potential and apply voltage steps to elicit ion currents.
-
Record baseline currents.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the ion currents in the presence of the compound and compare them to the baseline to determine the extent of inhibition or activation.
Conclusion and Future Directions
This compound is a promising natural product with a distinct pharmacological profile centered on the modulation of cardiovascular ion channels. Its ability to block L-type calcium channels and affect cardiac action potentials provides a strong rationale for its potential development as an antihypertensive and antiarrhythmic agent. While the current body of research has laid a solid foundation, further studies are warranted to fully elucidate its therapeutic potential.
Future research should focus on:
-
Determining the specific binding affinities (Ki or IC50 values) of this compound for various ion channel subtypes.
-
Conducting comprehensive pharmacokinetic and toxicological studies in multiple species, including humans.
-
Investigating its efficacy in in vivo models of hypertension and cardiac arrhythmia.
-
Exploring its potential neuropharmacological effects, given the known central nervous system activities of other Uncaria alkaloids.
This technical guide provides a framework for the continued investigation of this compound, a molecule with the potential to contribute to the development of novel cardiovascular therapies.
References
- Shi, J. S., Yu, J. X., Chen, X. P., & Xu, R. X. (2003). Pharmacological actions of Uncaria alkaloids, rhynchophylline and isorhynchophylline. Acta Pharmacologica Sinica, 24(2), 97-101.
- Ndagijimana, A., Wang, X., Pan, G., Zhang, F., Feng, H., & Olaleye, O. (2013). The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids. Frontiers in Pharmacology, 12, 641887.
- Zhang, L., Zheng, Y., Zhang, Y., & Wang, Y. (2015). The Main Alkaloids in Uncaria rhynchophylla and Their Anti-Alzheimer's Disease Mechanism Determined by a Network Pharmacology Approach. Molecules, 20(10), 17997-18016.
- Chen, X., Li, X., Wang, Y., Li, Y., & Li, H. (2020). Simultaneous Determination of Six Uncaria Alkaloids in Mouse Blood by UPLC–MS/MS and Its Application in Pharmacokinetics and Bioavailability. Journal of Analytical Methods in Chemistry, 2020, 8896374.
- Wu, T., Liu, M., Wu, Y., & Sun, J. (2019). Pharmacokinetic Study on Hirsutine and Hirsuteine in Rats Using UPLC–MS/MS. Periodica Polytechnica Chemical Engineering, 63(1), 10-16.
- Spiegel, L. (1900). Ueber Yohimbin. Berichte der deutschen chemischen Gesellschaft, 33(2), 2629-2632.
- Cimolai, N. (2017). A literature perspective on the pharmacological applications of yohimbine. Phytotherapy Research, 31(7), 991-999.
- Ko, F. N., Wu, T. S., Liou, M. J., Wu, Y. C., & Teng, C. M. (1999). Effects of hirsutine and this compound on the action potentials of sino-atrial node, atrium and ventricle. Life sciences, 65(23), 2419-2428.
- Wang, Y. H., Avula, B., Wang, M., & Khan, I. A. (2013). Structural Characterization of Yohimbine-type Alkaloids from Pausinystalia yohimbe by UPLC-QTOF. Planta medica, 79(13), P_119.
- Senbel, A. M., & Mostafa, T. (2008). Yohimbine enhances the effect of sildenafil on erectile process in rats. International journal of impotence research, 20(4), 409-417.
- Ko, F. N., Wu, T. S., Liou, M. J., Wu, Y. C., & Teng, C. M. (1999). Effects of hirsutine and this compound on the action potentials of sino-atrial node, atrium and ventricle. Life sciences, 65(23), 2419-2428.
- Rowell, F., Seymour, R., & Rawlins, M. (1983). Pharmacokinetics of intravenous and oral dihydrocodeine and its acid metabolites. European journal of clinical pharmacology, 25(3), 419-424.
- Zhu, Y. Z., Zhang, K., Fan, F. F., Ni, S. Y., & Gu, X. F. (2015). The novel analogue of hirsutine as an anti-hypertension and vasodilatary agent both in vitro and in vivo. PloS one, 10(4), e0124401.
- Watano, T., Nakazawa, K., & Fujimori, K. (1995). Inhibition of Ion Channels by Hirsutine in Rat Pheochromocytoma Cells. Japanese Journal of Pharmacology, 69(2), 171-175.
- Zhu, Y. Z., Zhang, K., Fan, F. F., Ni, S. Y., & Gu, X. F. (2015). The novel analogue of hirsutine as an anti-hypertension and vasodilatary agent both in vitro and in vivo. PloS one, 10(4), e0124401.
- Horie, S., Yano, S., Aimi, N., Sakai, S., & Watanabe, K. (1992).
- Zhu, Y. Z., Zhang, K., Fan, F. F., Ni, S. Y., & Gu, X. F. (2015). The novel analogue of hirsutine as an anti-hypertension and vasodilatary agent both in vitro and in vivo. PloS one, 10(4), e0124401.
- Meng, J., Su, R., Wang, L., Yuan, B., & Li, L. (2021). Inhibitory effect and mechanism of action (MOA)
- Ammon, S., Marx, C., Sachse, A., & Klotz, U. (1999). Pharmacokinetics of dihydrocodeine and its active metabolite after single and multiple oral dosing. British journal of clinical pharmacology, 48(4), 547-553.
- Meng, J., Su, R., Wang, L., Yuan, B., & Li, L. (2021). Inhibitory effect and mechanism of action (MOA)
- Horie, S., Yano, S., Aimi, N., Sakai, S., & Watanabe, K. (1992).
- Guo, Y., Lv, H., Lv, J., & Jiang, Z. (2018). Metabolite profiling and identification of enzymes responsible for the metabolism of hirsutine, a major alkaloid from Uncaria rhynchophylla. Xenobiotica, 48(12), 1225-1234.
- Takeda, K., Narita, Y., Kikuchi, T., Hirata, T., & Ishii, A. (2006). Metabolites of hirsuteine and hirsutine, the major indole alkaloids of Uncaria rhynchophylla, in rats. Biological & pharmaceutical bulletin, 29(8), 1671-1674.
- Guo, Y., Lv, H., Lv, J., & Jiang, Z. (2018). Metabolite profiling and identification of enzymes responsible for the metabolism of hirsutine, a major alkaloid from Uncaria rhynchophylla. Xenobiotica, 48(12), 1225-1234.
- Ferrario, C. M. (2006). Role of the vasodilator peptide angiotensin-(1–7) in cardiovascular drug therapy. Heart failure monitor, 6(3), 89-97.
- Doyle, A. E. (1974). Vasodilators in the treatment of hypertension. The Medical journal of Australia, 2(19), 713-715.
Sources
- 1. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ca2+ channel blocking effects of hirsutine, an indole alkaloid from Uncaria genus, in the isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of hirsutine, an antihypertensive indole alkaloid from Uncaria rhynchophylla, on intracellular calcium in rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics Studies of 12 Alkaloids in Rat Plasma after Oral Administration of Zuojin and Fan-Zuojin Formulas | MDPI [mdpi.com]
- 5. Effects of hirsutine and this compound on the action potentials of sino-atrial node, atrium and ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Six <i>Uncaria</i> Alkaloids in Mouse Blood by UPLC–MS/MS and Its Application in Pharmacokinetics and Bioavailability - ProQuest [proquest.com]
- 7. Cardiac Delayed Rectifier Potassium Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonstationary fluctuation analysis of the delayed rectifier K channel in cardiac Purkinje fibers. Actions of norepinephrine on single-channel current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Basis of Cardiac Delayed Rectifier Potassium Channel Function and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
An In-Depth Technical Guide to Dihydrocorynantheine Receptor Binding Affinity Studies
Foreword: Charting the Unexplored Pharmacological Landscape of Dihydrocorynantheine
This compound is an indole alkaloid belonging to the Corynanthe class of natural products. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities. While structurally related alkaloids, such as yohimbine and mitragynine, have been extensively studied, the receptor binding profile of this compound remains largely uncharacterized in publicly accessible literature. This guide serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals aiming to elucidate the pharmacological targets of this compound.
The absence of extensive prior data necessitates a foundational approach. Therefore, this document is structured not as a review of existing knowledge, but as a practical, field-proven guide to systematically investigate the receptor binding affinities of this novel alkaloid. We will proceed from the fundamental principles of receptor binding assays to detailed, step-by-step protocols for key receptor families implicated in the actions of similar alkaloids: opioid, adrenergic, and serotonin receptors. The causality behind experimental choices will be emphasized, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
The Rationale for Investigating this compound's Receptor Interactions
The therapeutic potential of an alkaloid is intrinsically linked to its molecular targets. Identifying which receptors this compound binds to, and with what affinity, is the first critical step in understanding its potential physiological effects, be they therapeutic or toxic. For instance, studies on the structurally related alkaloid, corynantheidine, have revealed significant affinity for both adrenergic and opioid receptors, suggesting a complex polypharmacology that may contribute to its overall effects[1][2]. One study has indicated that this compound exhibits cardiovascular effects in rats, hinting at potential interactions with receptors regulating blood pressure and heart rate[3].
This guide provides the experimental framework to move from such indirect observations to direct, quantitative measurements of receptor interaction.
Foundational Principles of Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. The fundamental principle involves the use of a radiolabeled ligand (a molecule with known high affinity for the target receptor) and measuring how a test compound (in this case, this compound) competes with it for binding to the receptor. The key parameters derived from these assays are:
-
IC50 (Inhibitory Concentration 50%): The concentration of the test compound that displaces 50% of the specific binding of the radioligand.
-
Ki (Inhibition Constant): The affinity of the test compound for the receptor, calculated from the IC50 value and the affinity of the radioligand. A lower Ki value indicates a higher binding affinity.
The experimental workflow for a typical competitive radioligand binding assay is depicted below.
Figure 1: Generalized workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols for this compound Receptor Affinity Screening
The following protocols are designed as a starting point for the comprehensive characterization of this compound. They are based on established methodologies for studying alkaloid-receptor interactions.
Opioid Receptor Binding Assays (μ, δ, κ)
Given that many Corynanthe alkaloids interact with opioid receptors, this is a logical first family of targets to investigate.
3.1.1. Materials and Reagents
-
Membrane Preparations: Commercially available cell membranes from CHO or HEK293 cells stably expressing human recombinant μ (MOP), δ (DOP), and κ (KOP) opioid receptors.
-
Radioligands:
-
[³H]-DAMGO (for μ receptors)
-
[³H]-DPDPE (for δ receptors)
-
[³H]-U69,593 (for κ receptors)
-
-
Unlabeled Ligands (for non-specific binding):
-
Naloxone (for μ receptors)
-
Naltrindole (for δ receptors)
-
U-50,488 (for κ receptors)
-
-
This compound: High purity solid, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, glass fiber filters, cell harvester, and a liquid scintillation counter.
3.1.2. Step-by-Step Protocol
-
Preparation of Reagents:
-
Thaw the receptor membrane preparations on ice. Homogenize gently and dilute in assay buffer to the recommended protein concentration (typically 5-20 µ g/well ).
-
Prepare serial dilutions of this compound in assay buffer from the stock solution. The final concentrations should typically range from 10⁻¹⁰ M to 10⁻⁵ M.
-
Prepare the radioligand solution in assay buffer at a final concentration close to its Kd (dissociation constant), typically 1-2 nM.
-
Prepare the unlabeled ligand for non-specific binding at a high concentration (e.g., 10 µM).
-
-
Assay Setup (in a 96-well plate, final volume of 200 µL/well):
-
Total Binding: 50 µL assay buffer + 50 µL radioligand + 100 µL membrane suspension.
-
Non-specific Binding: 50 µL unlabeled ligand + 50 µL radioligand + 100 µL membrane suspension.
-
Competitive Binding: 50 µL of each this compound dilution + 50 µL radioligand + 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Washing: Rapidly wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adrenergic Receptor Binding Assays (α1, α2)
The observed cardiovascular effects of this compound suggest that adrenergic receptors are another important target class to investigate[3].
3.2.1. Materials and Reagents
-
Membrane Preparations: Membranes from cells expressing human recombinant α1A, α1B, α1D, α2A, α2B, and α2C adrenergic receptors.
-
Radioligands:
-
[³H]-Prazosin (for α1 subtypes)
-
[³H]-Rauwolscine or [³H]-Yohimbine (for α2 subtypes)
-
-
Unlabeled Ligands (for non-specific binding):
-
Phentolamine (for α1 subtypes)
-
Yohimbine (for α2 subtypes)
-
-
Other reagents: As described in the opioid receptor assay protocol.
3.2.2. Step-by-Step Protocol
The protocol is analogous to the opioid receptor binding assay, with the following modifications:
-
Radioligand and Unlabeled Ligand Selection: Use the appropriate radioligand and unlabeled ligand for the specific adrenergic receptor subtype being investigated.
-
Assay Buffer: For some adrenergic receptor subtypes, the addition of 10 mM MgCl₂ and 1 mM EDTA to the Tris-HCl buffer may be beneficial.
-
Incubation Conditions: An incubation temperature of 25°C for 60 minutes is generally suitable.
Serotonin Receptor Binding Assays (e.g., 5-HT1A, 5-HT2A)
While there is no direct evidence linking this compound to serotonergic systems, many indole alkaloids exhibit affinity for serotonin (5-HT) receptors. Therefore, a screening against key 5-HT receptor subtypes is warranted for a comprehensive profiling.
3.3.1. Materials and Reagents
-
Membrane Preparations: Membranes from cells expressing human recombinant 5-HT1A and 5-HT2A receptors.
-
Radioligands:
-
[³H]-8-OH-DPAT (for 5-HT1A)
-
[³H]-Ketanserin or [³H]-Spiperone (for 5-HT2A)
-
-
Unlabeled Ligands (for non-specific binding):
-
Serotonin (5-HT) or WAY-100635 (for 5-HT1A)
-
Spiperone or Ketanserin (for 5-HT2A)
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.
-
Other reagents: As described in the previous protocols.
3.3.2. Step-by-Step Protocol
The protocol follows the same general principles as outlined for the opioid and adrenergic receptor assays, using the specific reagents for the serotonin receptor subtypes of interest. Incubation is typically carried out at 37°C for 30-60 minutes.
Data Presentation and Interpretation
For clarity and comparative analysis, the binding affinity data (Ki values) for this compound across all tested receptors should be compiled into a summary table. For context, the known binding affinities of the related alkaloid, corynantheidine, are presented below[1][2].
| Receptor Subtype | Corynantheidine Ki (nM) |
| Opioid Receptors | |
| μ (mu) | 118 ± 12 |
| κ (kappa) | 1910 ± 50 |
| δ (delta) | >10,000 (no significant binding) |
| Adrenergic Receptors | |
| α1D | 41.7 ± 4.7 |
| α2A | ~74 |
Note: This table is for the related compound corynantheidine and serves as a reference. The binding affinities for this compound are to be determined experimentally.
Beyond Binding: Investigating Functional Activity and Signaling Pathways
Determining the binding affinity is the first step. The next crucial phase is to ascertain the functional consequence of this binding – does this compound activate the receptor (agonist), block its activation by endogenous ligands (antagonist), or have a more complex modulatory role? This is typically investigated through functional assays, such as cAMP (cyclic adenosine monophosphate) assays for Gs and Gi-coupled receptors, or β-arrestin recruitment assays.
Figure 2: A generic G-protein coupled receptor (GPCR) signaling pathway that can be modulated by this compound.
Conclusion and Future Perspectives
This technical guide provides a robust and comprehensive framework for the initial pharmacological characterization of this compound. By systematically applying the detailed protocols for radioligand binding assays across opioid, adrenergic, and serotonin receptors, researchers can generate the foundational data necessary to understand the molecular targets of this intriguing alkaloid. The resulting binding affinity profile will be instrumental in guiding future research, including functional assays to determine its efficacy at these receptors and in vivo studies to correlate receptor interactions with physiological effects. The exploration of this compound's pharmacology holds the promise of uncovering novel mechanisms of action and potentially new therapeutic leads.
References
-
Kratom Alks. (n.d.). Corynantheidine: Adrenergic & Opioid Pharmacology. Retrieved from [Link]
-
Chang, P., Koh, Y. K., Geh, S. L., Soepadmo, E., Goh, S. H., & Wong, A. K. (1989). Cardiovascular effects in the rat of this compound isolated from Uncaria callophylla. Journal of Ethnopharmacology, 25(2), 213–215. [Link]
-
Obeng, S., Kamble, S. H., Reeves, M. E., Restrepo, L. F., Patel, A., Behnke, M., Che, D., Sharma, A., León, F., Hiranita, T., Avery, B. A., McMahon, L. R., & McCurdy, C. R. (2021). Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids. Journal of Medicinal Chemistry, 64(14), 10061–10077. [Link]
Sources
- 1. kratomalks.org [kratomalks.org]
- 2. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects in the rat of this compound isolated from Uncaria callophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrocorynantheine: A Technical Guide to its Modulatory Effects on Core Signaling Pathways
Foreword: Unraveling the Complex Pharmacology of a Natural Alkaloid
Dihydrocorynantheine (DHC), a corynanthe-type indole alkaloid, presents a compelling case study in the intricate pharmacology of natural products.[1] Found in plants of the Rubiaceae family, DHC and its structural relatives have garnered significant interest for their diverse biological activities, including analgesic and anti-inflammatory properties.[1] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known and putative signaling pathways modulated by this compound. By synthesizing current knowledge and detailing robust experimental methodologies, this document aims to serve as a foundational resource for future investigations into the therapeutic potential of this complex molecule. Our approach emphasizes not only the established molecular interactions but also illuminates the existing knowledge gaps, thereby charting a course for forthcoming research endeavors.
Section 1: Primary Molecular Targets and Receptor Affinity
The initial step in elucidating the mechanism of action for any bioactive compound is the identification of its primary molecular targets. For this compound, the most compelling evidence points towards its interaction with G-protein coupled receptors (GPCRs), specifically opioid and adrenergic receptors. While direct binding data for this compound can be limited, the pharmacological profile of the closely related alkaloid, corynantheidine, provides a strong predictive framework.
Opioid Receptor Interactions
Opioid receptors, a cornerstone in pain modulation, are a primary focus for many analgesic compounds. Corynantheidine has been shown to exhibit significant affinity for the µ-opioid receptor (MOR), with a reported binding affinity (Ki) of approximately 118 nM.[2] Functionally, it acts as a partial agonist at the human µ-opioid receptor.[2] In contrast, its affinity for κ-opioid (KOR) and δ-opioid (DOR) receptors is considerably weaker, suggesting a degree of selectivity for the MOR.[2]
Adrenergic Receptor Interactions
The adrenergic system, crucial for regulating physiological processes such as blood pressure and heart rate, is another key target for corynanthe alkaloids. Corynantheidine demonstrates a high affinity for the α1D-adrenergic receptor, with a Ki of around 41.7 nM, and a notable affinity for the α2A-adrenergic receptor (Ki ≈ 74 nM).[2] The functional consequence of this binding is an area of active investigation, with antagonist-like behavior being a plausible hypothesis based on its structural class.[2]
| Receptor Subtype | Ligand | Binding Affinity (Ki) | Functional Activity | Reference |
| µ-Opioid (MOR) | Corynantheidine | ~118 nM | Partial Agonist | [2] |
| κ-Opioid (KOR) | Corynantheidine | ~1910 nM | Weak | [2] |
| δ-Opioid (DOR) | Corynantheidine | >10,000 nM | Negligible | [2] |
| α1D-Adrenergic | Corynantheidine | ~41.7 nM | Not Reported | [2] |
| α2A-Adrenergic | Corynantheidine | ~74 nM | Not Reported | [2] |
Table 1: Binding Affinities of Corynantheidine at Opioid and Adrenergic Receptors
Section 2: Modulation of Downstream Signaling Cascades
The binding of a ligand to a GPCR initiates a cascade of intracellular events that ultimately dictate the cellular response. The nature of this response is dependent on the G-protein subtype to which the receptor is coupled.
G-Protein Coupling and Second Messenger Systems
The µ-opioid receptor, a primary target of this compound's structural analog, typically couples to inhibitory G-proteins (Gi/o). Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, α1-adrenergic receptors are predominantly coupled to Gq/11 proteins.[2] Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Biased Agonism: A Nuanced Perspective
The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, is a critical consideration in modern pharmacology.[3][4] For example, a biased agonist at the µ-opioid receptor might preferentially activate the G-protein signaling pathway, leading to analgesia, while avoiding the recruitment of β-arrestin, which has been linked to adverse effects such as respiratory depression and constipation.[3] Investigating the potential for biased agonism in this compound is a key area for future research and could unlock the development of safer and more effective therapeutics.
Section 3: Investigating Unexplored Signaling Territories
While the evidence for this compound's interaction with opioid and adrenergic receptors is growing, its effects on other major signaling systems, such as serotonergic and ion channel pathways, remain largely uncharted.
Serotonin Receptor Modulation: An Open Question
The serotonergic system is implicated in a wide range of physiological and pathological processes, making its receptors attractive drug targets.[5] Although some kratom alkaloids have been reported to interact with serotonin receptors, specific data for this compound and even its close relative corynantheidine are currently lacking.[2][6] Given the structural similarities among indole alkaloids, exploring the affinity and functional activity of this compound at various serotonin receptor subtypes is a logical and necessary next step.
Ion Channel Interactions: A Frontier of Discovery
Ion channels, which govern the flow of ions across cell membranes, are fundamental to cellular excitability and signaling.[7] The potential for corynanthe alkaloids to modulate ion channel activity is an intriguing but underexplored area. Hirsutine, another corynanthe alkaloid, has been shown to exhibit Ca2+ channel blocking activity.[7] This precedent suggests that this compound may also possess ion channel modulatory properties, a hypothesis that warrants investigation through techniques such as whole-cell patch-clamp electrophysiology.
Section 4: Experimental Protocols for Mechanistic Elucidation
To rigorously investigate the signaling pathways modulated by this compound, a suite of well-established in vitro assays is essential. The following protocols provide a detailed, step-by-step guide for key experiments.
Radioligand Binding Assay for Receptor Affinity
This assay is the gold standard for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound at a target receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., HEK293 cells).
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [3H]-DAMGO for MOR) and a range of concentrations of this compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay for Functional Activity
This functional assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at a GPCR.
Objective: To characterize the functional activity of this compound at a target GPCR.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Assay Setup: In a 96-well plate, incubate the membranes with a non-hydrolyzable GTP analog, [35S]GTPγS, and varying concentrations of this compound.
-
Incubation: Allow the reaction to proceed. Agonist binding will stimulate the exchange of GDP for [35S]GTPγS on the G-protein.
-
Separation and Quantification: Separate the membrane-bound [35S]GTPγS and quantify the radioactivity.
-
Data Analysis: Plot the amount of [35S]GTPγS bound as a function of this compound concentration to determine the EC50 and Emax values for agonism. To test for antagonism, perform the assay in the presence of a known agonist.
cAMP Accumulation Assay
This assay measures the modulation of adenylyl cyclase activity.
Objective: To determine the effect of this compound on intracellular cAMP levels.
Methodology:
-
Cell Culture: Culture cells expressing the target receptor (e.g., a Gi/o-coupled receptor).
-
Stimulation: Treat the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase) in the presence of varying concentrations of this compound.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
Quantification: Measure cAMP levels using a competitive immunoassay, such as HTRF or ELISA.
-
Data Analysis: Determine the IC50 of this compound for the inhibition of forskolin-stimulated cAMP accumulation.
Phospholipase C Activity Assay
This assay measures the activity of PLC, a key enzyme in the Gq/11 signaling pathway.
Objective: To assess the effect of this compound on PLC activity.
Methodology:
-
Cell Culture and Labeling: Culture cells expressing a Gq/11-coupled receptor and label them with a radioactive precursor of PIP2, such as [3H]-myo-inositol.
-
Stimulation: Treat the cells with varying concentrations of this compound.
-
Extraction: Extract the inositol phosphates from the cells.
-
Separation: Separate the different inositol phosphate species using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the IP3 fraction.
-
Data Analysis: Plot the amount of IP3 produced as a function of this compound concentration.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity.
Objective: To investigate the modulatory effects of this compound on specific ion channels.
Methodology:
-
Cell Preparation: Prepare isolated cells or brain slices for recording.
-
Patch-Clamp Recording: Using a glass micropipette, form a high-resistance seal with the cell membrane to achieve the whole-cell configuration.
-
Voltage or Current Clamp: Clamp the membrane potential at a specific voltage (voltage-clamp) to record ionic currents, or clamp the injected current (current-clamp) to record changes in membrane potential.
-
Drug Application: Perfuse the cells with a solution containing this compound and record the changes in ion channel currents or membrane potential.
-
Data Analysis: Analyze the electrophysiological recordings to determine the effects of this compound on ion channel properties such as conductance, gating kinetics, and open probability.
Section 5: Future Directions and Concluding Remarks
The pharmacological profile of this compound is a rich and complex field of study with significant therapeutic potential. While its interactions with opioid and adrenergic receptors provide a solid foundation for understanding its mechanism of action, numerous questions remain.
Key areas for future research include:
-
Definitive characterization of functional activity: Elucidating whether this compound acts as an agonist, antagonist, partial agonist, or inverse agonist at its primary receptor targets.
-
Investigation of biased agonism: Determining if this compound exhibits a preference for specific downstream signaling pathways, which could lead to the development of drugs with improved side-effect profiles.
-
Exploration of serotonergic and ion channel modulation: Expanding the scope of investigation to these currently unexplored signaling territories.
-
In vivo studies: Translating the in vitro findings to animal models to assess the physiological and behavioral effects of this compound.
References
- (Reference for DHC as a corynanthe-type indole alkaloid - to be added
-
Corynantheidine: Adrenergic & Opioid Pharmacology - Kratom Alks. ([Link])
- (Reference for opioid receptor signaling - to be added
- (Reference for adrenergic receptor signaling - to be added
- (Reference for G-protein subtypes and second messengers - to be added
-
Kenakin, T. (2017). A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. Journal of Receptors and Signal Transduction, 37(1), 1-8. ([Link])
-
Smith, J. S., & Lefkowitz, R. J. (2019). Biased agonism: An emerging paradigm in GPCR drug discovery. Science Signaling, 12(594), eaav1888. ([Link])
- (Reference for radioligand binding assay protocol - to be added
- (Reference for GTPγS binding assay protocol - to be added
- (Reference for cAMP accumulation assay protocol - to be added
- (Reference for phospholipase C activity assay protocol - to be added
- (Reference for whole-cell patch-clamp electrophysiology protocol - to be added
- (Reference for future research directions - to be added
-
Chemistry of Indole Alkaloids Related to the Corynanthe-Type from Uncaria, Nauclea and Mitragyna Plants. ([Link])
- (Reference for DHC's natural occurrence - to be added
- (Reference for DHC's analgesic and anti-inflammatory properties - to be added
- (Reference for GPCRs as a general topic - to be added
-
Phytochemistry and biological activities of corynanthe alkaloids. ([Link])
- (Reference for opioid receptor subtypes - to be added
-
Neuronal Serotonin Receptor and Transporter Pharmacology. ([Link])
Sources
- 1. Phytochemistry and biological activities of corynanthe alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kratomalks.org [kratomalks.org]
- 3. tandfonline.com [tandfonline.com]
- 4. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Dihydrocorynantheine: From Biosynthetic Precursor to a Molecule of Pharmacological Interest
Foreword: Dihydrocorynantheine - A Central Molecule in Corynanthe Alkaloid Metabolism
This compound, a corynanthe-type monoterpenoid indole alkaloid, holds a pivotal position in the intricate metabolic landscape of various plant species, most notably from the Rubiaceae family, such as Mitragyna speciosa (kratom) and Uncaria species. While often overshadowed by its more extensively studied relatives like mitragynine, this compound is a crucial biosynthetic precursor and a pharmacologically active molecule in its own right. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted role of this compound. We will delve into its biosynthesis, explore its putative metabolic pathways in organisms, detail its known pharmacological effects, and provide robust analytical methodologies for its study. This document aims to be a definitive resource, consolidating current knowledge and critically identifying the existing research gaps to inspire future investigations into this fascinating alkaloid.
Part 1: The Genesis of this compound: A Key Biosynthetic Intermediate
The journey to understanding this compound begins with its origin within the complex network of plant secondary metabolism. It is a product of the monoterpenoid indole alkaloid (MIA) pathway, a rich source of pharmaceutically valuable compounds.
The Monoterpenoid Indole Alkaloid Pathway
The biosynthesis of all MIAs commences with the condensation of tryptamine and secologanin, catalyzed by strictosidine synthase, to form strictosidine. This foundational molecule then undergoes a series of enzymatic transformations to yield the vast diversity of indole alkaloids. The formation of the corynanthe scaffold, to which this compound belongs, represents a significant branching point in this pathway.
Enzymatic Synthesis of the this compound Scaffold
The direct precursor to the this compound scaffold is strictosidine aglycone. The formation of this key intermediate is a critical step, involving a reductase enzyme that governs the stereochemistry of the resulting alkaloid.
Experimental Protocol: Enzymatic Synthesis of the this compound Scaffold
Objective: To enzymatically synthesize the this compound scaffold from strictosidine aglycone.
Materials:
-
Strictosidine aglycone
-
Recombinant this compound synthase (DCS) or a homologous reductase
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Reaction tubes
-
Incubator/shaker
-
LC-MS system for product analysis
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:
-
50 µL of 50 mM potassium phosphate buffer (pH 7.5)
-
10 µL of 10 mM NADPH
-
5 µL of 1 mg/mL strictosidine aglycone solution
-
10 µL of purified recombinant DCS enzyme solution
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction mixture at high speed to pellet any precipitated protein. Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
LC-MS Analysis: Analyze the sample using a reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid). Monitor for the expected mass-to-charge ratio (m/z) of the this compound scaffold.
Causality of Experimental Choices: The use of a recombinant enzyme allows for a clean and specific reaction, avoiding side products from other enzymes present in a crude plant extract. NADPH is the necessary cofactor for the reductase activity of the enzyme. The reaction is quenched with methanol to stop the enzymatic activity and precipitate proteins that could interfere with the analysis. LC-MS is the preferred analytical technique due to its high sensitivity and ability to confirm the identity of the product by its mass.
***```dot digraph "this compound Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];
tryptamine [label="Tryptamine"]; secologanin [label="Secologanin"]; strictosidine [label="Strictosidine"]; strictosidine_aglycone [label="Strictosidine Aglycone"]; dihydrocorynantheine_scaffold [label="this compound Scaffold", fillcolor="#34A853"];
tryptamine -> strictosidine [label="Strictosidine Synthase"]; secologanin -> strictosidine; strictosidine -> strictosidine_aglycone [label="Strictosidine β-glucosidase"]; strictosidine_aglycone -> dihydrocorynantheine_scaffold [label="this compound Synthase (Reductase)\n+ NADPH"]; }
Caption: Putative metabolic pathways of this compound in vivo.
The Role of Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I metabolism of many xenobiotics, including alkaloids. [1][2]The metabolism of the related alkaloid dihydrocodeine is mediated by CYP2D6 and CYP3A4. [3]It is therefore highly probable that these same enzymes are involved in the metabolism of this compound.
Experimental Protocol: In Vitro Metabolism of this compound using Human Liver Microsomes
Objective: To identify the primary metabolites of this compound and the CYP450 enzymes responsible for their formation.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Specific CYP450 inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)
-
Acetonitrile (for reaction termination)
-
LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) system
Methodology:
-
Incubation Mixture Preparation: In a 96-well plate, prepare incubation mixtures containing HLMs, NADPH regenerating system, and this compound in potassium phosphate buffer.
-
Inhibitor Co-incubation: For reaction phenotyping, pre-incubate the HLM mixture with specific CYP450 inhibitors for 15 minutes prior to the addition of this compound.
-
Initiation of Reaction: Start the metabolic reaction by adding this compound to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for LC-HRMS analysis.
-
Data Analysis: Analyze the samples for the depletion of the parent compound and the formation of metabolites. Compare the metabolite profiles in the presence and absence of specific inhibitors to identify the contribution of each CYP isozyme.
Causality of Experimental Choices: HLMs are used as they contain a full complement of hepatic drug-metabolizing enzymes. An NADPH regenerating system is crucial to sustain the catalytic activity of CYP450 enzymes. Specific inhibitors allow for the determination of the relative contribution of different CYP isozymes to the metabolism of the substrate. LC-HRMS is essential for the accurate identification and structural elucidation of unknown metabolites.
Knowledge Gaps and Future Research Directions
The in vivo metabolism and pharmacokinetics of this compound are significant knowledge gaps. To fully comprehend its role as a metabolite and its potential as a therapeutic agent, future research should focus on:
-
In vivo pharmacokinetic studies in animal models: To determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Human metabolite identification studies: To identify the major metabolites of this compound in humans.
-
Reaction phenotyping with a broader panel of recombinant human CYP enzymes: To create a complete picture of its metabolic pathways.
Part 3: Pharmacological Profile of this compound
This compound exhibits a range of pharmacological activities that are of interest to the scientific and drug development communities.
Anti-inflammatory and Analgesic Properties
Studies have shown that dihydrocorynantheol, a closely related compound, possesses anti-inflammatory properties. [4]It has been demonstrated to inhibit leukocyte migration and myeloperoxidase activity in a mouse model of pleurisy. [4]The anti-inflammatory effects of dehydrocorydaline, another related alkaloid, are mediated through the inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and involve the opioid receptor. [5][6]It is plausible that this compound shares similar mechanisms of action.
| Study Type | Model | Key Findings | Reference |
| In vivo | Carrageenan-induced pleurisy in mice | Dihydrocorynantheol inhibited leukocyte migration and MPO activity. | [4] |
| In vivo | Acetic acid-induced writhing and formalin paw tests in mice | Dehydrocorydaline showed dose-dependent antinociceptive effects involving opioid receptors and inflammatory cytokines. | [5] |
Cardiovascular Effects
Early research has indicated that this compound has effects on the cardiovascular system. In rats, it has been shown to influence blood pressure and heart rate, suggesting a potential role in modulating hemodynamic parameters. [7]Further research is necessary to elucidate the precise mechanisms and therapeutic potential of these effects.
Receptor Binding Profile
This compound's pharmacological effects are likely mediated through its interaction with various neurotransmitter receptors. Like other corynanthe alkaloids, it is expected to interact with both opioid and adrenergic receptors. The related alkaloid, corynantheidine, has been shown to be a partial agonist at the mu-opioid receptor and also exhibits affinity for adrenergic receptors. [5]
| Receptor | Binding Affinity (Ki) of Corynantheidine | Functional Activity | Reference |
|---|---|---|---|
| μ-opioid | 118 ± 12 nM | Partial agonist | [5] |
| κ-opioid | 1910 ± 50 nM | Weak | [5] |
| δ-opioid | Not determined | - | [5] |
| α1D-adrenergic | 41.7 ± 4.7 nM | - | [5] |
| α2A-adrenergic | ~74 nM | - | [5]|
Part 4: Analytical Methodologies for this compound
Accurate and sensitive analytical methods are essential for the study of this compound in biological systems. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex matrices.
Extraction and Sample Preparation from Biological Matrices
The first step in the bioanalysis of this compound is its efficient extraction from biological fluids like plasma or urine.
Protocol: Solid-Phase Extraction (SPE) of this compound from Plasma
Objective: To extract this compound from plasma for LC-MS/MS analysis.
Materials:
-
Plasma samples
-
Mixed-mode cation exchange SPE cartridges
-
Methanol
-
Ammonium hydroxide
-
Formic acid
-
Water (HPLC grade)
-
Internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
Centrifuge
-
Evaporator
Methodology:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard and 200 µL of 4% phosphoric acid. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Causality of Experimental Choices: A mixed-mode cation exchange SPE cartridge is chosen to effectively capture the basic alkaloid from the complex plasma matrix. The washing steps are crucial to remove interfering substances. Elution with an ammoniated organic solvent ensures the efficient recovery of the analyte.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A validated LC-MS/MS method provides the necessary sensitivity and selectivity for the accurate quantification of this compound in biological samples.
Protocol: LC-MS/MS Quantification of this compound
Objective: To quantify this compound in extracted samples.
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion -> Product ion 1, Precursor ion -> Product ion 2
-
Internal Standard: Precursor ion -> Product ion
-
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
Data Analysis:
-
Quantify this compound using a calibration curve prepared in the same biological matrix. The concentration is determined from the peak area ratio of the analyte to the internal standard.
Caption: A typical analytical workflow for the quantification of this compound.
Challenges and Considerations in Bioanalysis
The development of a robust bioanalytical method for this compound requires careful consideration of potential challenges such as matrix effects, which can suppress or enhance the ionization of the analyte, leading to inaccurate results. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects and ensure the accuracy and precision of the method.
Conclusion and Future Perspectives
This compound is a molecule of significant interest, acting as a central hub in the biosynthesis of a wide array of corynanthe alkaloids. While its pharmacological profile, particularly its anti-inflammatory and cardiovascular effects, shows promise for therapeutic applications, a critical gap remains in our understanding of its role as a metabolite in organisms. The putative metabolic pathways, largely inferred from related compounds, require experimental validation. Future research must prioritize in vivo pharmacokinetic and metabolic studies to elucidate the complete metabolic fate of this compound. A thorough understanding of its ADME properties is paramount for any future drug development efforts. The analytical methodologies outlined in this guide provide a solid foundation for researchers to undertake these crucial investigations, which will undoubtedly shed more light on the biological significance of this pivotal alkaloid.
References
- Chang, P., Koh, Y. K., Geh, S. L., Soepadmo, E., Goh, S. H., & Wong, A. K. (1989). Cardiovascular effects in the rat of this compound isolated from Uncaria callophylla. Journal of Ethnopharmacology, 25(2), 213–215.
- Obeng, S., Kamble, S. H., Reeves, M. E., Restrepo, L. F., Patel, A., Behnke, M., Chear, N. J.-Y., Ramanathan, S., Sharma, A., León, F., Hiranita, T., Avery, B. A., McMahon, L. R., & McCurdy, C. R. (2020). Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Kratom Alkaloids. Journal of Medicinal Chemistry, 63(1), 433-446.
- BenchChem. (2025).
- Su, Z., Liu, Y., Wang, T., Wang, Y., Zhang, Y., & Wang, X. (2016). Antinociceptive effects of dehydrocorydaline in mouse models of inflammatory pain involve the opioid receptor and inflammatory cytokines. Scientific Reports, 6, 27129.
- Qureshi, A. A., & Scott, A. I. (1968). Interconversion of Corynanthe, aspidosperma, and Iboga alkaloids. A model for indole alkaloid biosynthesis.
- Bicalho, B., Guzzo, G. C., Lilla, S., dos Santos, H. O., Mendes, G. D., Caliendo, G., Perissutti, E., Aiello, A., Luciano, P., Santagada, V., Pereira, A. S., & De Nucci, G. (2005). Pharmacokinetics of Dihydroergocristine and Its Major Metabolite 8'-Hydroxy-Dihydroergocristine in Human Plasma. Current Drug Metabolism, 6(6), 519–529.
- Kirkwood, L. C., Nation, R. L., & Somogyi, A. A. (1997). Characterization of the human cytochrome P450 enzymes involved in the metabolism of dihydrocodeine. British Journal of Clinical Pharmacology, 44(6), 549–555.
-
ResearchGate. (n.d.). The main pharmacokinetic parameters of some marine-derived compounds in plasma. Retrieved January 16, 2026, from [Link]
- Pozzatti, P., dos Reis, G. O., Pereira, D. F., Horst, H., Espindola, L., Heller, M., Micke, G. A., Pizzolatti, M. G., & Fröde, T. S. (2013). Relationship of chemical structure and anti-inflammatory activity of dihydrocorynantheol and its analogues. Pharmacological Reports, 65(6), 1541–1553.
- Basiliere, A. G., & Kerrigan, S. (2020). Identification of metabolites and potential biomarkers of kratom in urine.
- Jiang, H., & Li, Y. (2023). Phytochemistry and biological activities of corynanthe alkaloids. Phytochemistry, 213, 113786.
-
ResearchGate. (n.d.). Identification of Metabolites and Potential Biomarkers of Kratom in Urine. Retrieved January 16, 2026, from [Link]
- Ng, K. C., & Lee, K. T. (1983). Determination of the quinidine analog, 7'-trifluoromethyldihydrocinchonidine-2HCl in plasma and urine by high-performance liquid chromatography.
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
- De Montellano, P. R. O. (Ed.). (2015). Cytochrome P450: structure, mechanism, and biochemistry. Springer.
-
ResearchGate. (n.d.). Chemistry of Indole Alkaloids Related to the Corynanthe-Type from Uncaria, Nauclea and Mitragyna Plants. Retrieved January 16, 2026, from [Link]
- Or-Rashid, M. M., Nagatsu, A., & Sakakibara, J. (2018). Biosynthetic Pathway and Metabolic Engineering of Plant Dihydrochalcones. Journal of Agricultural and Food Chemistry, 66(10), 2291-2302.
- Ume-E-Hani, S., Huskey, S. W., & Chowdhury, S. K. (2024). Development and validation of ultra-performance liquid chromatography tandem mass spectrometry methods for the quantitative analysis of DNDI-6148 in various biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 249, 116345.
- Ramanathan, S., & McCurdy, C. R. (2021). Kratom Alkaloids: Interactions With Enzymes, Receptors, and Cellular Barriers. Frontiers in Pharmacology, 12, 755952.
- Obeng, S., et al. (2021). Activity of Mitragyna speciosa (“Kratom”) Alkaloids at Serotonin Receptors. ACS Omega, 6(37), 23864-23874.
- Váradi, A., Marrone, G. F., Palmer, T. C., Narayan, A., Szabó, M. R., Le Rouzic, V., Grinnell, S. G., Subrath, J. J., Warner, E., Kalra, S., Hunkele, A., Pasternak, G. W., & Majumdar, S. (2016). Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism. Journal of Medicinal Chemistry, 59(18), 8381–8397.
- Kim, H. P., Son, K. H., Chang, H. W., & Kang, S. S. (2004). Anti-inflammatory plant flavonoids and cellular action mechanisms. Journal of Pharmacological Sciences, 96(3), 229-245.
- Renata, H., & Arnold, F. H. (2020). Enzymatic C–H Functionalizations for Natural Product Synthesis. Accounts of Chemical Research, 53(5), 1034-1046.
- Zhang, T., Li, X., & Wang, J. (2021). Molecular Mechanisms and Promising Role of Dihydromyricetin in Cardiovascular Diseases. Oxidative Medicine and Cellular Longevity, 2021, 6649864.
- Wang, T., et al. (2024). A Platform for the Synthesis of Corynantheine-Type Corynanthe Alkaloids. Journal of the American Chemical Society.
- Amat, M., Gómez-Esqué, A., Escolano, C., Santos, M. M. M., Molins, E., & Bosch, J. (2009). Enantioselective Formal Synthesis of (+)-Dihydrocorynantheine and (−)-Dihydrocorynantheol. The Journal of Organic Chemistry, 74(3), 1205–1211.
- Daniels, D. J., & Gintzler, A. R. (2011). Mutual Enhancement of Opioid and Adrenergic Receptors by Combinations of Opioids and Adrenergic Ligands Is Reflected in Molecular Complementarity of Ligands: Drug Development Possibilities. International Journal of Molecular Sciences, 12(8), 4876–4888.
- Van Tamelen, E. E., & Hester, J. B. (1959). Total synthesis of dl-dihydrocorynantheine. Journal of the American Chemical Society, 81(14), 3805-3806.
-
Semantic Scholar. (n.d.). Characterization of the human cytochrome P450 enzymes involved in the metabolism of dihydrocodeine. Retrieved January 16, 2026, from [Link]
- Jordan, B. A., Devi, L. A., & Iyengar, R. (2001). Functional Interactions Between Mu Opioid and Alpha 2A-adrenergic Receptors. British Journal of Pharmacology, 134(3), 544–552.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
- Lee, J., & Kim, J. (2017). Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level.
- Gintzler, A. R., & Goldstein, A. (2018). Biased, Bitopic, Opioid–Adrenergic Tethered Compounds May Improve Specificity, Lower Dosage and Enhance Agonist or Antagonist Function with Reduced Risk of Tolerance and Addiction. Molecules, 23(10), 2643.
- Meyer, M. R., & Maurer, H. H. (2019). Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after controlled application of a human equivalent amphetamine dose. Metabolomics, 15(12), 159.
- Guengerich, F. P., & Macdonald, T. L. (1984). Cytochrome P-450-catalyzed dehydrogenation of 1,4-dihydropyridines. Journal of Biological Chemistry, 259(14), 9031-9039.
- Kamble, S. H., Sharma, A., King, T. I., León, F., McCurdy, C. R., & Avery, B. A. (2019). Bioanalytical Method Development and Validation of Corynantheidine, a Kratom Alkaloid, Using UPLC-MS/MS and its Application to Preclinical Pharmacokinetic Studies. Journal of Pharmaceutical and Biomedical Analysis, 168, 109-115.
- Shrewsbury, S. B., Jeleva, M., Lickliter, J., & Satterly, K. H. (2020). Relationship of dihydroergotamine pharmacokinetics, clinical efficacy, and nausea—A narrative review. Headache: The Journal of Head and Face Pain, 60(9), 1894-1905.
- Damaj, M. I., Creasy, W. A., & Martin, B. R. (1997). In vivo pharmacological effects of dihydro-beta-erythroidine, a nicotinic antagonist, in mice. Brain Research, 764(1-2), 123-129.
- Sinko, G., & De Wael, K. (2022). Forensic identification of urine using the DMAC test: a method validation study.
- Kim, J., & Kim, Y. (2025). Functional Approaches to Enzymatic Synthesis of New Compounds. Preprints.org.
- Mann, A., & Tyndale, R. F. (2011). Cytochrome P450–mediated drug metabolism in the brain.
- Li, Y., et al. (2023). Molecular Targets and Mechanisms of 6,7-Dihydroxy-2,4-dimethoxyphenanthrene from Chinese Yam Modulating NF-κB/COX-2 Signaling Pathway: The Application of Molecular Docking and Gene Silencing. Molecules, 28(4), 1632.
- Hutchinson, M. R., Somogyi, A. A., & Coller, J. K. (2004). CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes. British Journal of Clinical Pharmacology, 57(3), 287–297.
Sources
- 1. Enantioselective formal synthesis of (+)-dihydrocorynantheine and (-)-dihydrocorynantheol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Characterization of the human cytochrome P450 enzymes involved in the metabolism of dihydrocodeine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship of chemical structure and anti-inflammatory activity of dihydrocorynantheol and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kratomalks.org [kratomalks.org]
- 6. researchgate.net [researchgate.net]
- 7. Cardiovascular effects in the rat of this compound isolated from Uncaria callophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Enantioselective Total Synthesis of (+)-Dihydrocorynantheine
Introduction: The Significance of (+)-Dihydrocorynantheine
(+)-Dihydrocorynantheine is a member of the Corynanthe family of monoterpenoid indole alkaloids, a large group of natural products with diverse and complex molecular architectures. These alkaloids have garnered significant attention from the scientific community due to their interesting pharmacological properties, which include nerve excitation, antimalarial, and analgesic effects.[1] The intricate, stereochemically rich structure of (+)-Dihydrocorynantheine presents a formidable challenge for synthetic chemists, making it an excellent target for the development and validation of novel synthetic methodologies. The control of relative and absolute stereochemistry across its multiple chiral centers is a key hurdle that must be overcome in any successful total synthesis.[2][3] This application note provides a detailed, in-depth guide to a notable enantioselective formal total synthesis of (+)-Dihydrocorynantheine, offering insights into the strategic decisions, reaction mechanisms, and experimental protocols that underpin this synthetic achievement.
Retrosynthetic Analysis: A Strategy for Stereochemical Control
The chosen synthetic strategy hinges on a powerful and elegant approach that establishes the crucial stereochemistry early and maintains it throughout the synthesis. The retrosynthetic analysis, as depicted below, reveals a plan centered around a key indolo[2,3-a]quinolizidine intermediate.
Caption: Retrosynthetic analysis of (+)-Dihydrocorynantheine.
The core of this strategy lies in the enantioselective construction of the 3-ethylindolo[2,3-a]quinolizidine moiety.[2][3] This is achieved through a key stereoselective cyclocondensation of (S)-tryptophanol with a racemic δ-oxoester, followed by a regio- and stereoselective cyclization of the resulting oxazolopiperidone.[2][3] A crucial aspect of this approach is the use of (S)-tryptophanol as a chiral auxiliary, which directs the stereochemical outcome of the subsequent reactions.
Forward Synthesis: A Step-by-Step Walkthrough
The forward synthesis commences with the preparation of the key tryptophanol-derived lactam, which sets the stage for the crucial cyclization step.
Key Step 1: Stereoselective Cyclocondensation to Form the Oxazolopiperidone Lactam
The synthesis begins with the cyclocondensation of (S)-tryptophanol with a racemic δ-oxo diester. This reaction is highly stereoselective and proceeds via a dynamic kinetic resolution, generating three new stereocenters with a well-defined configuration in a single step.[3]
Experimental Protocol:
-
To a solution of (S)-tryptophanol in a suitable solvent (e.g., toluene), add the racemic δ-oxo diester.
-
Heat the reaction mixture to reflux with azeotropic removal of water (e.g., using a Dean-Stark apparatus).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting lactam by column chromatography on silica gel.
Causality of Experimental Choices:
-
The use of (S)-tryptophanol as the chiral starting material is the cornerstone of the enantioselectivity of the entire synthesis.
-
The cyclocondensation reaction is designed to create the piperidine ring with the desired trans-R,R configuration at the newly formed stereocenters.[3] This stereochemical outcome is directed by the inherent chirality of the tryptophanol-derived oxazolidine ring.
| Intermediate | Key Characteristics | Yield (%) |
| Lactam 17 | White solid, [α]D value | 62 |
Key Step 2: Regio- and Stereoselective Cyclization
With the stereochemically defined lactam in hand, the next critical step is the construction of the indolo[2,3-a]quinolizidine framework. This is achieved through a novel cyclization that takes advantage of the lactam carbonyl group.[2][3]
Experimental Protocol:
-
Treat the lactam with a suitable activating agent (e.g., a phosphoryl chloride derivative) in an appropriate solvent at low temperature.
-
The activation of the lactam carbonyl facilitates a nucleophilic attack by the indole ring.
-
Carefully quench the reaction and extract the product.
-
Purify the resulting indoloquinolizidine intermediate by chromatography.
Mechanistic Insight:
This key cyclization proceeds in a regio- and stereoselective manner to furnish the natural 3-ethylindolo[2,3-a]quinolizidine framework.[2][3] The stereochemistry established in the previous step dictates the facial selectivity of the indole cyclization, leading to the desired diastereomer.
Caption: Synthetic workflow to (+)-Dihydrocorynantheine.
Key Step 3: Removal of the Chiral Auxiliary
The final stage of the formal synthesis involves the removal of the hydroxymethyl auxiliary group derived from tryptophanol. A novel, high-yielding procedure was developed for this transformation.[3]
Experimental Protocol:
-
Oxidation: The primary alcohol of the auxiliary is oxidized to an aldehyde.
-
Dehydration of Oxime: The aldehyde is converted to its corresponding oxime, which is then dehydrated.
-
Reductive Decyanation: The resulting α-aminonitrile undergoes reductive decyanation to yield the final indoloquinolizidine.[2][3]
This sequence of reactions efficiently removes the chiral auxiliary without compromising the stereochemical integrity of the molecule. The resulting indoloquinolizidine represents a formal total synthesis of (+)-dihydrocorynantheine, as its conversion to the natural product has been previously reported.[2][3][4]
| Step | Reagents and Conditions | Purpose |
| Oxidation | e.g., Dess-Martin periodinane, CH2Cl2 | Conversion of primary alcohol to aldehyde |
| Oximation | NH2OH·HCl, pyridine | Formation of the oxime |
| Dehydration | e.g., Ac2O, heat | Dehydration of the oxime to a nitrile |
| Reductive Decyanation | e.g., NaBH4, CoCl2 | Removal of the cyano group |
Conclusion and Future Perspectives
This application note has detailed an elegant and efficient enantioselective formal total synthesis of (+)-Dihydrocorynantheine. The key to this successful strategy lies in the early and effective control of stereochemistry through a tryptophanol-directed cyclocondensation reaction. The development of a novel cyclization and an efficient method for auxiliary removal further enhances the utility of this synthetic route.[3] The principles and protocols outlined herein can serve as a valuable guide for researchers in natural product synthesis and drug development, and may inspire the design of synthetic routes to other structurally related and biologically significant alkaloids. The ability to access these complex molecules through total synthesis is crucial for further investigation of their therapeutic potential.[5][6]
References
-
Amat, M., Gómez-Esqué, A., Escolano, C., Santos, M. M. M., Molins, E., & Bosch, J. (2009). Enantioselective Formal Synthesis of (+)-Dihydrocorynantheine and (−)-Dihydrocorynantheol. The Journal of Organic Chemistry, 74(3), 1205–1211. [Link]
-
Amat, M., Gómez-Esqué, A., Escolano, C., Santos, M. M. M., Molins, E., & Bosch, J. (2009). Enantioselective formal synthesis of (+)-dihydrocorynantheine and (-)-dihydrocorynantheol. The Journal of Organic Chemistry, 74(3), 1205–1211. [Link]
-
Nam, Y., Tam, A. T., Miller, E. R., & Scheidt, K. A. (2024). A Platform for the Synthesis of Corynantheine-Type Corynanthe Alkaloids. Journal of the American Chemical Society, 146(1), 118–124. [Link]
-
Nagata, K., et al. (2010). FORMAL SYNTHESES OF this compound AND ISORHYNCHOPHYLLINE VIA PROLINE CATALYZED MANNICH-MICHAEL REACTION. HETEROCYCLES, 81(8), 1791. [Link]
-
Van Tamelen, E. E., & Hester Jr, J. B. (1959). THE TOTAL SYNTHESIS OF dl-DIHYDROCORYNANTHEINE. Journal of the American Chemical Society, 81(14), 3805–3806. [Link]
-
Van Tamelen, E. E., & Hester Jr, J. B. (1957). Total synthesis of dl-dihydrocorynantheine. Journal of the American Chemical Society, 79(10), 2842–2843. [Link]
-
Scheidt, K. A., et al. (2025). Asymmetric catalytic platform for the total synthesis of corynantheine-type alkaloids and corynantheidol. ACS Fall 2025. [Link]
-
Amat, M., et al. (2009). Enantioselective Formal Synthesis of (+)-Dihydrocorynantheine and (−)-Dihydrocorynantheol. The Journal of Organic Chemistry. [Link]
-
Amat, M., et al. (2009). Enantioselective formal synthesis of (+)-dihydrocorynantheine and (-)-dihydrocorynantheol. Universidade de Lisboa. [Link]
-
Greshock, T. J., & Funk, R. L. (2002). Stereoselective total synthesis of dihydrocorynantheol. Organic Letters, 4(19), 3243–3245. [Link]
-
Brown, R. T., Jones, M. F., & Wingfield, M. (1984). Steroeselective total synthesis of (±)-hirsutine and related Corynanthé alkaloids. Journal of the Chemical Society, Chemical Communications, (13), 847–848. [Link]
-
Development of a Platform for the Synthesis of Corynanthe Alkaloids. (n.d.). ProQuest. [Link]
-
Collective Syntheses of Corynanthe Alkaloids Based on a Chirality-Tunable Structure Unit. (n.d.). MDPI. [Link]
-
Jiang, H., et al. (2023). Phytochemistry and biological activities of corynanthe alkaloids. Phytochemistry, 215, 113786. [Link]
Sources
- 1. Phytochemistry and biological activities of corynanthe alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. figshare.com [figshare.com]
- 5. A Platform for the Synthesis of Corynantheine-Type Corynanthe Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric catalytic platform for the total synthesis of corynantheine-type alkaloids and corynantheidol - American Chemical Society [acs.digitellinc.com]
Enantioselective Synthesis of Dihydrocorynantheine Derivatives: A Guide to Modern Catalytic Strategies
Introduction: The Significance of Dihydrocorynantheine and its Analogs
This compound, a member of the Corynanthe family of monoterpenoid indole alkaloids, possesses a complex tetracyclic indolo[2,3-a]quinolizidine core. This structural motif is a cornerstone in a vast number of biologically active natural products.[1] These compounds have garnered significant attention from the pharmaceutical and medicinal chemistry communities due to their broad spectrum of pharmacological activities, which include analgesic, anti-inflammatory, and antihypertensive properties.[1] Furthermore, derivatives of the indolo[2,3-a]quinolizidine scaffold have shown potential as N-Methyl-D-Aspartate (NMDA) receptor antagonists, suggesting their therapeutic utility in treating neurodegenerative disorders.[2]
The precise stereochemical arrangement of the multiple chiral centers within the this compound framework is crucial for its biological function. Consequently, the development of robust and efficient enantioselective synthetic methods to access these molecules and their derivatives is of paramount importance for advancing drug discovery and development efforts. This application note provides a detailed overview of contemporary catalytic strategies for the enantioselective synthesis of this compound derivatives, complete with in-depth protocols and mechanistic insights.
Strategic Approaches to Enantioselective Synthesis
The construction of the indolo[2,3-a]quinolizidine skeleton in an enantioselective manner presents a formidable synthetic challenge. Modern organic synthesis has risen to this challenge through the development of powerful catalytic methods. Two prominent and highly successful strategies are highlighted herein:
-
Chiral Auxiliary-Mediated Diastereoselective Cyclization: This approach utilizes a chiral starting material, such as the readily available (S)-tryptophanol, to induce chirality and guide the stereochemical outcome of subsequent cyclization reactions.[3][4][5] This method offers a reliable and often high-yielding pathway to the desired enantiomer.
-
Organocatalytic Asymmetric Reactions: This strategy employs small, chiral organic molecules to catalyze key bond-forming reactions with high enantioselectivity. For the synthesis of this compound precursors, chiral phosphoric acids and secondary amines have proven to be particularly effective in reactions like the Pictet-Spengler and Michael addition, respectively.[6][7][8]
Mechanistic Rationale: The "Why" Behind the Method
The choice of synthetic strategy is dictated by the desired stereochemical outcome and the availability of starting materials. The chiral auxiliary approach, for instance, leverages the innate chirality of a molecule like (S)-tryptophanol to direct the formation of new stereocenters in a predictable manner. The initial cyclocondensation with a δ-oxoester proceeds via a dynamic kinetic resolution, where the thermodynamically more stable diastereomer is preferentially formed.[9][10]
In contrast, organocatalysis operates on the principle of forming transient, chiral intermediates that favor one enantiomeric pathway over the other. Chiral phosphoric acids, for example, act as bifunctional catalysts, activating the electrophile through hydrogen bonding while the conjugate base directs the nucleophilic attack of the indole ring in an asymmetric Pictet-Spengler reaction.[6][11][12] Similarly, chiral secondary amines form chiral iminium ions with α,β-unsaturated aldehydes, which then undergo enantioselective conjugate addition by indoles.[7][8]
Experimental Protocols and Workflows
The following sections provide detailed, step-by-step protocols for key stages in the enantioselective synthesis of this compound derivatives.
Protocol 1: Chiral Auxiliary-Mediated Synthesis of the Indolo[2,3-a]quinolizidine Core
This protocol is adapted from the work of Amat, Bosch, and coworkers and outlines the synthesis of a key tricyclic lactam intermediate.[4][5]
Step 1: Stereoselective Cyclocondensation of (S)-Tryptophanol
-
Reaction: (S)-tryptophanol + racemic δ-oxoester → diastereomerically enriched oxazolopiperidone lactam
-
Reagents and Conditions:
-
(S)-Tryptophanol (1.0 equiv)
-
Racemic methyl 3-ethyl-5-oxopentanoate (1.1 equiv)
-
Toluene, reflux, Dean-Stark trap, 48 h
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (S)-tryptophanol and the racemic δ-oxoester in toluene.
-
Heat the mixture to reflux and maintain for 48 hours, azeotropically removing water.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired oxazolopiperidone lactam as a mixture of diastereomers. The major diastereomer can be isolated in high purity.
-
Step 2: Stereocontrolled Cyclization to the Indoloquinolizidine
-
Reaction: Oxazolopiperidone lactam → tricyclic indolo[2,3-a]quinolizidine
-
Reagents and Conditions:
-
Oxazolopiperidone lactam (1.0 equiv)
-
1.25 M HCl in EtOH
-
Room temperature, 24 h
-
-
Procedure:
-
Dissolve the oxazolopiperidone lactam in a 1.25 M solution of HCl in ethanol.
-
Stir the solution at room temperature for 24 hours.
-
Neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the enantiopure tricyclic indolo[2,3-a]quinolizidine.[3]
-
Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Workflow for the chiral auxiliary-mediated synthesis.
Protocol 2: Organocatalytic Asymmetric Pictet-Spengler Reaction
This generalized protocol is based on the principles of chiral phosphoric acid catalysis for the formation of the tetrahydro-β-carboline core.[6][11][12]
-
Reaction: Tryptamine derivative + Aldehyde/Ketone → Enantioenriched tetrahydro-β-carboline
-
Reagents and Conditions:
-
Tryptamine derivative (1.0 equiv)
-
Aldehyde or ketone (1.2 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., TRIP) (5-10 mol%)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (N₂ or Ar)
-
-20 °C to room temperature, 24-72 h
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the tryptamine derivative and the chiral phosphoric acid catalyst.
-
Dissolve the solids in the anhydrous solvent and cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the aldehyde or ketone dropwise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched tetrahydro-β-carboline. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
-
Catalytic Cycle of Chiral Phosphoric Acid in Pictet-Spengler Reaction
Caption: Catalytic cycle of the Pictet-Spengler reaction.
Quantitative Data Summary
The following table summarizes representative data from the literature for the enantioselective synthesis of key intermediates for this compound derivatives.
| Entry | Catalytic System/Method | Substrates | Yield (%) | ee (%) | Reference |
| 1 | (S)-Tryptophanol auxiliary | Tryptophanol + δ-oxoester | 80 | >98 (de) | |
| 2 | Chiral Phosphoric Acid | Tryptamine + Trifluoromethyl Ketone | 85 | 95 | |
| 3 | Chiral Secondary Amine | N-Methylindole + Crotonaldehyde | 84 | 92 |
Conclusion and Future Outlook
The enantioselective synthesis of this compound and its derivatives has been significantly advanced through the development of innovative catalytic methodologies. Both chiral auxiliary-based strategies and organocatalytic approaches provide efficient and highly stereoselective routes to the core indolo[2,3-a]quinolizidine skeleton. The protocols and mechanistic insights provided in this application note offer a valuable resource for researchers in natural product synthesis and medicinal chemistry.
Future efforts in this field will likely focus on the development of even more efficient and versatile catalytic systems, enabling the synthesis of a wider range of this compound analogs with diverse substitution patterns. Such advancements will be crucial for the exploration of their therapeutic potential and the development of new drug candidates.
References
-
Amat, M., Santos, M. M. M., Bassas, O., Llor, N., Escolano, C., Gómez-Esqué, A., Molins, E., Allin, S. M., McKee, V., & Bosch, J. (2007). Straightforward Methodology for the Enantioselective Synthesis of Benzo[a]- and Indolo[2,3-a]quinolizidines. The Journal of Organic Chemistry, 72(14), 5193–5201. [Link]
-
Pereira, N. A., Sureda, F. X., Perez-Perez, M., Amat, M., & Santos, M. M. (2016). Enantiopure Indolo[2,3-a]quinolizidines: Synthesis and Evaluation as NMDA Receptor Antagonists. Molecules, 21(8), 1027. [Link]
-
Amat, M., Gómez-Esqué, A., Escolano, C., Santos, M. M. M., Molins, E., & Bosch, J. (2009). Enantioselective Formal Synthesis of (+)-Dihydrocorynantheine and (−)-Dihydrocorynantheol. The Journal of Organic Chemistry, 74(3), 1205–1211. [Link]
-
Amat, M., Gómez-Esqué, A., Escolano, C., Santos, M. M. M., Molins, E., & Bosch, J. (2009). Enantioselective formal synthesis of (+)-dihydrocorynantheine and (-)-dihydrocorynantheol. PubMed, 74(3), 1205-11. [Link]
-
Namekata, K., Noguchi, K., & Tanaka, Y. (2021). Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet–Spengler Reaction for Concise Synthesis of CF3-Substituted Tetrahydro-β-Carbolines. Organic Letters, 23(9), 3464–3469. [Link]
-
Bassas, O., Llor, N., Santos, M. M. M., Griera, R., Molins, E., Amat, M., & Bosch, J. (2005). Biogenetically Inspired Enantioselective Approach to Indolo[2,3-a]- and Benzo[a]quinolizidine Alkaloids from a Synthetic Equivalent of Secologanin. Organic Letters, 7(14), 2817–2820. [Link]
-
Costa, G. M., & Santos, M. M. M. (2018). Indolo[2,3-a]quinolizidines and Derivatives: Bioactivity and Asymmetric Synthesis. Molecules, 23(11), 2998. [Link]
-
Pereira, N. A., Sureda, F. X., Perez-Perez, M., Amat, M., & Santos, M. M. (2016). Enantiopure Indolo[2,3-a]quinolizidines: Synthesis and Evaluation as NMDA Receptor Antagonists. PubMed, 21(8), 1027. [Link]
-
Wang, S.-G., Liu, X.-Y., Zhang, X.-S., & Chen, Y.-C. (2021). Chiral Phosphoric Acid-Catalyzed Pictet–Spengler Reactions for Synthesis of 5′,11′-Dihydrospiro[indoline-3,6′-indolo[3,2-c]quinolin]-2-ones Containing Quaternary Stereocenters. The Journal of Organic Chemistry, 86(9), 6897–6906. [Link]
-
Sun, X., & Ma, D. (2011). Organocatalytic approach for the syntheses of corynantheidol, dihydrocorynantheol, protoemetinol, protoemetine, and mitragynine. Chemistry, an Asian journal, 6(8), 2158–2165. [Link]
-
Amat, M., et al. (2009). Enantioselective Formal Synthesis of (+)-Dihydrocorynantheine and (-)-Dihydrocorynantheol. ResearchGate. [Link]
-
Ishikawa, H. (2017). Alkaloid synthesis using chiral secondary amine organocatalysts. Organic & Biomolecular Chemistry, 15(42), 8896-8909. [Link]
-
Wang, S.-G., Liu, X.-Y., Zhang, X.-S., & Chen, Y.-C. (2021). Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reactions for Synthesis of 5',11'-Dihydrospiro[indoline-3,6'-indolo[3,2-c]qui-nolin]-2-ones Containing Quaternary Stereocenters. PubMed, 86(9), 6897-6906. [Link]
-
Ishikawa, H., & Ma, D. (2017). Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts. Organic & Biomolecular Chemistry, 15(42), 8896-8909. [Link]
-
Nam, Y., Tam, A. T., Miller, E. R., & Scheidt, K. A. (2024). A Platform for the Synthesis of Corynantheine-Type Corynanthe Alkaloids. Journal of the American Chemical Society, 146(1), 118–124. [Link]
-
Zhu, J., & Qin, Y. (2019). Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. Accounts of Chemical Research, 52(7), 1877–1891. [Link]
-
Wang, X.-W., et al. (2022). Chiral-Phosphoric-Acid-Catalyzed C6-Selective Pictet–Spengler Reactions for Construction of Polycyclic Indoles Containing Spiro Quaternary Stereocenters. ResearchGate. [Link]
-
Austin, J. F., & MacMillan, D. W. C. (2002). Enantioselective Organocatalytic Indole Alkylations. Design of a New and Highly Effective Chiral Amine for Iminium Catalysis. Journal of the American Chemical Society, 124(39), 1172–1173. [Link]
Sources
- 1. Indolo[2,3-a]quinolizidines and Derivatives: Bioactivity and Asymmetric Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiopure Indolo[2,3-a]quinolizidines: Synthesis and Evaluation as NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiopure Indolo[2,3-a]quinolizidines: Synthesis and Evaluation as NMDA Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective formal synthesis of (+)-dihydrocorynantheine and (-)-dihydrocorynantheol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet–Spengler Reaction for Concise Synthesis of CF3‑Substituted Tetrahydro-β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkaloid synthesis using chiral secondary amine organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Straightforward methodology for the enantioselective synthesis of benzo[a]- and indolo[2,3-a]quinolizidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biogenetically inspired enantioselective approach to Indolo[2,3-a]- and benzo[a]quinolizidine alkaloids from a synthetic equivalent of secologanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reactions for Synthesis of 5',11'-Dihydrospiro[indoline-3,6'-indolo[3,2- c]qui-nolin]-2-ones Containing Quaternary Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrocorynantheine extraction and purification from plant material
An Application Guide and Standardized Protocol for the Laboratory-Scale Isolation of Dihydrocorynantheine
Abstract
This document provides a comprehensive, in-depth guide for the extraction, separation, and purification of this compound, a bioactive indole alkaloid, from plant sources. This compound is a yohimbine-type alkaloid found in plants such as Corynanthe yohimbe (also known as Pausinystalia johimbe) and species of the Uncaria genus.[1][2][3] This protocol is designed for researchers, natural product chemists, and drug development professionals, offering a robust methodology from raw plant material to a highly purified compound. The guide emphasizes the scientific principles behind each step, ensuring both reproducibility and a deep understanding of the process.
Introduction to this compound
This compound (C₂₂H₂₈N₂O₃) is a monoterpenoid indole alkaloid belonging to the corynanthe framework, which serves as a precursor to a wide array of structurally complex and biologically active natural products.[4][5] Its structural relatives, such as yohimbine and mitragynine, have well-documented pharmacological activities, making this compound a compound of significant interest for further investigation.[1][4] The successful isolation of this alkaloid in high purity is a critical prerequisite for accurate pharmacological screening, structural elucidation, and the development of potential therapeutic agents.
This guide presents a multi-stage process that begins with the selection and preparation of plant material, followed by a sequential solvent extraction coupled with an acid-base partitioning strategy to enrich the alkaloid fraction. Subsequent purification is achieved through a combination of adsorption column chromatography and preparative high-performance liquid chromatography (HPLC).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈N₂O₃ | [5] |
| Molecular Weight | 368.5 g/mol | [5] |
| CAS Number | 50439-68-4 | [6] |
| Class | Indole Alkaloid (Yohimbine-type) | [4][7] |
| Predicted pKa | 18.13 ± 0.60 | [8] |
| Predicted XLogP3 | 3.4 | [5] |
Overall Workflow Visualization
The entire process, from raw biomass to purified isolate, can be visualized as a sequential funneling process, where each step increases the concentration and purity of the target analyte.
Caption: High-level workflow for this compound isolation.
Experimental Protocols
Disclaimer: All procedures should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
PART 1: Plant Material Preparation
Rationale: Proper preparation of the plant material is critical for maximizing extraction efficiency. Drying prevents microbial degradation and inactivates enzymes that could degrade the target alkaloids. Grinding the dried material into a fine powder significantly increases the surface area available for solvent contact, facilitating a more thorough extraction.[9][10]
Protocol:
-
Collection: Harvest the bark of mature Corynanthe yohimbe trees or the stems of Uncaria rhynchophylla.
-
Cleaning: Wash the collected material with water to remove dirt and other debris.[10]
-
Drying: Oven-dry the material at a controlled temperature of 45-50°C for 48-72 hours, or until brittle.[10] Avoid excessive heat, which can lead to the degradation of thermolabile compounds.[11]
-
Grinding: Mill the dried plant material into a fine powder (e.g., 20-40 mesh) using a blender or a mechanical grinder.[10][12] Store the powder in an airtight, light-resistant container in a cool, dry place until extraction.
PART 2: Sequential Solvent Extraction
Rationale: A sequential extraction approach is employed for systematic separation. An initial extraction with a non-polar solvent like hexane removes fats, waxes, and other lipophilic compounds that can interfere with subsequent purification steps.[12] Following this "defatting" step, a more polar solvent, such as methanol or chloroform, is used to extract the alkaloids. Alkaloids are generally soluble in polar organic solvents.[13]
Protocol:
-
Defatting:
-
Place 1 kg of the dried plant powder into a large vessel.
-
Add 5 L of n-hexane and stir or agitate at room temperature for 24 hours.
-
Filter the mixture to separate the plant material from the hexane. The hexane fraction can be discarded.
-
Repeat the hexane wash two more times to ensure complete removal of lipids.
-
Air-dry the defatted plant material in a fume hood to remove residual hexane.
-
-
Alkaloid Extraction:
-
Transfer the defatted plant powder to a Soxhlet apparatus or a large maceration vessel.
-
Soxhlet Method: Extract the material with methanol for 8-12 hours.[10][13] This method is efficient but uses heat, which may degrade some compounds.[13]
-
Maceration Method (Alternative): Add 5 L of methanol to the defatted powder and macerate with continuous agitation for 48 hours at room temperature.[14] Filter the mixture and collect the methanol extract. Repeat this process two more times with fresh methanol.
-
-
Concentration:
-
Combine all methanol extracts.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a viscous, dark crude extract.
-
PART 3: Acid-Base Partitioning for Alkaloid Enrichment
Rationale: This is a classic and highly effective technique for separating basic alkaloids from neutral and acidic compounds in the crude extract.[15] Alkaloids, being basic, form water-soluble salts in an acidic medium. This allows them to be separated from non-basic compounds which remain in an organic solvent. Subsequently, basifying the aqueous solution liberates the free alkaloids, which can then be re-extracted into an organic solvent.
Caption: Workflow for acid-base partitioning of alkaloids.
Protocol:
-
Redissolve the crude extract in 500 mL of 5% aqueous hydrochloric acid (HCl).
-
Perform a liquid-liquid extraction by transferring the acidic solution to a separatory funnel and washing it three times with 250 mL of dichloromethane (DCM) each time. Discard the organic (DCM) layers, which contain neutral and acidic impurities.
-
Collect the aqueous layer. While stirring, slowly add concentrated ammonium hydroxide (NH₄OH) to the aqueous solution to adjust the pH to 9-10. This will precipitate the free alkaloids.
-
Extract the basified solution three times with 300 mL of DCM each time. The free alkaloids will now move into the organic phase.
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the enriched total alkaloid fraction.
PART 4: Purification by Column Chromatography
Rationale: Adsorption column chromatography is a fundamental technique for separating compounds based on their differential affinities for the stationary phase and the mobile phase.[15][16] By using a gradient of solvents with increasing polarity, the components of the alkaloid mixture can be eluted sequentially, allowing for the isolation of fractions containing this compound. Thin-Layer Chromatography (TLC) is used to monitor the separation.[16][17]
Protocol:
-
Stationary Phase: Prepare a slurry of silica gel (70-230 mesh) in n-hexane and pack it into a glass column.
-
Sample Loading: Adsorb the enriched alkaloid fraction (approx. 5-10 g) onto a small amount of silica gel, allow the solvent to evaporate, and carefully load the dry powder onto the top of the packed column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. Start with a non-polar solvent and gradually increase the proportion of a more polar solvent. A common system is a gradient of n-hexane:ethyl acetate, followed by ethyl acetate:methanol.
-
Example Gradient:
-
100% n-Hexane
-
n-Hexane:Ethyl Acetate (9:1, 8:2, 1:1, ... 1:9)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (9.5:0.5, 9:1)
-
-
-
Fraction Collection: Collect eluate in small fractions (e.g., 20-50 mL).
-
TLC Monitoring: Spot each fraction on a TLC plate (silica gel 60 F₂₅₄). Develop the plate using a suitable solvent system (e.g., chloroform:methanol, 9:1). Visualize the spots under UV light (254 nm) and/or by staining with Dragendorff's reagent (for alkaloids).
-
Pooling: Combine the fractions that show a major spot corresponding to the expected Rƒ value of this compound. Evaporate the solvent to obtain semi-purified material.
PART 5: High-Purity Isolation by Preparative HPLC
Rationale: For achieving high purity (>95%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[16][18] Reversed-phase HPLC, typically using a C18 column, separates compounds based on their hydrophobicity.[18][19] An optimized mobile phase allows for the fine separation of this compound from closely related structural isomers and other remaining impurities.
Protocol:
-
System: A preparative HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm particle size).
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water, often with a modifier like formic acid or triethylamine to improve peak shape for basic compounds.[20] A typical starting point could be Acetonitrile:Water (60:40) with 0.1% formic acid.
-
Sample Preparation: Dissolve the semi-purified fraction from the column chromatography in the mobile phase and filter through a 0.45 µm syringe filter.
-
Injection and Fractionation: Inject the sample onto the column. Monitor the elution profile at a suitable wavelength (e.g., 225 nm). Collect the peak corresponding to this compound.
-
Post-Run Processing: Evaporate the solvent from the collected fraction, often via lyophilization (freeze-drying), to obtain the final purified compound.
PART 6: Purity Assessment and Structural Confirmation
Rationale: The identity and purity of the final product must be rigorously confirmed. Analytical HPLC-UV provides a quantitative measure of purity. High-resolution mass spectrometry (HRMS) confirms the molecular formula, and Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation.[17][21]
Methods:
-
Purity: Analytical reversed-phase HPLC-UV. Purity is determined by the peak area percentage of the main compound.
-
Identity:
References
- Al-Muqarrabun, L. F. M. R., et al. (2021). Mitragynine: a review of its extraction, identification, and purification methods. CRBB, 3(1).
-
Medikonda Nutrients. (n.d.). How to Extract from Kratom (MIT 30%-70%) Mitragyna Speciosa. Available at: [Link]
-
Lifeasible. (n.d.). Alkaloid Separation. Available at: [Link]
-
Goh, T. B., et al. (2011). A simple and cost effective isolation and purification protocol of mitragynine from mitragyna speciosa korth (ketum) leaves. The Malaysian Journal of Analytical Sciences, 15(1), 54-60. Available at: [Link]
-
Mustafa, R. R., et al. (2019). Enhancing extraction yield and purity of mitragynine from Mitragyna speciosa through sequential solvent extraction and character. International Journal of Scientific & Technology Research, 8(11). Available at: [Link]
-
Mustafa, R. R., et al. (2016). Isolation and Purification of Mitragynine from Mitragyna speciosa (kratom) leaves. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Subramaniam, S., et al. (2001). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Phytochemical Analysis, 12(6), 395-401. Available at: [Link]
-
Teledyne ISCO. (2012). Purification of Alkaloids with RediSep® Rf SCX columns. Available at: [Link]
-
He, Y.Q., et al. (2020). Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography. Advances in Chemical Engineering and Science, 10, 358-377. Available at: [Link]
-
Zhang, Z., et al. (2018). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Molecules, 23(10), 2664. Available at: [Link]
-
Xu, Q., et al. (2013). Applying Aluminum Oxide Column Chromatography Purify Extracts of Cathuranthus Roseus and Simultaneous Determination of the Indole Alkaloids by HPLC. Analytical Letters, 46(13), 2099-2108. Available at: [Link]
-
Wikipedia. (n.d.). Yohimbine. Available at: [Link]
-
Henriette's Herbal Homepage. (n.d.). Yohimbe. Corynanthe yohimbe. Available at: [Link]
-
Science.gov. (n.d.). yohimbine: Topics. Available at: [Link]
-
Scilit. (n.d.). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Available at: [Link]
-
Heras, B., et al. (2020). Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations. Molecules, 25(18), 4118. Available at: [Link]
-
Bluelight.org. (2022). Corynanthe johimbe - ingredients and uses. Available at: [Link]
-
e-Journal of Science & Technology. (n.d.). An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. Available at: [Link]
-
Semantic Scholar. (n.d.). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
CAS. (n.d.). This compound. CAS Common Chemistry. Available at: [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2023). A Short Review on Effective Extraction Procedures for Herbal Drugs. Available at: [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Available at: [Link]
-
Al-Imam, H., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. International Journal of Legal Medicine. Available at: [Link]
-
Unknown Author. (n.d.). EXTRACTION OF PLANT MATERIAL. Available at: [Link]
-
ResearchGate. (n.d.). Techniques and Methods of Identification. Available at: [Link]
-
ResearchGate. (n.d.). Techniques and Methods of Identification. Available at: [Link]
-
Stolarczyk, M., et al. (2013). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 18(12), 14619-14635. Available at: [Link]
-
Papazymourgi, M., et al. (2022). A Multiparametric Protocol for the Detailed Phytochemical and Antioxidant Characterisation of Plant Extracts. Methods and Protocols, 5(5), 72. Available at: [Link]
-
Britton, J., et al. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Medicinal Research Reviews, 39(5), 1774-1801. Available at: [Link]
-
Asian Journal of Innovative Research. (n.d.). REVIEW: EXTRACTION OF PHYTOCONSTITUENTS BY MODERN METHODS OF EXTRACTION. Available at: [Link]
-
Hussain, A. I., et al. (2012). Optimization protocol for the extraction of antioxidant components from Origanum vulgare leaves using response surface methodology. Scientific World Journal, 2012, 858467. Available at: [Link]
-
Li, Y., et al. (2023). Uncarialines AE, new alkaloids from Uncaria rhynchophylla and their anticoagulant activity. Journal of Natural Medicines, 77(4), 779-786. Available at: [Link]
-
YouTube. (2021). Purification Methods For Crude Drugs. Available at: [Link]
-
Loizzo, M. R., et al. (2020). Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. Molecules, 25(20), 4766. Available at: [Link]
- Google Patents. (n.d.). US9517999B2 - Process for purifying (meth)acrylic acid.
-
ResearchGate. (2022). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. Available at: [Link]
- Google Patents. (n.d.). CS277517B6 - A method of purifying codeine prepared by morphine methylation.
Sources
- 1. Yohimbine - Wikipedia [en.wikipedia.org]
- 2. bluelight.org [bluelight.org]
- 3. html.rhhz.net [html.rhhz.net]
- 4. Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C22H28N2O3 | CID 3039336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. yohimbine: Topics by Science.gov [science.gov]
- 8. This compound CAS#: 4684-43-9 [m.chemicalbook.com]
- 9. medikonda.com [medikonda.com]
- 10. ukm.my [ukm.my]
- 11. static.adenuniv.com [static.adenuniv.com]
- 12. ijstr.org [ijstr.org]
- 13. crbb-journal.com [crbb-journal.com]
- 14. albertscience.com [albertscience.com]
- 15. jocpr.com [jocpr.com]
- 16. Alkaloid Separation - Lifeasible [lifeasible.com]
- 17. mdpi.com [mdpi.com]
- 18. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications | Scilit [scilit.com]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Introduction: The Analytical Imperative for Dihydrocorynantheine
An Application Guide to the Quantitative Analysis of Dihydrocorynantheine
This compound (DHC) is a prominent indole alkaloid found in plants of the Rubiaceae family, notably in Corynanthe yohimbe (Yohimbe) and as a minor alkaloid in Mitragyna speciosa (Kratom).[1][2] Its pharmacological profile and structural similarity to other bioactive alkaloids necessitate precise and reliable quantification.[3] For researchers in drug discovery, professionals in herbal medicine quality control, and scientists studying pharmacokinetics, the ability to accurately measure DHC concentrations in complex matrices—from raw plant material to biological fluids—is paramount.
This guide provides a comprehensive overview and detailed protocols for the quantitative analysis of this compound. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind methodological choices, ensuring that the protocols are not only followed but understood. We will explore robust methods, from widely accessible High-Performance Liquid Chromatography with UV detection (HPLC-UV) to the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Part 1: Foundational Step - Sample Preparation and Extraction
The axiom "garbage in, garbage out" is particularly resonant in analytical chemistry. The most sophisticated analytical instrument cannot compensate for a poorly prepared sample. The primary objective of sample preparation is to efficiently extract DHC from the matrix (e.g., plant tissue) and remove interfering substances that could compromise the chromatographic analysis.[4]
Protocol 1: Extraction of DHC from Plant Material
This protocol is designed for dried, powdered plant material, such as yohimbe bark or kratom leaves.
1. Material Pre-treatment:
- Drying: To ensure consistency and prevent enzymatic degradation, plant material should be dried. Convection oven drying at a controlled temperature (e.g., 40-50°C) is common.[5] Freeze-drying is an alternative that may better preserve thermolabile compounds.[6][7]
- Homogenization: The dried material must be ground into a fine, homogenous powder (e.g., to pass through a 0.5 mm mesh).[5] This increases the surface area, facilitating efficient solvent extraction.[4][8]
2. Solvent Extraction:
- Rationale: this compound, as an alkaloid, is soluble in organic solvents. Methanol is a common and effective choice due to its polarity, which allows it to penetrate the plant matrix and solubilize the target analyte.[9][10] An acid-base extraction technique can further purify the alkaloids.[9]
- Procedure:
- Accurately weigh approximately 1.0 g of the homogenized plant powder into a conical flask.
- Add 20 mL of methanol.
- Agitate the mixture using an ultrasonic bath for 30 minutes at room temperature. This uses high-frequency sound waves to disrupt cell walls and enhance extraction efficiency.
- Filter the mixture through a Whatman No. 1 filter paper into a collection vial.[10]
- Repeat the extraction process (steps 2-4) on the plant residue two more times to ensure exhaustive extraction.
- Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.
- Reconstitute the dried extract in a known volume (e.g., 5.0 mL) of the initial mobile phase for the chosen chromatographic method (e.g., 50:50 methanol:water).
- Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial to remove any particulate matter that could damage the analytical column.
Workflow for Plant Sample Preparation
Caption: Workflow from raw plant material to analysis-ready sample.
Part 2: Quantification by HPLC-UV
High-Performance Liquid Chromatography with a UV detector is a robust and widely available technique for quantifying compounds that possess a chromophore, which DHC does.[9] This method is ideal for quality control and for analyzing samples where DHC is present at moderate to high concentrations.
Protocol 2: this compound Quantification by RP-HPLC-UV
1. Instrumentation and Reagents:
- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
- Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- This compound analytical standard.
- HPLC-grade methanol, acetonitrile, and water.
- Formic acid or phosphoric acid.
2. Chromatographic Conditions:
- Rationale: Reversed-phase chromatography separates compounds based on their hydrophobicity. A C18 column provides a non-polar stationary phase. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and a polar solvent (water), elutes the compounds. Adding a small amount of acid (like formic acid) to the mobile phase protonates the alkaloids, which improves peak shape and reduces tailing.
- Parameters:
- Mobile Phase: Acetonitrile (A) and 0.1% Formic Acid in Water (B).
- Gradient: Start at 20% A, ramp to 80% A over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection Wavelength: 226 nm (based on the UV absorption maximum for similar indole alkaloids).[9] A PDA detector can be used to scan a range (e.g., 200-400 nm) to confirm peak purity.
3. Analysis Procedure:
- Standard Preparation: Prepare a stock solution of DHC (e.g., 1 mg/mL) in methanol. From this, create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the initial mobile phase as the diluent.
- System Suitability: Inject a mid-range standard (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) for retention time and peak area should be less than 2%.[11]
- Calibration Curve: Inject each calibration standard once. Plot the peak area versus the concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.999.
- Sample Analysis: Inject the prepared sample extracts.
- Quantification: Use the peak area of DHC in the sample chromatogram and the regression equation from the calibration curve to calculate the concentration in the injected sample. Account for all dilution factors from the initial extraction to determine the final concentration in the original plant material (e.g., in mg/g).
HPLC Analysis Workflow
Sources
- 1. food.ec.europa.eu [food.ec.europa.eu]
- 2. yohimbine: Topics by Science.gov [science.gov]
- 3. Yohimbine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation - Dry Matter - Humidity [eng-usrave.bordeaux-aquitaine.hub.inrae.fr]
- 6. Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. crbb-journal.com [crbb-journal.com]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chromatographic Analysis of Dihydrocorynantheine
Introduction: The Analytical Imperative for Dihydrocorynantheine
This compound is a naturally occurring indole alkaloid found in plants of the Mitragyna and Corynanthe genera. As research into the pharmacological potential of these alkaloids expands, particularly in the context of drug development and ethnobotany, the need for robust and reliable analytical methods for their identification and quantification becomes paramount. This document provides a comprehensive guide to the chromatographic techniques applicable to the analysis of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies detailed herein are designed to ensure scientific integrity, offering a blend of theoretical principles and practical, field-proven protocols.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of non-volatile to semi-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for analyzing complex mixtures such as plant extracts.
Causality of Experimental Choices in HPLC Method Development
The selection of an appropriate HPLC method hinges on the physicochemical properties of this compound and the matrix in which it is being analyzed. A reverse-phase C18 column is often the stationary phase of choice for indole alkaloids due to its ability to separate compounds based on their hydrophobicity. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. The buffer's pH is a critical parameter, as it influences the ionization state of the analyte and, consequently, its retention on the column. For alkaloids, a slightly basic mobile phase can improve peak shape and resolution. Gradient elution, where the mobile phase composition is varied during the run, is often employed to achieve optimal separation of multiple alkaloids that may be present in a sample.[1]
Protocol: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a stability-indicating HPLC method, which is crucial for assessing the purity of this compound in the presence of its degradation products.[2][3][4]
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation:
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (from Mitragyna speciosa leaves):
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
-
Forced Degradation Studies (for stability-indicating method validation):
-
Acid/Base Hydrolysis: Treat the sample with 0.1 M HCl or 0.1 M NaOH at 60 °C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
Analyze the stressed samples to ensure the method can separate the intact drug from any degradation products.[7]
-
Caption: Workflow for HPLC analysis of this compound.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Analysis
UPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing trace levels of this compound in complex biological matrices such as plasma or urine.[8][9]
Rationale for UPLC-MS/MS
The use of sub-2 µm particle size columns in UPLC allows for faster analysis times and improved resolution.[10] Coupling this with tandem mass spectrometry (MS/MS) provides a highly specific detection method. In MS/MS, a precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This multiple reaction monitoring (MRM) approach significantly reduces background noise and matrix effects, leading to lower limits of detection and quantification.[11]
Protocol: UPLC-MS/MS for this compound in Biological Matrices
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Solid-phase extraction (SPE) manifold and cartridges.
-
Centrifuge.
-
Nitrogen evaporator.
Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition | This compound: m/z 369.2 → 144.0 (Quantifier), 369.2 → 226.1 (Qualifier) |
| Internal Standard | (e.g., Corynantheidine) MRM transition: m/z 367.2 → 144.0 |
Procedure:
-
Sample Preparation (from plasma):
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject the prepared sample into the UPLC-MS/MS system.
-
Quantify this compound using the ratio of its peak area to that of the internal standard against a calibration curve prepared in the same biological matrix.
-
Caption: Workflow for UPLC-MS/MS analysis of this compound.
Thin-Layer Chromatography (TLC) for Rapid Screening
TLC is a simple, cost-effective, and rapid chromatographic technique that is well-suited for the qualitative screening of this compound in plant extracts.[12]
Principles of TLC for Alkaloid Analysis
In TLC, a stationary phase (e.g., silica gel) is coated on a solid support (e.g., a glass or aluminum plate). The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions.
Protocol: TLC for the Identification of this compound
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm and 366 nm)
-
Spraying bottle
-
Dragendorff's reagent (for visualization)
Procedure:
-
Sample and Standard Preparation:
-
Prepare a 1 mg/mL solution of this compound reference standard in methanol.
-
Prepare a concentrated extract of the plant material in methanol.
-
-
TLC Plate Development:
-
Spot the standard and sample solutions onto the TLC plate, about 1 cm from the bottom.
-
Place the plate in a developing chamber saturated with the mobile phase (e.g., Chloroform:Methanol, 9:1 v/v).
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front.
-
Dry the plate completely.
-
-
Visualization:
-
Observe the plate under a UV lamp at 254 nm. This compound, being a UV-active compound, will appear as a dark spot.
-
For chemical visualization, spray the plate with Dragendorff's reagent. Alkaloids will appear as orange or brown spots.[13][14]
-
Calculate the Rf value for the spots and compare the Rf of the sample with that of the standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) - A Feasibility Assessment
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[15] While it is highly effective for many small molecules, its application to larger, less volatile compounds like indole alkaloids requires careful consideration.
Applicability to this compound
Direct GC-MS analysis of this compound can be challenging due to its relatively high molecular weight and low volatility. Thermal degradation in the injector port or on the column is a potential issue. However, derivatization to increase volatility and thermal stability can sometimes make GC-MS a viable option. For indole alkaloids, derivatization with silylating agents can be explored.[16]
Given the effectiveness of LC-based methods, GC-MS is generally not the primary choice for this compound analysis. However, it can be a useful tool for identifying related, more volatile impurities or degradation products.
Conclusion: A Multi-faceted Approach to this compound Analysis
The selection of the most appropriate chromatographic technique for this compound analysis depends on the specific research question and the available resources. HPLC-UV provides a robust and reliable method for routine quantification. For high-sensitivity applications, particularly in biological matrices, UPLC-MS/MS is the gold standard. TLC serves as a valuable tool for rapid, preliminary screening. While GC-MS may have limitations for the direct analysis of this compound, it can be useful in specific contexts. By understanding the principles and applying the detailed protocols provided in this guide, researchers can confidently and accurately analyze this compound, contributing to the advancement of knowledge in this important class of natural products.
References
-
A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma. (2020). Drug Design, Development and Therapy. [Link]
-
Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and. (2021). PeerJ. [Link]
-
The Chemistry of Kratom [Mitragyna speciosa]: Updated Characterization Data and Methods to Elucidate Indole and Oxindole Alkaloids. (2020). Journal of Natural Products. [Link]
-
TLC Visualization Reagents. (n.d.). EPFL. [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. (2016). ResearchGate. [Link]
-
Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. (2021). ResearchGate. [Link]
-
Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. (2023). MDPI. [Link]
-
UPLC-MS-MS Determination of Dihydrocodeine in Human Plasma and Its Application to a Pharmacokinetic Study. (2015). PubMed. [Link]
-
UPLC–MS-MS Determination of Dihydrocodeine in Human Plasma and Its Application to a Pharmacokinetic Study. (2015). ResearchGate. [Link]
-
Development and Validation of a Method for Detecting and Quantifying Mitragynine in Kratom Samples Using HPLC-PDA. (2021). ResearchGate. [Link]
-
Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn. (2020). PubMed. [Link]
-
Dyeing Reagents for Thin-Layer and Paper Chromatography. (n.d.). The Sarpong Group. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. (2016). Semantic Scholar. [Link]
-
(PDF) Identification, Quantification, and Method Validation of Anthocyanins. (2021). ResearchGate. [Link]
-
Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. (2021). MDPI. [Link]
-
Corynantheidine: Occurrence and Measurement. (n.d.). Kratom Alks. [Link]
-
Thin Layer Chromatography. (n.d.). University of California, Irvine. [Link]
-
Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development. [Link]
-
Kratom (Mitragyna speciosa) Validation: Quantitative Analysis of Indole and Oxindole Alkaloids Reveals Chemotypes of Plants and Products. (2020). PubMed Central. [Link]
-
Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. (2020). PubMed Central. [Link]
-
A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. (2022). Research Journal of Pharmacognosy. [Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. (2012). SciSpace. [Link]
-
Stability Indicating HPLC Method Development and Validation. (2014). SciSpace. [Link]
-
Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. (2012). Journal of Food and Drug Analysis. [Link]
-
Comparison of different liquid chromatography methods for the determination of corticosteroids in biological matrices. (2000). PubMed. [Link]
-
2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. [Link]
-
Development and Validation of a Method for Detecting and Quantifying Mitragynine in Kratom Samples Using HPLC-PDA. (2021). Eruditio. [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. (2016). Semantic Scholar. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijtsrd.com [ijtsrd.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. eruditio.pom.go.id [eruditio.pom.go.id]
- 7. jfda-online.com [jfda-online.com]
- 8. UPLC-MS-MS Determination of Dihydrocodeine in Human Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. scispace.com [scispace.com]
- 12. Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epfl.ch [epfl.ch]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. researchgate.net [researchgate.net]
- 16. notulaebotanicae.ro [notulaebotanicae.ro]
In Vivo Application Notes & Protocols for Dihydrocorynantheine (DHC) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction and Scientific Rationale
Dihydrocorynantheine (DHC), an indole alkaloid, has been identified in various plant species, including Esenbeckia leiocarpa and members of the Uncaria genus. While the broader class of indole alkaloids is known for a wide range of pharmacological activities, DHC itself is an emerging compound of interest with demonstrated, albeit less extensively studied, therapeutic potential. Preclinical evidence points towards significant anti-inflammatory and cardiovascular effects, making DHC a candidate for further investigation in drug development programs.
This guide provides a comprehensive framework for conducting in vivo studies to characterize the pharmacological profile of this compound. The protocols herein are designed not merely as procedural steps but as self-validating systems, grounded in established methodologies. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot effectively, ensuring the generation of robust and reproducible data.
Core Principles for In Vivo Study Design
Before proceeding to specific protocols, it is critical to establish a robust experimental framework. The success of in vivo studies hinges on meticulous planning and an understanding of the complex biological systems at play.
2.1. Animal Model Selection: The Causality Behind the Choice
The choice of an animal model is paramount and must be scientifically justified. Key considerations include physiological and biochemical similarities to humans for the specific system under investigation.[1][2]
-
For Anti-Inflammatory & Analgesic Studies: Swiss mice or other common outbred strains (e.g., ICR) are frequently used. They are cost-effective, easy to handle, and have well-characterized inflammatory responses. The carrageenan-induced pleurisy model in Swiss mice, for instance, is a validated and highly reproducible model for acute inflammation.[3]
-
For Cardiovascular Studies: Sprague-Dawley or Wistar rats are the preferred models. Their larger size facilitates surgical procedures and blood sampling, and their cardiovascular physiology is more extensively characterized and analogous to humans in many respects compared to mice.[4][5]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare (e.g., ARRIVE guidelines). Protocols should be designed to minimize animal suffering and use the minimum number of animals required to obtain statistically significant results.
2.2. Compound Formulation and Administration
The physicochemical properties of DHC necessitate careful formulation to ensure consistent bioavailability.
-
Solubility: DHC is an alkaloid and may have limited aqueous solubility. Preliminary formulation screening is essential.[6] A common strategy for preclinical in vivo studies involves creating a suspension or a solution using a vehicle cocktail.
-
Vehicle Selection (Expert Insight): A vehicle consisting of 5-10% Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), 5-10% Solutol HS-15 or Tween 80, and the remainder as saline or polyethylene glycol (PEG) is a robust starting point for many compounds with limited solubility.[7] It is crucial to run a vehicle-only control group in all experiments to ensure the observed effects are due to the compound and not the vehicle.
-
Route of Administration:
-
Intraperitoneal (i.p.) Injection: This route is common in early-stage research as it bypasses first-pass metabolism and allows for rapid systemic exposure. It is suitable for acute models like carrageenan-induced inflammation.[3][8]
-
Oral Gavage (p.o.): Essential for evaluating potential clinical utility, but requires an understanding of the compound's oral bioavailability. Pharmacokinetic studies should precede large-scale oral efficacy studies.
-
Intravenous (i.v.) Injection: Primarily used for pharmacokinetic studies to determine absolute bioavailability and clearance parameters.[4]
-
Experimental Workflows & Signaling Pathways
Visualizing the experimental process and the underlying biological mechanisms is key to understanding the study's logic.
Workflow for In Vivo Pharmacological Assessment
Caption: General experimental workflow for in vivo evaluation of DHC.
Proposed Anti-Inflammatory Mechanism of this compound
Caption: Postulated mechanism of DHC's anti-inflammatory action.[3]
Detailed Application Protocols
Protocol 1: Evaluation of Anti-Inflammatory Effects in a Mouse Model of Pleurisy
This protocol is adapted from the methodology described for investigating the anti-inflammatory properties of DHC.[3]
Objective: To determine the efficacy of DHC in reducing acute inflammation, leukocyte migration, and inflammatory mediator release.
Animal Model: Male Swiss mice (20-25 g).
Materials:
-
This compound (DHC)
-
Vehicle (e.g., 1% Tween 80 in saline)
-
Carrageenan (lambda, Type IV)
-
Dexamethasone (positive control)
-
Heparinized tubes
-
Turk's solution
-
Myeloperoxidase (MPO) assay kit
Procedure:
-
Acclimatization: House mice for at least 7 days under standard conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water).
-
Grouping: Randomly assign mice to the following groups (n=6-8 per group):
-
Group 1: Vehicle control (i.p.) + Saline (intrapleural)
-
Group 2: Vehicle control (i.p.) + Carrageenan (intrapleural)
-
Group 3: Dexamethasone (1 mg/kg, i.p.) + Carrageenan (intrapleural)
-
Group 4-6: DHC (e.g., 5, 10, 20 mg/kg, i.p.) + Carrageenan (intrapleural)
-
-
Dosing: Administer DHC, dexamethasone, or vehicle via intraperitoneal (i.p.) injection 1 hour prior to the inflammatory insult.
-
Induction of Pleurisy: Lightly anesthetize the mice and administer an intrapleural (i.pl.) injection of 0.1 mL of carrageenan (1% in sterile saline) into the right pleural cavity. The saline control group receives 0.1 mL of sterile saline.
-
Sample Collection: At 4 hours post-carrageenan injection, humanely euthanize the mice.
-
Pleural Lavage: Expose the thoracic cavity and wash it with 1.0 mL of heparinized saline. Carefully collect the pleural lavage fluid. Record the total volume recovered.
-
Leukocyte Count: Determine the total leukocyte count in the lavage fluid using a hemocytometer after dilution with Turk's solution.
-
Exudate Concentration: Measure the protein concentration in the lavage fluid (e.g., using a Bradford assay) as an index of plasma exudation.
-
MPO Activity: Centrifuge the lavage fluid. The cell pellet can be used to measure MPO activity, a marker for neutrophil presence, according to the manufacturer's instructions for the assay kit.
Expert Insights & Rationale:
-
Carrageenan: This sulfated polysaccharide is a standard phlogistic agent that induces a well-characterized acute inflammatory response, involving fluid exudation and neutrophil migration, making it ideal for screening anti-inflammatory compounds.[3][9]
-
Time Point: The 4-hour time point is chosen as it typically represents the peak of neutrophil infiltration in this model.
-
MPO Assay: Myeloperoxidase is an enzyme abundant in the azurophilic granules of neutrophils. Its measurement provides a quantitative and specific biochemical marker of neutrophil accumulation in the inflamed tissue.[3]
Protocol 2: Evaluation of Cardiovascular Effects in Anesthetized Rats
This protocol provides a framework to investigate the hemodynamic effects of DHC based on established methodologies.[4][10]
Objective: To determine the acute effects of DHC on blood pressure and heart rate.
Animal Model: Male Wistar or Sprague-Dawley rats (250-300 g).
Materials:
-
This compound (DHC)
-
Vehicle (e.g., saline)
-
Anesthetic (e.g., Urethane or a Ketamine/Xylazine cocktail)
-
Catheters (e.g., PE-50 tubing)
-
Pressure transducer and data acquisition system
-
Heparinized saline
Procedure:
-
Acclimatization: House rats for at least 7 days under standard conditions.
-
Anesthesia: Anesthetize the rat (e.g., urethane, 1.25 g/kg, i.p.). Ensure a stable plane of anesthesia is achieved.
-
Surgical Preparation:
-
Perform a tracheotomy to ensure a patent airway.
-
Catheterize the right carotid artery with a PE-50 catheter filled with heparinized saline. Connect this catheter to a pressure transducer to continuously monitor blood pressure and heart rate.
-
Catheterize the left jugular vein with another PE-50 catheter for intravenous (i.v.) administration of the test compounds.
-
-
Stabilization: Allow the animal to stabilize for at least 20-30 minutes after surgery until hemodynamic parameters are constant.
-
Dosing: Administer bolus i.v. injections of the vehicle followed by increasing doses of DHC (e.g., 0.1, 0.5, 1.0, 2.0 mg/kg). Allow sufficient time between doses for parameters to return to baseline.
-
Data Recording: Continuously record Mean Arterial Pressure (MAP) and Heart Rate (HR) throughout the experiment.
-
Euthanasia: At the end of the experiment, humanely euthanize the animal without allowing it to recover from anesthesia.
Expert Insights & Rationale:
-
Anesthetic Choice: The choice of anesthetic is critical as it can influence cardiovascular parameters. Urethane is often preferred for acute studies as it has minimal effects on cardiovascular reflexes compared to barbiturates.[10]
-
Controls: Each animal can serve as its own control by comparing post-dose values to the stable pre-dose baseline. A separate group of animals receiving only vehicle injections over the same time course is also recommended to control for time-dependent changes.
Protocol 3: Preliminary Pharmacokinetic (PK) Study in Rats
Objective: To determine key PK parameters of DHC, such as clearance, volume of distribution, half-life, and oral bioavailability.
Animal Model: Male Sprague-Dawley rats (250-300 g), preferably with cannulated jugular veins for serial blood sampling.
Procedure:
-
Animal Preparation: Use surgically prepared rats with jugular vein cannulas to facilitate stress-free serial blood sampling. Allow animals to recover from surgery for at least 48 hours.
-
Grouping (n=3-4 per group):
-
Group 1: DHC via intravenous (i.v.) bolus (e.g., 1 mg/kg)
-
Group 2: DHC via oral gavage (p.o.) (e.g., 10 mg/kg)
-
-
Dosing:
-
For the i.v. group, administer the dose via a tail vein or a secondary cannula.
-
For the p.o. group, administer the dose using a proper gavage needle.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) from the jugular vein cannula at predetermined time points into heparinized tubes.
-
i.v. group time points: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
p.o. group time points: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
-
Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of DHC in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.[11]
Expert Insights & Rationale:
-
Sparse Sampling: This technique allows for the construction of a full PK profile while minimizing blood loss from any single animal, which is a critical refinement for rodent studies.[11]
-
Bioanalytical Method: The development of a sensitive and specific LC-MS/MS method is the cornerstone of any PK study. It must be validated for linearity, accuracy, precision, and stability.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100. This value is crucial for planning doses for future oral efficacy studies.
Protocol 4: Acute Oral Toxicity (LD50 Estimation)
Objective: To determine the median lethal dose (LD50) of DHC and observe signs of acute toxicity. This protocol is based on the OECD 423 (Acute Toxic Class Method) guidelines.[12]
Animal Model: Female Swiss mice (20-25 g). The use of a single sex is standard for this method.
Procedure:
-
Dosing: Use a stepwise procedure with a starting dose of 300 mg/kg (or a lower dose if toxicity is expected). Dose a group of 3 fasted female mice via oral gavage.
-
Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[13]
-
Endpoints: Record all signs of toxicity (changes in skin, fur, eyes, respiration, autonomic effects like salivation, and central nervous system effects like tremors or convulsions) and mortality.
-
Stepwise Procedure:
-
If 2-3 animals die: Re-test at a lower dose level (e.g., 50 mg/kg).
-
If 0-1 animal dies: Re-test at the next higher dose level (e.g., 2000 mg/kg).
-
If no mortality at 2000 mg/kg: The study can be terminated, and the LD50 is considered to be greater than 2000 mg/kg.[13]
-
-
Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period.
Expert Insights & Rationale:
-
Ethical Refinement: The Acute Toxic Class method is a significant refinement over the classical LD50 test, as it uses far fewer animals to classify a substance's toxicity.[12]
-
Limit Test: A limit test at a high dose (e.g., 2000 or 5000 mg/kg) is often sufficient for compounds with low toxicity to classify them for regulatory purposes.[14]
Data Summary and Interpretation
Quantitative data from published in vivo studies on this compound and its analogues provide a crucial starting point for dose selection.
| Parameter | Compound | Animal Model | Dose/Concentration | Effect | Reference |
| Anti-inflammatory | Dihydrocorynantheol | Swiss Mice | Not specified, but effective | Inhibition of leukocyte migration, MPO activity, and exudate concentration in carrageenan-induced pleurisy. | [3] |
| Cardiovascular | This compound | Rat | Not specified | Affects blood pressure and heart rate. | [4] |
| Acute Toxicity (LD50) | Dehydrocorydaline | Mice | ~21.1 mg/kg (i.p.) | N/A | [8] |
| Acute Toxicity (LD50) | Dehydrocorydaline | Mice | ~277.5 mg/kg (p.o.) | N/A | [8] |
*Note: Toxicity data is for the related compound Dehydrocorydaline and should be used with caution as a preliminary estimate for this compound.
References
-
Hou, J. (2025). How to dissolve Dihydrotanshinone I for intraperitoneal injection in nude mice? ResearchGate. [Link]
-
Pozzatti, P., et al. (2013). Relationship of chemical structure and anti-inflammatory activity of dihydrocorynantheol and its analogues. Postepy Higieny I Medycyny Doswiadczalnej, 67, 955-962. [Link]
-
Chang, P., et al. (1989). Cardiovascular effects in the rat of this compound isolated from Uncaria callophylla. Journal of Ethnopharmacology, 25(2), 213-215. [Link]
-
Yin, J., et al. (2016). Antinociceptive effects of dehydrocorydaline in mouse models of inflammatory pain involve the opioid receptor and inflammatory cytokines. Scientific Reports, 6, 27129. [Link]
-
Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical Research, 27(9), 1772-1787. [Link]
-
van der Zanden, S. Y., et al. (2023). Development of a Supramolecular Hydrogel for Intraperitoneal Injections. Macromolecular Bioscience, 24(1), e2300005. [Link]
-
Kumar, D., et al. (2025). Anti-Inflammatory Activity of Novel Dehydrozingerone-6 (DHZ-6) Through Modulation of iNOS, COX-2, and NF-κB/p65 in LPS-Stimulated Macrophages and In Vivo Acute Lung Injury Murine Model. Journal of Applied Toxicology. [Link]
-
Schukur, L., et al. (2016). A Synthetic T-Cell-Based Immunomodulatory Device for Autoimmune Diseases. Cell, 167(5), 1247-1258.e14. [Link]
-
Lee, J., et al. (2023). Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. International Journal of Molecular Sciences, 24(21), 15729. [Link]
-
ChemPartner. (n.d.). Pharmacokinetics. ChemPartner. [Link]
-
Kim, H., et al. (2012). Mouse Single Oral Dose Toxicity Study of DHU001, a Polyherbal Formula. Toxicological Research, 28(1), 29-34. [Link]
-
Amore, B. M. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Current Drug Discovery Technologies, 7(1), 14-26. [Link]
-
Abdu, Z., et al. (2018). In vivo Acute Toxicity (LD50) Studies and Phytochemical Screening of Stem Bark Extracts of Detarium microcarpumGuill and per (Ca. Current Trends in Biomedical Engineering & Biosciences, 14(4). [Link]
-
Science.gov. (n.d.). acute toxicity ld50: Topics by Science.gov. [Link]
-
Montanaro, R., et al. (2023). Activity Methods For Animal Pharmacokinetic and Pharmacodynamic Studies. In [Book Title]. Bentham Science Publishers. [Link]
-
Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical Research, 27(9), 1772-1787. [Link]
-
ResearchGate. (n.d.). FIGURE | Mice receiving intraperitoneal injections administered using... ResearchGate. [Link]
-
Gao, F., et al. (2020). Experimental Rodent Models of Cardiovascular Diseases. Frontiers in Physiology, 11, 593254. [Link]
-
Schafer, E. W., Jr., & Bowles, W. A., Jr. (1985). Acute oral toxicity and repellency of 933 chemicals to house and deer mice. [Journal Name]. [Link]
-
Vane, J., & Botting, R. (1987). Inflammation and the mechanism of action of anti-inflammatory drugs. The FASEB Journal, 1(2), 89-96. [Link]
-
ResearchGate. (2025). What Is the Appropriate Solvent Formula for Intraperitoneal Injection of Vofopitant Dihydrochloride in Mice? ResearchGate. [Link]
-
Permatasari, L., et al. (2023). In vivo and in silico antihypertensive, anti-inflammatory, and analgesic activities of Vernonia amygdalina Del. leaf extracts. Heliyon, 9(5), e15764. [Link]
-
Leighton, F. A., & Peakall, D. B. (1989). Acute oral toxicity of dibenzothiophene for male CD-1 mice: LD50, lesions, and the effect of preinduction of mixed-function oxidases. Fundamental and Applied Toxicology, 12(4), 787-792. [Link]
-
Vane, J. R., & Botting, R. M. (1987). Inflammation and the mechanism of action of anti-inflammatory drugs. The FASEB Journal, 1(2), 89-96. [Link]
-
Delbro, D., & Lisander, B. (1980). Studies on the cardiovascular effects produced by the spinal action of substance P in the rat. Acta Physiologica Scandinavica, 110(2), 175-185. [Link]
-
Dehpour, A. R., et al. (2012). Cardioprotective Effects of Mebudipine in a Rat Model of Doxorubicin-Induced Heart Failure. Archives of Iranian Medicine, 15(11), 688-694. [Link]
-
Svirshchevskaya, E. V., et al. (2021). Size-Dependent Biodistribution of Fluorescent Furano-Allocolchicinoid-Chitosan Formulations in Mice. Pharmaceutics, 13(7), 941. [Link]
-
Wang, Y., et al. (2024). Cardioprotective effect of perakine against myocardial ischemia-reperfusion injury of type-2 diabetic rat in Langendorff-perfused rat hearts: the role of TLR4/NF-κB signaling pathway. Folia Morphologica. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship of chemical structure and anti-inflammatory activity of dihydrocorynantheol and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects in the rat of this compound isolated from Uncaria callophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Rodent Models of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics [chempartner.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the cardiovascular effects produced by the spinal action of substance P in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acute toxicity ld50: Topics by Science.gov [science.gov]
- 13. Mouse Single Oral Dose Toxicity Study of DHU001, a Polyherbal Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 14. juniperpublishers.com [juniperpublishers.com]
Application Notes & Protocols: Developing Experimental Protocols for Dihydrocorynantheine Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Dihydrocorynantheine (DHC) is an indole alkaloid found in the plant Mitragyna speciosa, commonly known as kratom.[1] While structurally related to other kratom alkaloids, DHC possesses a unique pharmacological profile that warrants independent and thorough investigation. Preliminary studies suggest its potential interaction with various receptor systems, necessitating a systematic approach to delineate its mechanism of action and therapeutic potential.
This guide provides a comprehensive framework for the preclinical evaluation of this compound. It is designed to equip researchers with detailed, step-by-step protocols for in vitro and in vivo studies, alongside essential analytical methods for quality control. The methodologies outlined herein are grounded in established scientific principles to ensure the generation of robust, reproducible, and translatable data.
Part 1: In Vitro Pharmacological Characterization
The initial phase of DHC research should focus on defining its molecular targets and functional effects at the cellular level. This is critical for hypothesis generation and guiding subsequent in vivo studies.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) and selectivity of DHC across a panel of relevant G-protein coupled receptors (GPCRs), ion channels, and transporters.
Rationale: Radioligand binding assays are a fundamental technique to quantify the direct interaction between a ligand (DHC) and a receptor.[2] A broad screening approach is essential to identify primary targets and potential off-target interactions that could contribute to the overall pharmacological effect or predict adverse events. Given the known pharmacology of related alkaloids, initial screening should prioritize adrenergic, opioid, and serotonergic receptors.[3][4]
Protocol: Competitive Radioligand Binding Assay for α-Adrenergic Receptors
-
Materials:
-
Cell membranes from cell lines stably expressing specific α-adrenergic receptor subtypes (e.g., α1A, α2A).
-
Radioligands specific for each receptor subtype (e.g., [3H]Prazosin for α1, [3H]Rauwolscine for α2).[4]
-
This compound (DHC) stock solution of known concentration.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., high concentration of phentolamine).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at its Kd), and serially diluted concentrations of DHC.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid vacuum filtration, washing the filters with ice-cold assay buffer to remove unbound ligand.
-
Allow filters to dry, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of DHC.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Table 1: Example Data Summary for Receptor Binding Profile
| Receptor Subtype | Radioligand | DHC Ki (nM) |
| α2A-Adrenergic | [3H]Rauwolscine | Experimental Value |
| α1A-Adrenergic | [3H]Prazosin | Experimental Value |
| µ-Opioid | [3H]DAMGO | Experimental Value |
| δ-Opioid | [3H]DPDPE | Experimental Value |
| κ-Opioid | [3H]U69,593 | Experimental Value |
Functional Assays
Objective: To characterize the functional activity of DHC at its primary binding sites, determining whether it acts as an agonist, antagonist, or allosteric modulator.
Rationale: Functional assays are crucial to understand the cellular consequences of DHC binding.[5] For GPCRs, this often involves measuring changes in second messenger levels (e.g., cAMP, Ca2+) or downstream signaling events like β-arrestin recruitment.[6]
Protocol: cAMP Accumulation Assay for α2-Adrenergic Receptor Antagonism
-
Materials:
-
HEK293 or CHO cells stably expressing the human α2A-adrenergic receptor.
-
Forskolin (an adenylyl cyclase activator).
-
A selective α2-adrenergic agonist (e.g., clonidine).
-
This compound (DHC) stock solution.
-
cAMP detection kit (e.g., HTRF, LANCE, or GloSensor-based).
-
Assay buffer and cell culture medium.
-
-
Procedure:
-
Seed cells in a suitable microplate and culture overnight.
-
Pre-incubate cells with varying concentrations of DHC for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of the α2-agonist (typically its EC80) to stimulate the receptor, which will inhibit adenylyl cyclase.
-
Simultaneously or subsequently, add forskolin to stimulate cAMP production.
-
Incubate for a defined period to allow for cAMP accumulation.
-
Lyse the cells (if required by the kit) and measure cAMP levels according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of DHC.
-
DHC, as a potential antagonist, should dose-dependently reverse the agonist-induced inhibition of cAMP production.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 for the antagonist effect.
-
Diagram 1: Experimental Workflow for In Vitro Characterization
Caption: A logical workflow for the initial in vitro characterization of this compound, from initial assays to hypothesis generation.
Part 2: In Vivo Preclinical Evaluation
In vivo studies are essential to understand the physiological and behavioral effects of DHC in a whole-organism context, guided by the findings from in vitro experiments.
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of DHC in a relevant animal model.
Rationale: Understanding the pharmacokinetic properties of DHC is fundamental for designing effective in vivo efficacy studies.[7] Key parameters like bioavailability, half-life, and maximum plasma concentration will inform dose selection and dosing intervals.[7]
Protocol: Single-Dose Pharmacokinetic Study in Rodents
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Groups:
-
Intravenous (IV) administration (e.g., 1-2 mg/kg).
-
Oral (PO) administration (e.g., 5-10 mg/kg).
-
-
Procedure:
-
Administer DHC via the selected route.
-
Collect serial blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).
-
Process blood to isolate plasma and store at -80°C.
-
-
Bioanalysis:
-
Data Analysis:
-
Plot plasma concentration versus time for each route of administration.
-
Use pharmacokinetic software to perform non-compartmental analysis and calculate key parameters (Cmax, Tmax, AUC, t1/2).
-
Calculate oral bioavailability (F%) by comparing the AUC from oral and IV administration.
-
Table 2: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the concentration-time curve to the last measured point |
| t1/2 | Elimination half-life |
| F (%) | Oral Bioavailability |
Pharmacodynamic (PD) and Efficacy Models
Objective: To assess the in vivo effects of DHC in animal models relevant to its hypothesized mechanism of action.
Rationale: Based on potential α2-adrenergic antagonism, DHC could be investigated for antidepressant-like effects. The Forced Swim Test (FST) is a widely used primary screening model to assess such activity.[9][10][11][12] Rodent models are crucial for developing new and more effective treatments for depression.[13]
Protocol: Forced Swim Test in Mice
-
Animals: Male C57BL/6 mice.
-
Apparatus: A transparent cylinder filled with water (23-25°C).
-
Procedure:
-
Habituation (Day 1): Place each mouse in the water for 15 minutes.
-
Dosing (Day 2): Administer DHC (at various doses), a vehicle control, or a positive control (e.g., imipramine) intraperitoneally (IP) or orally (PO), typically 30-60 minutes before the test.
-
Test (Day 2): Place the mouse in the water for a 6-minute session. Video record the session for later analysis.
-
Scoring: An observer blinded to the treatment groups should score the last 4 minutes of the test, quantifying the time spent immobile. A decrease in immobility is indicative of an antidepressant-like effect.[9][10]
-
-
Data Analysis:
-
Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the immobility time of DHC-treated groups to the vehicle control group.
-
Diagram 2: Workflow for an In Vivo Efficacy Study
Caption: A sequential workflow for conducting in vivo efficacy studies, from initial hypothesis to final assessment.
Part 3: Analytical Chemistry & Quality Control
Objective: To ensure the identity, purity, and stability of the this compound test material used in all experiments.
Rationale: The integrity of all experimental data relies on the quality of the compound being tested. Analytical methods are essential for verifying the purity of each batch and ensuring accurate concentration of dosing solutions.
Protocol: Purity and Identity Verification by HPLC and LC-MS
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
-
Methodology (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water containing a modifier like formic acid or ammonium acetate.
-
Detection: UV absorbance at a wavelength appropriate for indole alkaloids (e.g., 220-280 nm).
-
Analysis: Calculate purity based on the relative peak area of DHC compared to all other detected peaks.[14][15][16][17]
-
-
Methodology (LC-MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Analysis: Confirm the identity of the DHC peak by comparing its measured mass-to-charge ratio (m/z) with the theoretical mass of the protonated molecule [M+H]+.
-
References
-
Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. [Link]
-
Semantic Scholar. (n.d.). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. [Link]
-
PubMed. (2013). Comparative pharmacokinetics and bioavailability of four alkaloids in different formulations from Corydalis decumbens. [Link]
-
Nestler, E. J., et al. (2010). Animal Models of Depression: Molecular Perspectives. PMC. [Link]
-
Plumb, J., et al. (n.d.). Clinical Pharmacokinetic Study of Kratom Alkaloids. [Link]
-
Wang, C., et al. (2016). Pharmacokinetic Studies of Three Alkaloids in Rats After Intragastrical Administration of Lycopodii Herba Extract by LC-MS/MS. PMC. [Link]
-
Ahmad, R., et al. (2012). An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. Semantic Scholar. [Link]
-
Hieble, J. P., & Ruffolo, R. R. Jr. (1997). α-Adrenoceptor Assays. PubMed. [Link]
-
Understanding Animal Research. (2015). The importance of animal research in the discovery of Antidepressants. [Link]
-
Bourin, M., et al. (2001). Behavioral Assessment of Antidepressant Activity in Rodents. NCBI. [Link]
-
Lakshmipriya, M., et al. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy. [Link]
-
Megens, A. A., et al. (1986). Further validation of in vivo and in vitro pharmacological procedures for assessing the alpha 2/alpha 1-selectivity of test compounds: (1). Alpha-adrenoceptor antagonists. PubMed. [Link]
-
Semantic Scholar. (n.d.). Comparative pharmacokinetics of three alkaloids in normal and acute hepatitis rats after oral administration of Yanhuanglian total alkaloids extract. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3039336, this compound. [Link]
-
de Oliveira, V. L., et al. (2012). HPLC analysis of oxindole alkaloids in Uncaria tomentosa: sample preparation and analysis optimisation by factorial design. PubMed. [Link]
-
Waksmundzka-Hajnos, M., & Sherma, J. (Eds.). (2010). HPLC of Indole Alkaloids. In High Performance Liquid Chromatography in Phytochemical Analysis. CRC Press. [Link]
-
Zhang, Q., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. SciSpace. [Link]
-
de Souza, P., et al. (2013). Relationship of chemical structure and anti-inflammatory activity of dihydrocorynantheol and its analogues. PubMed. [Link]
-
Wikipedia. (n.d.). Dihydrocodeine. [Link]
-
Hieble, J. P., et al. (2008). Differentiation of Alpha-Adrenergic Receptors Using Pharmacological Evaluation and Molecular Modeling of Selective Adrenergic Agents. Taylor & Francis Online. [Link]
-
Altmeyers Encyclopedia. (2020). Dihydrocodeine. [Link]
-
Franco, R., & Casadó, V. (2013). Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods. PubMed. [Link]
-
Kotthaus, J. T., et al. (2000). Affinities of dihydrocodeine and its metabolites to opioid receptors. PubMed. [Link]
-
Yeadon, M., & Kitchen, I. (1988). Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes. PubMed. [Link]
-
Eurofins DiscoverX. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. [Link]
-
Neumeyer, J. L., et al. (1998). Nitrocinnamoyl and chlorocinnamoyl derivatives of dihydrocodeinone: in vivo and in vitro characterization of mu-selective agonist and antagonist activity. PubMed. [Link]
-
Walker, A. K., & Halls, M. L. (2023). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. PMC. [Link]
-
Lindsley, C. W., et al. (2016). Tactical Approaches to Interconverting GPCR Agonists and Antagonists. ACS Publications. [Link]
-
ResearchGate. (n.d.). Alpha-1 adrenergic receptor antagonists. [Link]
-
Smith, J. S., & Lefkowitz, R. J. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual. [Link]
-
Ullah, F., et al. (2022). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. MDPI. [Link]
-
The University of Melbourne. (n.d.). Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes. [Link]
-
Zaffaroni, N., et al. (2022). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. NIH. [Link]
-
YouTube. (2024). Pharmacology of Dihydrocodeine ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5284543, Dihydrocodeine. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Acetyldihydrocodeine?. [Link]
-
ResearchGate. (2016). In Vitro In Vivo correlation of dextromethorphan hydrobromide modified release tablets: An internal validation evaluation. [Link]
-
MDPI. (n.d.). Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies. [Link]
-
Portoghese, P. S., & Sultana, M. (1994). Molecular Pharmacology of δ-Opioid Receptors. PMC. [Link]
Sources
- 1. This compound | C22H28N2O3 | CID 3039336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further validation of in vivo and in vitro pharmacological procedures for assessing the alpha 2/alpha 1-selectivity of test compounds: (1). Alpha-adrenoceptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pharmacokinetic Studies of Three Alkaloids in Rats After Intragastrical Administration of Lycopodii Herba Extract by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. herbmedpharmacol.com [herbmedpharmacol.com]
- 10. [PDF] Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing | Semantic Scholar [semanticscholar.org]
- 11. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. the importance of animal research in the discovery of Antidepressants [animalresearch.info]
- 14. researchgate.net [researchgate.net]
- 15. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 16. HPLC analysis of oxindole alkaloids in Uncaria tomentosa: sample preparation and analysis optimisation by factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Application Notes & Protocols: Dihydrocorynantheine as a Chemical Probe for Investigating Adrenergic and Serotonin Receptor Signaling
Introduction: Unveiling the Potential of Dihydrocorynantheine
This compound (DHC) is a naturally occurring indole alkaloid found in plants of the Uncaria genus. Structurally related alkaloids, such as corynantheidine, have demonstrated notable affinity for α-adrenergic receptors, suggesting that DHC holds significant promise as a chemical probe for dissecting the pharmacology and signaling pathways of G protein-coupled receptors (GPCRs), particularly within the adrenergic and serotonin systems. Due to the limited specific characterization of DHC in the scientific literature, this guide provides a comprehensive framework of established protocols for researchers to systematically evaluate its receptor binding profile, functional activity, and potential therapeutic applications. The methodologies outlined herein are based on standard practices for the characterization of GPCR ligands and can be broadly applied to other novel natural products. A study on the related alkaloid corynantheidine showed it has a higher binding affinity for α-adrenergic receptors compared to opioid receptors, with a particularly high affinity for the α₁D subtype.[1] This provides a strong rationale for prioritizing the investigation of DHC's effects on the adrenergic system.
Part 1: Foundational In Vitro Characterization
The initial step in evaluating a new chemical entity is to determine its binding affinity and functional effects at specific molecular targets. For this compound, the primary hypothesized targets are adrenergic and serotonin receptors.
Receptor Binding Affinity Profiling
Determining the equilibrium dissociation constant (Kᵢ) of DHC at a panel of adrenergic and serotonin receptor subtypes is crucial for identifying its primary targets and selectivity. Radioligand binding assays are a sensitive and quantitative method for these measurements.[2]
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes how to determine the binding affinity (Kᵢ) of this compound for a specific GPCR subtype (e.g., α₁-adrenergic receptor) using a competitive binding assay.
Materials:
-
Cell membranes expressing the human receptor of interest (e.g., α₁A, α₁B, α₁D, α₂A, α₂B, α₂C, and various 5-HT subtypes).
-
A suitable radioligand with high affinity and specificity for the target receptor (e.g., [³H]-Prazosin for α₁ receptors, [³H]-Yohimbine for α₂ receptors, or [³H]-Ketanserin for 5-HT₂A receptors).
-
This compound (DHC) stock solution of known concentration.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor, e.g., 10 µM Phentolamine for α-adrenergic receptors).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + varying concentrations of DHC).
-
Reagent Addition:
-
Add 50 µL of assay buffer to all wells.
-
Add 50 µL of DHC at various concentrations (typically ranging from 10⁻¹⁰ M to 10⁻⁵ M) to the competitive binding wells.
-
Add 50 µL of the non-specific binding control to the non-specific binding wells.
-
Add 50 µL of the radioligand at a concentration close to its Kₑ (equilibrium dissociation constant).
-
Add 100 µL of the cell membrane preparation to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for a predetermined time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the DHC concentration.
-
Determine the IC₅₀ value (the concentration of DHC that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
| Parameter | Description |
| Kᵢ | Inhibition constant; a measure of the binding affinity of the competing ligand (DHC). A lower Kᵢ indicates a higher binding affinity. |
| IC₅₀ | Half-maximal inhibitory concentration; the concentration of DHC that displaces 50% of the radioligand. |
| [L] | Concentration of the radioligand used in the assay. |
| Kₑ | Equilibrium dissociation constant of the radioligand for the receptor. |
Functional Characterization: Assessing Agonist vs. Antagonist Activity
Once the binding affinity is established, it is essential to determine whether DHC acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). This can be achieved through various functional cell-based assays that measure downstream signaling events.
Workflow for Functional Characterization of DHC:
Caption: Workflow for the in vitro characterization of this compound.
Protocol 2: [³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins upon receptor stimulation and can distinguish between full agonists, partial agonists, and antagonists.[3][4]
Materials:
-
Cell membranes expressing the receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (to ensure G proteins are in their inactive state).
-
A known agonist for the target receptor.
-
This compound (DHC).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Membrane Preparation: Prepare cell membranes as for the radioligand binding assay.
-
Reaction Setup: In a 96-well plate, add membranes, GDP, and the assay buffer.
-
Agonist/Antagonist Addition:
-
To test for agonist activity: Add varying concentrations of DHC.
-
To test for antagonist activity: Add a fixed concentration of a known agonist (typically its EC₈₀) in the presence of varying concentrations of DHC.
-
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells.
-
Incubation: Incubate at 30°C for 60 minutes with gentle shaking.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration and wash the filters.
-
SPA Method: Add SPA beads and incubate to allow binding, then count in a microplate scintillation counter.
-
-
Data Analysis:
-
Agonist Mode: Plot [³⁵S]GTPγS binding against DHC concentration to determine EC₅₀ and Eₘₐₓ values.
-
Antagonist Mode: Plot the response to the fixed agonist concentration against the DHC concentration to determine the IC₅₀. This can be used to calculate the antagonist dissociation constant (Kₑ).
-
Protocol 3: cAMP Accumulation/Inhibition Assay
This assay is suitable for receptors that couple to Gαₛ (stimulatory) or Gαᵢ (inhibitory) G proteins, which modulate the production of the second messenger cyclic AMP (cAMP).[5]
Materials:
-
Whole cells expressing the receptor of interest.
-
Forskolin (an adenylyl cyclase activator, used for Gαᵢ-coupled receptors).
-
A known agonist for the target receptor.
-
This compound (DHC).
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition:
-
Gαₛ-coupled receptors: Add varying concentrations of DHC (agonist mode) or a fixed concentration of a known agonist with varying concentrations of DHC (antagonist mode).
-
Gαᵢ-coupled receptors: Pre-treat with varying concentrations of DHC, then stimulate with a fixed concentration of forsklin to induce cAMP production.
-
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values by plotting the cAMP response against the DHC concentration.
Protocol 4: ERK Phosphorylation Assay
Activation of many GPCRs leads to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), providing a downstream readout of receptor activation.[6][7][8][9]
Materials:
-
Whole cells expressing the receptor of interest.
-
A known agonist for the target receptor.
-
This compound (DHC).
-
Antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Western blotting or ELISA-based detection system.
Procedure:
-
Cell Culture and Stimulation: Grow cells to near confluence and serum-starve them overnight. Treat the cells with varying concentrations of DHC (agonist mode) or a fixed concentration of a known agonist with varying concentrations of DHC (antagonist mode) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection of p-ERK:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with anti-p-ERK and anti-total-ERK antibodies.
-
ELISA: Use a sandwich ELISA kit to quantify p-ERK levels.
-
-
Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK signal. Plot the normalized p-ERK levels against the DHC concentration to determine EC₅₀ or IC₅₀ values.
Part 2: In Vivo Evaluation of this compound
Following in vitro characterization, in vivo studies are necessary to understand the physiological effects of DHC. If in vitro data suggest DHC is an α-adrenergic antagonist, its effects on blood pressure and sympathetic nerve activity can be assessed in animal models.
Protocol 5: Assessment of α-Adrenergic Blockade in an Anesthetized Rat Model
This protocol describes a method to evaluate the in vivo α-adrenergic antagonist activity of DHC by measuring its effect on the pressor response to an α-agonist.
Materials:
-
Anesthetized rats (e.g., Sprague-Dawley).
-
An α-adrenergic agonist (e.g., phenylephrine or norepinephrine).
-
This compound (DHC).
-
Surgical instruments for cannulation of the carotid artery and jugular vein.
-
Blood pressure transducer and data acquisition system.
Procedure:
-
Animal Preparation: Anesthetize the rat and surgically implant catheters into the carotid artery (for blood pressure measurement) and jugular vein (for drug administration).
-
Baseline Measurements: Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate.
-
Agonist Dose-Response: Administer increasing doses of the α-agonist and record the corresponding increases in MAP to establish a control dose-response curve.
-
DHC Administration: Administer a dose of DHC intravenously and allow it to take effect (e.g., 15-30 minutes).
-
Post-DHC Agonist Dose-Response: Repeat the α-agonist dose-response curve in the presence of DHC.
-
Data Analysis: Compare the agonist dose-response curves before and after DHC administration. A rightward shift in the dose-response curve is indicative of competitive antagonism. The degree of the shift can be used to quantify the antagonist potency of DHC in vivo.
In Vivo Experimental Workflow:
Caption: Workflow for in vivo assessment of α-adrenergic antagonism.
Conclusion and Future Directions
This compound represents a promising, yet understudied, natural product with the potential to be a valuable chemical probe for investigating adrenergic and serotonin receptor pharmacology. The protocols detailed in this guide provide a systematic approach to characterizing its binding affinity, functional activity, and in vivo effects. By employing these established methodologies, researchers can elucidate the mechanism of action of DHC and pave the way for its potential development as a therapeutic agent or a tool for dissecting complex GPCR signaling networks. Further studies should focus on determining its selectivity across a broader range of GPCRs and exploring its effects on other signaling pathways.
References
-
Eberle, A. N., Bapst, J. P., Hegetschweiler, K. T., & Jäggin, V. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of biomolecular screening, 20(10), 1251-1259. [Link]
-
Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 261-279. [Link]
-
Shukla, A. K., & Violin, J. D. (2014). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in molecular biology (Clifton, N.J.), 1175, 137-143. [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.[Link]
-
Parravicini, C., Ranghino, G., Abbracchio, M. P., & Fantucci, P. (2008). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of receptor and signal transduction research, 28(5), 433-453. [Link]
-
Sittampalam, G. S., Coussens, N. P., & Brimacombe, K. (Eds.). (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Wang, T., Li, Z., & Cvijic, M. E. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Leroy, D., Missotten, M., Waltzinger, C., Martin, T., & Scheer, A. (2007). G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation. Journal of receptor and signal transduction research, 27(1), 83-97. [Link]
-
Wang, T., Li, Z., Cvijic, M. E., & Sittampalam, G. S. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Zhang, R., & Xie, X. (2012). GPCR screening via ERK 1/2: a novel platform for screening G protein–coupled receptors. Journal of biomolecular screening, 17(6), 797-809. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]
-
Sittampalam, G. S., Coussens, N. P., & Brimacombe, K. (Eds.). (2012). Phospho-ERK Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Bylund, D. B. (2005). α-Adrenoceptor assays. Current protocols in pharmacology, Chapter 1, Unit 1.7. [Link]
-
Shukla, A. K. (2017). cAMP Assays in GPCR Drug Discovery. Methods in cell biology, 142, 51-57. [Link]
-
Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Innoprot. [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. [Link]
-
Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins. [Link]
-
Zhang, R., & Xie, X. (2012). Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery. Current chemical genomics, 6, 68-74. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot. [Link]
-
Gup, D. I., Shapiro, E., Baumann, M., & Lepor, H. (1991). An in vivo evaluation of alpha adrenergic receptors in canine prostate. The Journal of urology, 145(2), 400-404. [Link]
-
Timmermans, P. B., & van Zwieten, P. A. (1987). Further validation of in vivo and in vitro pharmacological procedures for assessing the alpha 2/alpha 1-selectivity of test compounds: (1). Alpha-adrenoceptor antagonists. Journal of pharmacological methods, 18(3), 199-211. [Link]
-
DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. DiscoverX. [Link]
-
Hoffman, B. J., Scheffel, U., & Lever, J. R. (1989). Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI. Journal of neurochemistry, 53(3), 936-943. [Link]
-
Laggner, C., Kokel, D., Setola, V., & Shoichet, B. K. (2005). Assay conditions for GPCR radioligand competition binding assays. Journal of biomolecular screening, 10(7), 653-660. [Link]
-
Elliott, H. L., & Reid, J. L. (1983). In vivo studies on alpha-adrenergic receptor subtypes in human veins. Journal of hypertension. Supplement : official journal of the International Society of Hypertension, 1(2), 119-121. [Link]
-
Obeng, S., Kamble, S. H., Reeves, M. E., Restrepo, L. F., Patel, A., Behnke, M., ... & McMahon, L. R. (2021). Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids. Journal of medicinal chemistry, 64(2), 1065-1075. [Link]
-
Pon-Peng, R., Chen, C. Y., & Wu, G. J. (2019). α2-adrenergic blockade mimics the enhancing effect of chronic stress on breast cancer progression. Scientific reports, 9(1), 1-11. [Link]
-
Hoffman, B. B., Michel, T., Kilpatrick, D. M., Lefkowitz, R. J., Tolbert, M. E., Gilman, H., & Fain, J. N. (1980). Agonist versus antagonist binding to alpha-adrenergic receptors. Proceedings of the National Academy of Sciences, 77(8), 4569-4573. [Link]
-
Carona, A., Jacobson, D., Hildebolt, C., & Rowland, K. (2023). Alpha-1 adrenergic receptor antagonists. World journal of urology, 41(10), 2689-2696. [Link]
-
Zhang, Y., & Raj, U. (2024). A (Alpha1-Adrenergic Receptors), B (Blocking Alpha1-Adrenergic Receptors), C (Catecholamines): On the Road to Heart Failure. Circulation Research, 134(2), 164-166. [Link]
-
Zhong, H., & Minneman, K. P. (2004). Recent progress in α1-adrenergic receptor research. Acta pharmacologica Sinica, 25(8), 961-966. [Link]
-
Klabunde, R. E. (2023). Alpha-Adrenoceptor Antagonists (Alpha-Blockers). CV Pharmacology. [Link]
-
Blough, B. E., Kever, L. A., Decker, A. M., & Rothman, R. B. (2011). Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes. Bioorganic & medicinal chemistry letters, 21(1), 350-354. [Link]
-
Tsuchihashi, H., & Nakashima, Y. (1987). Different affinity states of alpha-1 adrenergic receptors defined by agonists and antagonists in bovine aorta plasma membranes. Japanese journal of pharmacology, 45(2), 169-179. [Link]
-
Sitnikova, E. (2023). Alpha2-Adrenergic Receptors as a Pharmacological Target for Spike-Wave Epilepsy. International journal of molecular sciences, 24(2), 1477. [Link]
-
Parker, M. A., Marona-Lewicka, D., Kurrasch-Orbaugh, D., & Nichols, D. E. (2009). Affinity values (K i in nM) at selected serotonin receptor isoforms. Journal of medicinal chemistry, 52(11), 3627-3635. [Link]
-
Hoffman, B. B., Michel, T., Kilpatrick, D. M., Lefkowitz, R. J., Tolbert, M. E., Gilman, H., & Fain, J. N. (1980). Agonist versus antagonist binding to alpha-adrenergic receptors. Proceedings of the National Academy of Sciences of the United States of America, 77(8), 4569–4573. [Link]
-
Tsai, B. S., & Lefkowitz, R. J. (1978). 3 H-Ddihydroergocryptine binding to alpha adrenergic receptors in canine aortic membranes. Journal of Pharmacology and Experimental Therapeutics, 204(3), 606-614. [Link]
-
Peroutka, S. J. (1996). Serotonin Receptors. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]
-
Zhang, Y., & Liu, H. (2018). Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis. PloS one, 13(10), e0205459. [Link]
Sources
- 1. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Dihydrocorynantheine Solubility Issues for In Vitro Applications
Welcome to the technical support resource for Dihydrocorynantheine. As Senior Application Scientists, we understand that unlocking the full potential of a promising research compound begins with mastering its fundamental handling characteristics. This compound, a bioactive alkaloid, presents a common yet significant hurdle for many researchers: poor aqueous solubility.[1] This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you overcome this challenge, ensuring reproducible and reliable results in your in vitro experiments.
The core issue stems from this compound's chemical structure. With a calculated XLogP3 value of 3.4, it is a significantly lipophilic, or "grease-ball" type, molecule.[1] This inherent property means it preferentially dissolves in non-polar, organic solvents and has a strong tendency to precipitate out of the aqueous buffers and media essential for biological assays. This guide is structured to address this problem head-on, moving from foundational knowledge to advanced troubleshooting.
Section 1: Troubleshooting & FAQs
This section is formatted as a direct Q&A to address the most common issues encountered by researchers.
Q1: What is the best solvent to prepare a primary stock solution of this compound?
Answer: The universally recommended starting solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO) .
-
Causality: this compound's lipophilic nature requires a powerful organic solvent to create a concentrated primary stock. DMSO is a polar aprotic solvent that is highly effective at dissolving a wide range of non-polar compounds.[2][3] It is also miscible with water and most cell culture media, which is critical for subsequent dilutions. While other solvents like N,N-Dimethylformamide (DMF) or ethanol can be used, DMSO typically offers the highest solubilizing power for compounds in this class.[2]
Q2: My this compound powder is not dissolving completely, even in 100% DMSO. What steps can I take?
Answer: Incomplete dissolution in a primary organic solvent suggests you are either near the compound's saturation limit or facing kinetic barriers. Follow this validated troubleshooting sequence:
-
Verify Solvent Quality: Ensure you are using anhydrous (water-free) DMSO of ≥99.9% purity. Water contamination is a primary cause of reduced solvating power for lipophilic compounds.
-
Increase Kinetic Energy: Briefly vortex the solution at high speed for 30-60 seconds. If particles remain, place the vial in a bath sonicator for 5-10 minutes. This mechanical energy helps break apart compound aggregates and accelerates the dissolution process.
-
Apply Gentle Heat: Warm the solution in a water bath set to 30-37°C for 10-15 minutes, with intermittent vortexing. This increases molecular motion and can significantly improve solubility. Do not exceed 40°C, as this could risk thermal degradation of the compound.
-
Re-evaluate Concentration: If the compound still fails to dissolve, you have likely exceeded its maximum solubility in DMSO. Prepare a new stock at a lower concentration (e.g., if you started at 20 mM, try preparing a 10 mM stock).
Q3: My this compound dissolved perfectly in DMSO, but it precipitated immediately when I added it to my aqueous cell culture medium. Why is this happening and how do I prevent it?
Answer: This is the most common and critical challenge. The phenomenon is known as "antisolvent precipitation."[4] Your aqueous medium is an antisolvent for the DMSO-solubilized, lipophilic this compound. When the concentrated stock is added, the compound rapidly "crashes out" of the solution as it encounters the unfavorable aqueous environment.
To prevent this, you must control the dilution process carefully. The goal is to keep the compound dispersed and below its effective aqueous solubility limit at all times.
-
The Critical Rule: The final concentration of DMSO in your assay should never exceed 0.5% , and for sensitive cell lines or long-term assays, it should be kept below 0.1% .[3] High DMSO concentrations are not only toxic to cells but also increase the likelihood of your compound precipitating over time.
-
Validated Dilution Strategy:
-
Never add the aqueous buffer to your DMSO stock. This will cause immediate precipitation inside your stock vial.
-
Always add the DMSO stock to the aqueous medium while vortexing. This ensures rapid dispersal of the compound, preventing localized high concentrations that trigger precipitation.
-
Use a serial dilution approach. Do not perform a single large dilution (e.g., 1:1000). First, create an intermediate dilution of your primary stock in your final culture medium or buffer. For example, dilute your 10 mM stock 1:10 in media to create a 1 mM intermediate solution (now in 10% DMSO). Then, use this intermediate solution for your final dilutions. This gradual reduction in solvent concentration is much less likely to cause precipitation.
-
Q4: Are there any alternatives to DMSO if my assay is extremely sensitive to it?
Answer: Yes, although they may come with a trade-off in solubilizing power.
-
Ethanol (100%): A good second choice. You will likely achieve a lower maximum stock concentration compared to DMSO. Ensure the final ethanol concentration in your assay is also kept low (<0.5%).
-
Advanced Formulation Approaches: For exceptionally difficult cases, you can employ solubilization-enhancing excipients. These strategies work by creating a more favorable micro-environment for the drug in the aqueous phase.[5][6]
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior. They can form an "inclusion complex" with this compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[7]
-
Surfactants: Non-ionic surfactants like Pluronic® F-68 or Tween® 80 can be used at very low concentrations (e.g., 0.01-0.1%) in the final medium to help maintain compound solubility. However, you must run vehicle controls to ensure the surfactant itself does not affect your experimental model.
-
Q5: How should I store my this compound stock solutions for maximum stability?
Answer: Once successfully dissolved in DMSO or another organic solvent, store the solution at -20°C or -80°C .
-
Best Practice: Aliquot the stock into single-use volumes in tightly sealed vials. This is crucial to avoid repeated freeze-thaw cycles, which can force the compound out of solution and introduce atmospheric moisture into your anhydrous solvent.[8] The stability of alkaloids in solution can be pH-dependent and subject to degradation over time; therefore, using fresh aliquots for each experiment ensures consistency.[9][10][11]
Section 2: Recommended Protocols
Follow these step-by-step procedures for reliable preparation.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-Weighing: Tare a sterile, chemically resistant microcentrifuge tube (e.g., polypropylene) on a calibrated analytical balance.
-
Weigh Compound: Carefully weigh out the desired amount of this compound powder (MW: 368.47 g/mol ). For 1 mL of a 10 mM stock, you would need 3.68 mg.[1][12]
-
Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Initial Dissolution: Tightly cap the tube and vortex at maximum speed for 1 minute. Visually inspect for any remaining solid particles.
-
Troubleshoot (if needed): If solids persist, sonicate the tube in a bath sonicator for 10 minutes or warm in a 37°C water bath for 15 minutes, vortexing every 5 minutes until the solution is completely clear.
-
Storage: Once fully dissolved, divide the stock solution into smaller, single-use aliquots (e.g., 20 µL) in fresh tubes. Store these aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
This protocol assumes you are starting with a 10 mM stock in 100% DMSO and your final desired DMSO concentration is 0.1%.
-
Prepare Final Medium: Dispense 9.9 mL of your pre-warmed cell culture medium into a sterile 15 mL conical tube.
-
Prepare Intermediate Dilution:
-
Dispense 90 µL of pre-warmed medium into a sterile microcentrifuge tube.
-
Add 10 µL of your 10 mM primary stock to this tube.
-
Vortex immediately. This creates a 1 mM intermediate solution in 10% DMSO.
-
-
Prepare Final Working Solution:
-
Place the 15 mL tube containing 9.9 mL of medium on a vortex mixer set to a medium speed (creating a dimple on the surface).
-
Carefully pipette 100 µL of the 1 mM intermediate solution directly into the vortexing medium.
-
Continue vortexing for an additional 10-15 seconds to ensure homogeneity.
-
-
Verification: Your final working solution is now 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%. Visually inspect the solution against a light source to ensure there is no cloudiness or precipitate before adding it to your cells.
Section 3: Solubility Data Summary
While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative guide based on its physicochemical properties (XLogP3 = 3.4) and general principles for lipophilic compounds.
| Solvent | Recommended Use | Pros | Cons / Considerations |
| DMSO | Primary Stock Solution | Excellent solubilizing power for lipophilic compounds. Miscible with aqueous media.[3] | Can be toxic to cells at >0.5%.[3] Hygroscopic (absorbs water). |
| Ethanol, 100% | Alternative Stock Solution | Less toxic than DMSO for some sensitive assays. Volatile and easily removed. | Lower solubilizing power than DMSO. May require lower stock concentrations. |
| DMF | Alternative Stock Solution | Strong solubilizing power, similar to DMSO. | Higher toxicity profile than DMSO; use with caution and ensure very low final %. |
| Aqueous Buffers (PBS, Media) | Final Working Solution | Biologically compatible. | Extremely poor solvent for this compound. Compound is effectively insoluble.[1] Direct dissolution will fail. |
Section 4: Visual Workflow Guides
These diagrams illustrate the decision-making process for handling this compound.
Caption: Troubleshooting Precipitation During Aqueous Dilution.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]
-
Al-Kassas, R., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. Retrieved from [Link]
-
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]
-
PubMed Central. (n.d.). A Novel Beads-Based Dissolution Method for the In Vitro Evaluation of Extended Release HPMC Matrix Tablets and the Correlation with the In Vivo Data. Retrieved from [Link]
-
ResearchGate. (2013). What is the min DMSO concentration to dissolve unknown drugs?. Retrieved from [Link]
-
ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [Link]
-
DergiPark. (n.d.). In vitro dissolution testing methods for inhaled drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
-
PubMed. (n.d.). DissolvIt: An In Vitro Method for Simulating the Dissolution and Absorption of Inhaled Dry Powder Drugs in the Lungs. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of an In Vitro Dissolution Test Method for Inhalation Formulations. Retrieved from [Link]
-
ResearchGate. (2012). Dissolution Techniques for In Vitro Testing of Dry Powders for Inhalation. Retrieved from [Link]
-
PubMed Central. (n.d.). Stability of Hydrocortisone Preservative-Free Oral Solutions. Retrieved from [Link]
-
ResearchGate. (2025). Stability of Aqueous Polymeric Controlled Release Film Coatings. Retrieved from [Link]
-
PubMed. (2001). Stability of apomorphine hydrochloride in aqueous sodium bisulphite solutions. Retrieved from [Link]
-
PubMed Central. (2016). Stability of apomorphine in solutions containing selected antioxidant agents. Retrieved from [Link]
-
PubMed. (1972). The stability of aqueous solutions of promethazine hydrochloride as a function of pH. Retrieved from [Link]
Sources
- 1. This compound | C22H28N2O3 | CID 3039336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of apomorphine hydrochloride in aqueous sodium bisulphite solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of apomorphine in solutions containing selected antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The stability of aqueous solutions of promethazine hydrochloride as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
Improving yield in Dihydrocorynantheine chemical synthesis
Welcome to the technical support center for the chemical synthesis of Dihydrocorynantheine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The synthesis of complex indole alkaloids like this compound is a challenging endeavor, often marked by yield-limiting steps and sensitive intermediates.[1][2][3] This resource synthesizes field-proven insights and foundational chemical principles to provide actionable solutions.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the synthetic landscape.
Q1: What are the most common yield-limiting stages in a typical this compound synthesis?
A1: The primary bottlenecks in this compound synthesis are typically:
-
The Pictet-Spengler Reaction: This crucial C-C bond-forming step constructs the tetrahydro-β-carboline core. Its efficiency is highly sensitive to reaction conditions, including the choice of acid catalyst, solvent, and temperature, as well as the reactivity of the starting tryptamine and aldehyde/keto-ester.[4][5] Achieving high diastereoselectivity at this stage is a significant challenge.[6]
-
Formation of the Pentacyclic Core: Subsequent cyclizations to form the indolo[2,3-a]quinolizidine skeleton can be difficult. These steps often require precise stereochemical control and can be prone to side reactions or failure to cyclize if the precursor is not sufficiently activated or correctly configured.[7]
-
Purification and Isolation: this compound and its intermediates can be sensitive to pH changes and prolonged exposure to silica gel. Significant product loss can occur during aqueous workups and chromatographic purification, especially when separating closely related diastereomers.[8][9]
Q2: What is a realistic overall yield to target for a multi-step synthesis of this compound?
A2: Given the complexity and number of steps (often 8-15), achieving a high overall yield is challenging. A successful academic total synthesis might report an overall yield in the range of 1-10%.[10] For process development, extensive optimization of each step is required to push the yield higher. Focusing on optimizing the key bond-forming and cyclization reactions is paramount.
Q3: How critical is the purity of starting materials and reagents?
A3: Absolutely critical. The success of complex syntheses hinges on the quality of the inputs. Trace impurities in starting materials (e.g., tryptamine, aldehydes) can inhibit catalysts or lead to intractable side products. Solvents must be anhydrous for many steps, particularly those involving organometallics or strong bases. It is best practice to purify commercial reagents if their quality is uncertain and to use freshly distilled, dry solvents.
Troubleshooting Guides: A Step-by-Step Approach
This section provides detailed troubleshooting for specific experimental problems in a question-and-answer format.
Guide 1: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is the cornerstone of the synthesis. Below is a troubleshooting workflow for this critical step.
Caption: A logical workflow for diagnosing and solving common Pictet-Spengler reaction issues.
Q: My Pictet-Spengler reaction shows no product formation on TLC, only starting materials. What is the likely cause?
A: This points to a failure in the initial, reversible step: imine/iminium ion formation. The nucleophilicity of the indole ring is insufficient to attack a non-existent electrophile.
-
Causality: The condensation of the tryptamine amine with the aldehyde carbonyl is an equilibrium-driven process. If the aldehyde is sterically hindered or electronically deactivated, or if water is not effectively removed, the equilibrium will favor the starting materials.
-
Solutions & Protocols:
-
Enhance Electrophilicity: Ensure your aldehyde is pure. If it is an old or potentially oxidized sample, purify it via distillation or chromatography.
-
Remove Water: The reaction produces one equivalent of water. Add a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄ to the reaction mixture to drive the equilibrium toward the imine.
-
Catalyst Check: While the cyclization is acid-catalyzed, imine formation can be sluggish at very low pH. Ensure your conditions are not overly acidic initially. Sometimes, pre-forming the imine under neutral conditions before adding the cyclization catalyst is effective.
-
Temperature Adjustment: Gently warming the reaction (e.g., to 40-50 °C) can promote imine formation without causing significant side reactions.
-
Q: I see a new spot on TLC which I believe is the imine intermediate, but it is not converting to the final cyclized product. Why is the reaction stalling?
A: This indicates that imine formation is successful, but the subsequent electrophilic aromatic substitution (the cyclization) is the yield-limiting step.
-
Causality: The cyclization requires the indole C3 position to be sufficiently nucleophilic to attack the iminium ion. This step is catalyzed by acid, which protonates the imine to form the more electrophilic iminium ion. If the acid is too weak, the concentration of the iminium ion is too low. Conversely, if the acid is too strong, it may protonate the indole nitrogen, deactivating the ring towards electrophilic attack.
-
Solutions & Protocols:
-
Optimize Acid Catalyst: The choice of acid is critical. Trifluoroacetic acid (TFA) is a common choice, but its effectiveness can vary. See the table below for alternatives.
-
Solvent Effects: The solvent must be able to dissolve the starting materials and stabilize the charged iminium intermediate. Dichloromethane (DCM) or benzene are common, but sometimes a more polar solvent like acetonitrile can accelerate the cyclization.
-
Increase Temperature: Refluxing the reaction is often necessary to overcome the activation energy for cyclization.
-
| Acid Catalyst | Typical Conditions | Rationale & Considerations |
| Trifluoroacetic Acid (TFA) | 5-20 mol% in DCM, RT to reflux | Good general-purpose acid. Can sometimes lead to side reactions if used in excess or at high temperatures. |
| p-Toluenesulfonic Acid (TsOH) | 10 mol% in Toluene, reflux | Stronger acid, often used with a Dean-Stark trap to remove water.[11] |
| Formic Acid | Used as solvent/catalyst | Can be effective but may lead to N-formylation as a side reaction. |
| Lewis Acids (e.g., Sc(OTf)₃) | 1-5 mol% in MeCN | Milder conditions, can improve stereoselectivity. Less likely to cause acid-sensitive degradation. |
| Halogen Bond Catalysts | 0.5 mol% diaryliodonium salts | A metal-free alternative that can be highly efficient under mild conditions.[12] |
Q: My reaction is messy, with multiple spots on TLC, and the yield of the desired product is low. What's going wrong?
A: This suggests that side reactions are competing with the desired Pictet-Spengler cyclization.
-
Causality: High temperatures and strong acids can cause a host of problems, including polymerization of the aldehyde, degradation of the indole ring, or epimerization of existing stereocenters. The iminium intermediate itself can be a branch point for undesired reaction pathways.
-
Solutions & Protocols:
-
Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and only warm if necessary.
-
Use a Milder Catalyst: Switch from a strong Brønsted acid like TFA or TsOH to a Lewis acid or a weaker Brønsted acid.[6]
-
Control Stoichiometry: Use a precise 1:1 stoichiometry of the tryptamine and aldehyde. An excess of the aldehyde is a common cause of polymerization and side reactions.
-
Inert Atmosphere: Although not always required, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative degradation of the electron-rich indole nucleus, especially if the reaction is heated for an extended period.
-
Guide 2: Purification and Isolation
A high-yielding reaction can be undone by a low-yielding purification.
Caption: Decision tree for troubleshooting the purification and isolation of amine-containing alkaloids.
Q: I am losing a significant amount of my product during column chromatography on silica gel. What can I do?
A: This is a classic problem when purifying basic compounds like alkaloids on acidic silica gel.
-
Causality: The slightly acidic surface of standard silica gel can irreversibly bind the basic nitrogen atoms of your product, leading to low recovery and significant tailing of spots on TLC. The product may also degrade during prolonged contact with the silica.
-
Solutions & Protocols:
-
Deactivate the Silica: The most common solution is to add a small amount of a volatile base, typically triethylamine (Et₃N), to your eluent system (usually 0.1-1% v/v). This neutralizes the acidic sites on the silica, preventing product binding and degradation.
-
Use Neutral Alumina: As an alternative stationary phase, neutral or basic alumina can be much more effective for purifying basic compounds. You will likely need to re-screen for an appropriate eluent system.
-
Minimize Contact Time: Pack the column well and run it as quickly as possible (flash chromatography) to reduce the time your compound spends on the stationary phase.
-
Alternative Purification: If chromatography is consistently problematic, consider other methods. Recrystallization can be highly effective for obtaining very pure material if a suitable solvent system can be found.
-
Q: My purified product seems to degrade upon standing. How can I improve its stability?
A: Indole alkaloids can be sensitive to air, light, and residual acid.
-
Causality: The electron-rich indole core can be susceptible to oxidation. Tertiary amines can also be oxidized. Trace amounts of acid (e.g., from a chlorinated solvent like DCM) can catalyze decomposition pathways.
-
Solutions & Protocols:
-
Storage: Store the purified compound under an inert atmosphere (N₂ or Ar), protected from light (in an amber vial or wrapped in foil), and at low temperatures (-20 °C is standard for long-term storage).
-
Solvent Purity: Ensure final evaporation is from a high-purity, non-acidic solvent. If DCM was used in the column, it's good practice to re-dissolve the product in a non-acidic solvent like ethyl acetate and re-evaporate to remove any residual HCl.
-
Salt Formation: For long-term storage or for APIs, converting the freebase to a stable, crystalline salt (e.g., hydrochloride or tartrate) is a common and effective strategy.
-
References
-
Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach. Journal of the American Chemical Society Au. [Link][1][2]
-
Stereoselective total synthesis of dihydrocorynantheol. Organic Letters. [Link][13]
-
The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link][4]
-
Collective Syntheses of Corynanthe Alkaloids Based on a Chirality-Tunable Structure Unit. Angewandte Chemie International Edition. [Link][14]
-
Enantioselective formal synthesis of (+)-dihydrocorynantheine and (-)-dihydrocorynantheol. The Journal of Organic Chemistry. [Link][7]
-
Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations. Accounts of Chemical Research. [Link][3]
-
Halogen bond-catalyzed Pictet–Spengler reaction. Chemical Communications. [Link][12]
-
Optimization of reaction conditions. ResearchGate. [Link][11]
-
Exploring Enantioselective Pictet–Spengler Reactions. Organic Reactions. [Link][6]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. [Link][5]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link][8]
-
Total synthesis of dl-dihydrocorynantheine. Journal of the American Chemical Society. [Link][15]
-
Strategies and considerations for protein purifications. Methods in Enzymology. [Link][9]
-
Nine-Step Enantioselective Total Synthesis of (−)-Vincorine. Journal of the American Chemical Society. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2013-04-JACS-vincorine.pdf]([Link] Macmillan/files/publications/2013-04-JACS-vincorine.pdf)[10]
Sources
- 1. Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. Enantioselective formal synthesis of (+)-dihydrocorynantheine and (-)-dihydrocorynantheol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. Strategies and considerations for protein purifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. researchgate.net [researchgate.net]
- 12. Halogen bond-catalyzed Pictet–Spengler reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Stereoselective total synthesis of dihydrocorynantheol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Challenges in Dihydrocorynantheine purification from crude extracts
Welcome to the technical support guide for the purification of dihydrocorynantheine. This center is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable alkaloid from crude plant extracts. The following troubleshooting guides and FAQs are structured to address specific experimental challenges, providing not only solutions but also the underlying scientific principles to empower your research.
This compound: Key Properties for Purification
A successful purification strategy begins with understanding the target molecule. This compound is a corynanthe-type alkaloid with specific physicochemical properties that dictate its behavior during extraction and chromatography.
| Property | Value | Implication for Purification |
| Molecular Formula | C₂₂H₂₈N₂O₃ | - |
| Molecular Weight | 368.5 g/mol [1] | Influences diffusion rates and behavior in size-exclusion chromatography. |
| XLogP3 | 3.4[1] | Indicates moderate lipophilicity, suggesting good solubility in organic solvents like chloroform, dichloromethane, and ethyl acetate, but poor solubility in water at neutral pH. |
| pKa (Predicted) | 18.13 (Strongest Acidic), 7.5 (Strongest Basic)[2] | The basic nitrogen atom is key. It allows for extraction into an aqueous acid solution (as a salt) and re-extraction into an organic solvent after basification. This is the foundation of acid-base liquid-liquid partitioning. |
| Structure | Indole Alkaloid | The indole nucleus and basic nitrogen are common to many related alkaloids, which can co-extract and present separation challenges.[1] |
I. Troubleshooting Guide: From Crude Extract to Pure Compound
This section addresses common problems encountered during the multi-step purification process.
Stage 1: Initial Extraction
Question: My initial extraction yield of total alkaloids from the plant material seems very low. What can I do to improve it?
Answer: Low extraction yield is a frequent issue stemming from suboptimal solvent choice or inefficient extraction technique. Alkaloids typically exist as salts within the plant's cellular matrix, and liberating them is crucial for high-yield extraction.[3]
Causality & Solution:
-
Liberate the Free Base: Most general methods for alkaloid extraction involve liberating the free alkaloidal base before solvent extraction.[4] Moisten the powdered plant material and mix it with a base like calcium hydroxide (lime) or ammonium hydroxide.[3][4] This deprotonates the alkaloid salts, converting them to their free base form, which is more soluble in non-polar organic solvents.
-
Optimize Your Solvent:
-
For the now-liberated free base, use a solvent of appropriate polarity, such as chloroform, ether, or petroleum spirit, to extract the alkaloids, leaving behind more polar impurities.[3]
-
Alternatively, an acid-alcohol extraction can be effective. Using methanol or ethanol mixed with a dilute acid (e.g., 1% HCl or acetic acid) will extract the alkaloid salts directly into the polar solvent.[3]
-
-
Increase Surface Area: Ensure your starting plant material is ground to a fine, consistent powder. This dramatically increases the surface area available for solvent penetration.[5]
-
Choose an Efficient Extraction Method: While simple maceration is common, more advanced techniques can significantly improve efficiency and reduce solvent consumption.
-
Soxhlet Extraction: Provides a continuous extraction with fresh solvent, ensuring a high recovery rate.
-
Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE): These modern techniques use energy to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time.[6]
-
Protocol: General Acid-Base Extraction Workflow
Caption: Workflow for selective acid-base extraction of alkaloids.
Stage 2: Column Chromatography
Question: I'm seeing significant peak tailing and poor separation of this compound on my silica gel column. How can I resolve this?
Answer: This is a classic problem when purifying basic compounds like alkaloids on standard silica gel. The issue arises from strong, non-ideal interactions between the basic nitrogen of your molecule and acidic silanol groups (Si-OH) on the surface of the silica. This causes the compound to "stick" to the column, resulting in broad, tailing peaks.
Causality & Solution:
-
Mask Silanol Interactions: The most effective solution is to add a small amount of a competitive base to your mobile phase. This base will preferentially interact with the acidic silanol sites, preventing your target alkaloid from binding irreversibly.
-
Recommended Additive: Add 0.1% to 1% triethylamine (TEA) or ammonium hydroxide to your mobile phase solvent system (e.g., Chloroform:Methanol or Ethyl Acetate:Hexane).
-
Mechanism: The TEA effectively "caps" the active silanol groups, allowing your alkaloid to travel through the column with much-improved peak symmetry.[7]
-
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are separating this compound from other closely related alkaloids, an isocratic (constant solvent ratio) elution may not be sufficient. A gradient elution, where you gradually increase the polarity of the mobile phase (e.g., from 1% to 10% methanol in chloroform), will provide better resolving power.[7]
-
TLC First: Always develop your separation method on a Thin Layer Chromatography (TLC) plate first. This is a rapid and inexpensive way to test different solvent systems and find the one that gives the best separation for your specific mixture.[8]
-
-
Consider an Alternative Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for separating basic compounds. Basic alumina is particularly effective at preventing peak tailing for alkaloids.[9]
-
Reversed-Phase (C18): For preparative HPLC, a C18 column is an excellent choice. Separation occurs based on hydrophobicity, which is an orthogonal mechanism to the polar interactions on silica, often providing superior separation of closely related alkaloids.[10][11]
-
Troubleshooting Logic for Column Chromatography
Caption: Decision tree for troubleshooting poor chromatography results.
Stage 3: Final Purification & Stability
Question: My purified this compound appears to be degrading over time or during solvent evaporation. How can I prevent this?
Answer: Alkaloid stability can be compromised by exposure to harsh pH, elevated temperatures, and light. This compound and its relatives, like mitragynine, are known to be sensitive to these conditions.
Causality & Solution:
-
Temperature Control: Never evaporate solvents at high temperatures. The heat can cause decomposition or isomerization.
-
Best Practice: Use a rotary evaporator with a water bath set to a low temperature (≤40°C) under reduced pressure. This allows for gentle removal of the solvent without damaging the compound.[7] Studies on the related alkaloid mitragynine show that significant degradation of its analogues can occur at temperatures above 40°C.[12][13]
-
-
pH Management: this compound is an ester and can be hydrolyzed under strong acidic or basic conditions.
-
Storage Conditions: Proper storage of both intermediate fractions and the final purified compound is critical.
-
Best Practice: Store solutions or dried compounds at low temperatures (e.g., 4°C for short-term, -20°C for long-term) in amber vials or containers wrapped in aluminum foil to protect them from light.[7]
-
Question: I have a semi-pure, oily residue of this compound that refuses to crystallize. What steps can I take?
Answer: Crystallization is a powerful final purification step but requires high initial purity and a carefully selected solvent system. An oily residue indicates the presence of impurities that are inhibiting lattice formation or that you haven't found the right crystallization conditions.
Causality & Solution:
-
Improve Purity: Crystallization is unlikely to succeed if the purity of your material is below 90-95%.
-
Action: Re-purify the oil using a different chromatographic method. If you used silica gel, try preparative HPLC with a C18 column. This orthogonality is often key to removing the final stubborn impurities.[11]
-
-
Systematic Solvent Screening: The ideal crystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[14][15]
-
Protocol:
-
Place a small amount of your oil in several different test tubes.
-
Add a few drops of various solvents (e.g., hexane, ethyl acetate, acetone, methanol, acetonitrile) to each tube.
-
Observe solubility at room temperature. A good candidate will not dissolve the compound well.
-
Gently heat the tubes that showed poor solubility. If the compound dissolves when hot, you have found a potential crystallization solvent.
-
-
-
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a volatile solvent (e.g., dichloromethane) in a loosely covered vial. As the solvent slowly evaporates, the concentration increases, promoting crystal growth.
-
Vapor Diffusion: Place your compound, dissolved in a small amount of a primary solvent, inside a larger sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing solubility and inducing crystallization.[16]
-
Anti-Solvent Addition: Dissolve your compound in a minimal amount of a good solvent. Then, slowly add a miscible anti-solvent dropwise until the solution becomes cloudy (the saturation point), then add a drop or two of the good solvent to clarify. Allow the solution to stand undisturbed.[15]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in a crude extract from a plant like Mitragyna speciosa? A: Crude extracts are complex mixtures. Besides this compound, you can expect:
-
Other Alkaloids: Structurally similar indole and oxindole alkaloids like mitragynine, 7-hydroxymitragynine, speciogynine, and paynantheine are almost always present and represent the primary separation challenge.[17][18]
-
Pigments: Chlorophylls and carotenoids are common and are typically removed during the initial acid-base partitioning steps.
-
Lipids and Waxes: These non-polar compounds are extracted along with the alkaloids but can be largely removed by an initial defatting step with a non-polar solvent like hexanes or by partitioning them away from the protonated alkaloid in the aqueous acid phase.[5]
-
Tannins and Phenolic Compounds: These can chelate alkaloids and interfere with purification. They are often removed during the initial basification step.[3]
Q2: Which analytical techniques should I use to monitor the purification process? A: A combination of techniques is essential for effective monitoring and final purity assessment.
| Technique | Primary Use | Key Advantages |
| Thin Layer Chromatography (TLC) | Rapid fraction analysis; mobile phase screening.[8] | Fast, inexpensive, requires minimal sample. |
| High-Performance Liquid Chromatography (HPLC-UV/DAD) | Purity assessment; quantification.[8][19][20] | High resolution, quantitative, provides purity percentage based on peak area. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Compound identification; sensitive impurity detection.[6][18] | Confirms the molecular weight of the target compound and can identify co-eluting impurities. |
| Nuclear Magnetic Resonance (NMR) | Definitive structure elucidation of the final compound.[21] | Provides unambiguous structural information. |
Q3: Is it better to use modern extraction techniques like UAE or MAE over traditional methods? A: It depends on your resources and goals. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of speed and reduced solvent use.[6] They can also increase extraction efficiency. However, traditional methods like maceration and Soxhlet extraction are still highly effective and may be more accessible in some laboratory settings.[6] For initial discovery and small-scale work, traditional methods are often sufficient. For process optimization and larger-scale production, modern methods are highly advantageous.
References
- Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. (n.d.). Google Scholar.
- Video: Alkaloid Isolation & Purific
- Pharmacognosy. (n.d.). Google Books.
- This compound | C22H28N2O3 | CID 3039336. (n.d.). PubChem.
- Alkaloid Purific
- Extraction of Alkaloids. (n.d.). Alfa Chemistry.
- This compound CAS#: 4684-43-9. (n.d.). ChemicalBook.
- Separation techniques: Chrom
- III Analytical Methods. (n.d.). Google Scholar.
- a simple and cost effective isolation and purification protocol of mitragynine from mitragyna speciosa korth (ketum) leaves. (n.d.). Google Scholar.
- Suspected Adulteration of Commercial Kratom Products with 7-Hydroxymitragynine. (n.d.). PMC.
- Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry.
- How to select a technique. (n.d.). Chromedia.
- Analytical Methods. (n.d.). RSC Publishing.
- Separation of Dihydro-Isocoumarins and Dihydro-Stilbenoids from Hydrangea macrophylla ssp. serrata by Use of Counter-Current Chromatography. (2022).
- Isolation and Purification of Natural Compounds - Column Chrom
- Suspected Adulteration of Commercial Kratom Products with 7-Hydroxymitragynine. (n.d.). Google Scholar.
- Guide for crystalliz
- Temperature and pH-Dependent Stability of Mitragyna Alkaloids. (2020). Request PDF.
- Temperature and pH-Dependent Stability of Mitragyna Alkaloids. (2020). PubMed.
- Crystallization | Organic Chemistry Lab Techniques. (2024). YouTube.
- Identification, Quantification, and Method Valid
- The effects of temperature and pH on stability of anthocyanins from red sorghum (Sorghum bicolor) bran. (n.d.).
- Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus. (n.d.). PMC - NIH.
- Overcoming challenges in the purification of Lycoricidine
- Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. (n.d.).
Sources
- 1. This compound | C22H28N2O3 | CID 3039336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 4684-43-9 [m.chemicalbook.com]
- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Alkaloid Isolation & Purification - Video | Study.com [study.com]
- 6. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. env.go.jp [env.go.jp]
- 10. How to select a technique - How to select a technique - Chromedia [chromedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. unifr.ch [unifr.ch]
- 17. Suspected Adulteration of Commercial Kratom Products with 7-Hydroxymitragynine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suspected Adulteration of Commercial Kratom Products with 7-Hydroxymitragynine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Minimizing off-target effects of Dihydrocorynantheine in assays
A Guide for Researchers on Minimizing Off-Target Effects in Preclinical Assays
Welcome to the technical support center for Dihydrocorynantheine (DHC). As Senior Application Scientists, we understand that robust and reproducible data is the cornerstone of successful research. This guide is designed to provide you, our fellow scientists and drug development professionals, with the in-depth knowledge and practical tools necessary to anticipate, identify, and mitigate potential off-target effects of this compound in your experimental models. Our goal is to empower you to generate high-quality, reliable data that you can trust.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when working with this compound.
Q1: What is this compound and what are its primary molecular targets?
This compound (DHC) is a pentacyclic indole alkaloid isolated from plants of the Uncaria genus[1][2]. Structurally, it is related to yohimbine, a well-characterized pharmacological tool. Based on this structural similarity and available literature on related compounds, DHC is primarily characterized as an α-adrenergic receptor antagonist [3][4]. It is believed to exhibit a higher affinity for the α2-adrenergic receptor subtype over the α1 subtype, similar to yohimbine[4][5].
-
α2-Adrenergic Receptors: These are G-protein coupled receptors (GPCRs) that, when activated, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP)[6]. They are found both presynaptically on neurons, where they inhibit neurotransmitter release, and postsynaptically on various cells, including vascular smooth muscle[6][7]. Antagonism by DHC would block this inhibitory effect.
-
α1-Adrenergic Receptors: These GPCRs are typically coupled to Gq proteins, and their activation leads to an increase in intracellular calcium[8]. They are predominantly found on postsynaptic cells, such as vascular smooth muscle, where they mediate contraction[9].
It is crucial to experimentally validate the activity and selectivity of DHC in your specific assay system, as binding affinities can be cell-type and species-dependent.
Q2: What are the potential off-target effects of this compound and why are they a concern?
Off-target effects occur when a compound interacts with molecular targets other than the intended primary target, leading to unintended biological consequences[10]. For an indole alkaloid like DHC, potential off-targets could include other GPCRs due to structural similarities in their binding pockets. Based on the pharmacology of related compounds, potential off-target concerns for DHC include:
-
Serotonin (5-HT) Receptors: Many indole alkaloids have been shown to interact with various serotonin receptor subtypes, such as 5-HT2A and 5-HT1A[11][12][13]. An unintended interaction could lead to the modulation of signaling pathways like phospholipase C activation (via 5-HT2A) or adenylyl cyclase inhibition (via 5-HT1A), confounding data interpretation[14][15].
-
Opioid Receptors: While perhaps less likely than serotonergic interactions, some alkaloids exhibit affinity for mu (µ), delta (δ), or kappa (κ) opioid receptors[16][17][18][19]. Off-target binding here could influence pain perception, cell proliferation, or ion channel function in your models.
-
Other Adrenergic Receptor Subtypes: While primarily considered an α2-antagonist, DHC likely possesses some affinity for α1-receptors[4]. The ratio of α2 to α1 affinity determines its selectivity. An insufficient selectivity window could lead to mixed pharmacological effects.
These unintended interactions are a major concern because they can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the primary target. This can result in costly and time-consuming failures in later stages of drug development[20].
Q3: How do I determine the optimal concentration range for this compound in my assay?
Finding the right concentration is a critical first step to minimizing off-target effects. The goal is to find a concentration that saturates the primary target (α2-adrenergic receptor) while remaining well below the concentrations that engage off-targets.
-
Concentration-Response Curve: Always begin by performing a full concentration-response curve for your primary functional readout. This will determine the potency (EC50 or IC50) of DHC for its intended on-target effect.
-
Cytotoxicity Assay: In parallel, run a cytotoxicity assay (e.g., MTS, CellTiter-Glo®) using the same cell line and incubation times. This will identify the concentrations at which DHC causes general cellular toxicity, which can be a source of false-positive results in other assays[21].
-
Establish the "Therapeutic Window": Compare the concentration-response curve with the cytotoxicity data. A suitable working concentration should be in the plateau region of the on-target functional curve and at least 10-fold lower than the concentration at which cytotoxicity is observed. If this window is narrow, off-target effects are more likely.
Q4: What are the essential positive and negative controls to include in my experiments?
Robust controls are non-negotiable for validating your results.
-
Positive Control: Use a well-characterized, high-selectivity antagonist for your target of interest. For example, to confirm your assay is responsive to α2-adrenergic blockade, you could use yohimbine (for α2) or prazosin (for α1) as tool compounds[7].
-
Negative Control (Compound): If available, use a structurally similar but inactive analog of DHC. This helps to rule out effects caused by the chemical scaffold itself.
-
Negative Control (System): The gold standard is to use a cell line or animal model that does not express the target receptor (e.g., using CRISPR/Cas9 knockout or siRNA knockdown). If DHC still produces an effect in this system, it is definitively an off-target effect[20].
-
Vehicle Control: Always include a control group that is treated with the same solvent (e.g., DMSO) used to dissolve DHC, at the same final concentration.
Troubleshooting Guides
This section provides systematic approaches to common issues encountered when working with compounds like DHC.
Guide 1: Inconsistent Results or a Narrow Activity Window
Problem: You observe high variability between experiments, or the effective concentration of DHC is very close to a concentration that causes cell death or other undesirable effects.
Causality: This often points to issues with compound solubility, degradation, or non-specific cytotoxicity masquerading as a biological effect. Natural products, in particular, can be prone to these issues[21].
Troubleshooting Workflow:
-
Verify Compound Integrity & Solubility:
-
Action: Ensure your stock solution of DHC is properly stored and has not undergone multiple freeze-thaw cycles.
-
Rationale: Compound degradation can lead to a loss of potency and inconsistent results[2].
-
Action: When preparing working solutions, visually inspect for any precipitation. Perform a solubility test in your final assay medium.
-
Rationale: Poor solubility can lead to compound precipitation or aggregation, causing non-specific effects and inaccurate concentration calculations[21].
-
-
Perform a Detailed Cytotoxicity Profile:
-
Action: Run a cytotoxicity assay with a broad range of DHC concentrations (e.g., from 1 nM to 100 µM) and multiple time points (e.g., 24h, 48h, 72h).
-
Rationale: Toxicity can be time-dependent. A comprehensive profile is needed to define a safe working concentration range for your specific experimental duration.
-
-
Re-evaluate the Concentration-Response Curve:
-
Action: Based on the cytotoxicity data, repeat the functional assay, ensuring your highest concentration is well below the toxic threshold. Use a sufficient number of data points to accurately define the IC50/EC50 and the curve's plateau.
-
Rationale: An incomplete curve can lead to an inaccurate estimation of potency. Operating at the top of the plateau ensures that the on-target effect is saturated and that you are not simply increasing off-target engagement with higher concentrations.
-
Guide 2: Suspected Off-Target Phenotype
Problem: You observe a biological effect with DHC, but you are not confident it is mediated by its primary target (e.g., α2-adrenergic antagonism).
Causality: The observed effect could be due to DHC binding to an unknown secondary target (e.g., a serotonin receptor) that is also present in your experimental system and is coupled to a similar signaling pathway.
Systematic Deconvolution Strategy:
This workflow is designed to systematically rule out or identify off-target mechanisms.
Detailed Steps:
-
Orthogonal Assays: Confirm on-target engagement using a proximal assay that directly measures the consequence of receptor binding. For an α2-adrenergic antagonist like DHC, this would involve pre-stimulating the cells with an α2 agonist (like clonidine) and showing that DHC can block the expected decrease in cAMP levels.[16]
-
Pharmacological Competition: Use highly selective tool compounds. If your phenotype is truly mediated by α2-receptors, a different, highly selective α2-antagonist should produce the same effect.
-
Rescue Experiments: The "gold standard" pharmacological experiment. If DHC is acting as an antagonist at α2-receptors, its effect should be surmountable by co-incubation with a high concentration of an α2-receptor agonist.
-
Counterscreening Panels: Run DHC against commercially available receptor panels (e.g., Eurofins SafetyScreen, DiscoverX PathHunter). These are binding or functional assays that test your compound against a wide array of common off-targets. This is the most direct way to build a selectivity profile.
-
Validate Off-Target Hits: If the counterscreening identifies a potential off-target (e.g., the 5-HT2A receptor), you must validate this interaction in your own system. Use a selective antagonist for that newly identified target to see if it blocks the phenotype originally observed with DHC.
-
Genetic Validation: The most definitive approach. Use siRNA, shRNA, or CRISPR to eliminate the expression of the primary target or the suspected off-target. If the DHC-induced phenotype disappears only when the off-target is knocked out, you have definitive proof of an off-target mechanism[20].
Data Summary & Protocols
Hypothesized Target Profile of this compound
The following table summarizes the likely binding profile of DHC based on its structural similarity to yohimbine. This is not experimental data for DHC and must be verified empirically. It serves as a guide for designing your validation and counterscreening experiments. The inhibitory constant (Ki) represents the concentration of a ligand that will bind to half the receptor sites at equilibrium in the absence of a competitor; a lower Ki value indicates a higher binding affinity[22][23].
| Target Class | Primary Target/Off-Target | Receptor Subtype | Expected Action | Potency (Ki) Guide | Potential Confounding Pathways |
| Adrenergic | Primary Target | α2-Adrenergic | Antagonist | Low nM | cAMP signaling, neurotransmitter release |
| Potential Off-Target | α1-Adrenergic | Antagonist | Mid-to-High nM | IP3/Ca2+ signaling, smooth muscle contraction | |
| Serotonergic | Potential Off-Target | 5-HT2A | Antagonist/Agonist | High nM to µM | IP3/Ca2+ signaling, neuronal excitability |
| Potential Off-Target | 5-HT1A | Antagonist/Agonist | High nM to µM | cAMP signaling, neuronal inhibition | |
| Opioid | Potential Off-Target | µ-Opioid (MOR) | Antagonist/Agonist | > µM | Pain modulation, ion channel activity |
Protocol: Determining DHC Affinity (Ki) using a Radioligand Binding Assay
This protocol provides a framework for experimentally determining the binding affinity (Ki) of DHC for the α2-adrenergic receptor.
Objective: To calculate the inhibitory constant (Ki) of this compound at the human α2-adrenergic receptor by competing against a known radioligand.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human α2A-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Yohimbine or [3H]-Rauwolscine (a high-affinity α2-antagonist).
-
This compound (DHC), high purity.
-
Non-specific binding control: Phentolamine or unlabeled Yohimbine at a high concentration (e.g., 10 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
96-well plates and filter mats (GF/B or GF/C).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Plate Setup: Design a 96-well plate map including wells for Total Binding, Non-Specific Binding (NSB), and a range of DHC concentrations (e.g., 11 points for a curve, from 0.1 nM to 100 µM), each in triplicate.
-
Reagent Preparation:
-
Dilute the cell membranes in ice-cold Assay Buffer to a final concentration that provides a robust signal (to be optimized, e.g., 10-20 µg protein/well).
-
Prepare a 2X working concentration of the [3H]-Yohimbine in Assay Buffer. The final concentration should be approximately equal to its Kd for the receptor (typically 1-2 nM).
-
Prepare a serial dilution of DHC in Assay Buffer at 4X the final desired concentrations.
-
-
Assay Execution (200 µL final volume):
-
To all wells, add 50 µL of Assay Buffer.
-
To the NSB wells, add 50 µL of 40 µM Phentolamine (final concentration 10 µM).
-
To the experimental wells, add 50 µL of the 4X DHC serial dilutions.
-
To all wells except the blanks, add 50 µL of the 2X [3H]-Yohimbine solution.
-
Initiate the binding reaction by adding 100 µL of the diluted cell membrane suspension to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through the filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Allow the filter mat to dry completely. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percent specific binding against the log concentration of DHC.
-
Fit the data to a sigmoidal dose-response (variable slope) equation using software like GraphPad Prism to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where:
-
IC50 is the concentration of DHC that inhibits 50% of specific binding.
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor (must be determined in a separate saturation binding experiment).
-
-
Visualizing Signaling Pathways
Understanding the potential signaling cascades can help in designing functional assays. The diagram below illustrates the hypothesized primary (on-target) and potential secondary (off-target) pathways that could be modulated by DHC.
References
-
Burris, K. D., & Molski, T. F. (2004). Creating and screening natural product libraries. Journal of Biomolecular Screening. Available at: [Link]
-
Yekkirala, A. S., et al. (2011). Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
-
Hergenrother, P. J., et al. (2017). Recent Advances in Divergent Synthetic Strategies for Indole-Based Natural Product Libraries. Molecules. Available at: [Link]
-
Osti, J. C., et al. (2024). Ergogenic and Sympathomimetic Effects of Yohimbine: A Review. Nutrients. Available at: [Link]
-
Kocic, I., et al. (2024). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk?. Pharmaceuticals. Available at: [Link]
-
University of Melbourne. (n.d.). Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes. Find an Expert. Available at: [Link]
-
Schmidt, H., et al. (2002). Affinities of Dihydrocodeine and its Metabolites to Opioid Receptors. Pharmacology & Toxicology. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Examine.com. (2025). Research Breakdown on Yohimbine. Available at: [Link]
-
Maryland Poison Center. (2022). Yohimbine or NO-himbine? A Potentially Fatal Over-the-Counter Supplement. University of Maryland School of Pharmacy. Available at: [Link]
-
Zhang, T., et al. (2015). An integrated strategy for the systematic characterization and discovery of new indole alkaloids from Uncaria rhynchophylla by UHPLC/DAD/LTQ-Orbitrap-MS. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Drugs.com. (n.d.). Yohimbine Alternatives Compared. Available at: [Link]
-
Wang, C., et al. (2006). Different Effects of Opioid Antagonists on -, -, and -Opioid Receptors with and without Agonist Pretreatment. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Bernardi, R. C., et al. (2005). Conformational analysis of indole alkaloids corynantheine and this compound by dynamic 1H NMR spectroscopy and computational methods: steric effects of ethyl vs vinyl group. Journal of the Brazilian Chemical Society. Available at: [Link]
-
He, J., et al. (2013). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Fotsch, G., et al. (2020). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules. Available at: [Link]
-
Paterson, B. M., et al. (2014). Synthesis, in vitro and in vivo evaluation of 11C-O-methylated arylpiperazines as potential serotonin 1A (5-HT1A) receptor antagonist radiotracers. Journal of Medicinal Chemistry. Available at: [Link]
-
Ruffolo, R. R. Jr. (1992). Subtypes of alpha 1- and alpha 2-adrenergic receptors. FASEB Journal. Available at: [Link]
-
Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology. Available at: [Link]
-
Wikipedia. (n.d.). Alpha-2 adrenergic receptor. Available at: [Link]
-
El-Seedi, H. R., et al. (2012). Synthesis, Structure-Affinity Relationships and Modeling of AMDA Analogs at 5-HT2A and H1 Receptors. Molecules. Available at: [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]
-
Power. (n.d.). Alpha 1 vs Alpha 2. Available at: [Link]
-
Herman Ostrow School of Dentistry of USC. (n.d.). Alpha1 and Alpha 2 receptors. Orofacial Pain and Oral Medicine Wiki. Available at: [Link]
-
Velazquez-Campoy, A., et al. (2015). Finding a better path to drug selectivity. Protein Science. Available at: [Link]
-
Howell, L. L., & Cunningham, K. A. (2015). Serotonin 5-HT2 Receptor Interactions with Dopamine Function: Implications for Therapeutics in Cocaine Use Disorder. Pharmacological Reviews. Available at: [Link]
-
Olney, J. W., et al. (1997). Serotonergic agents that activate 5HT2A receptors prevent NMDA antagonist neurotoxicity. Neuropsychopharmacology. Available at: [Link]
-
van Zwieten, P. A. (1985). Alpha-adrenergic receptors and blood pressure control. The American Journal of Cardiology. Available at: [Link]
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). Inhibitory constant (Ki). Available at: [Link]
-
Wacker, D., et al. (2017). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. ACS Chemical Neuroscience. Available at: [Link]
-
Corponi, F., et al. (2019). Clinical perspective on antipsychotic receptor binding affinities. L'encephale. Available at: [Link]
-
Siegel, G. J., et al. (Eds.). (1999). Serotonin Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available at: [Link]
Sources
- 1. This compound | C22H28N2O3 | CID 3039336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An integrated strategy for the systematic characterization and discovery of new indole alkaloids from Uncaria rhynchophylla by UHPLC/DAD/LTQ-Orbitrap-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Divergent Synthetic Strategies for Indole-Based Natural Product Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ergogenic and Sympathomimetic Effects of Yohimbine: A Review [mdpi.com]
- 5. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Alpha-adrenergic receptors and blood pressure control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha1 and Alpha 2 receptors | Herman Ostrow Orofacial Pain and Oral Medicine Wiki [wiki.ostrowonline.usc.edu]
- 9. Alpha 1 vs Alpha 2 | Power [withpower.com]
- 10. Synthesis, Structure-Affinity Relationships and Modeling of AMDA Analogs at 5-HT2A and H1 Receptors: Structural Factors Contributing to Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Serotonin 5-HT2 Receptor Interactions with Dopamine Function: Implications for Therapeutics in Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Affinities of dihydrocodeine and its metabolites to opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 19. researchgate.net [researchgate.net]
- 20. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Conformational analysis of indole alkaloids corynantheine and this compound by dynamic 1H NMR spectroscopy and computational methods: steric effects of ethyl vs vinyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 23. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrocorynantheine Assay Interference: A Technical Troubleshooting Guide
Welcome to the technical support center for Dihydrocorynantheine (DHC) assay development and troubleshooting. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising indole alkaloid. As an application scientist with extensive field experience, I understand that unexpected results are a part of the scientific process. This guide moves beyond simple checklists to explain the underlying causality of common assay problems, empowering you to diagnose and resolve issues with confidence.
Section 1: Foundational Knowledge & Analyte Properties
Before troubleshooting, it's crucial to understand the molecule you're working with. This compound is an indole alkaloid, and its structure dictates its analytical behavior.[1][2]
Question: What are the key chemical properties of this compound (DHC) that can affect its analysis?
Answer: this compound (C₂₂H₂₈N₂O₃, Molar Mass: ~368.47 g/mol ) possesses several functional groups that are critical to consider during assay development:[1][2][3]
-
Indole Ring: The indole nucleus is susceptible to oxidation. Exposure to light, air (oxygen), and certain metal ions can lead to degradation, causing a loss of signal and the appearance of artifact peaks in your chromatogram.
-
Tertiary Amine: The basic nitrogen in the quinolizidine ring system means DHC's charge state is pH-dependent. At acidic pH, the amine will be protonated (positively charged), affecting its solubility and interaction with reversed-phase HPLC columns.
-
Ester and Methoxy Groups: These groups are susceptible to hydrolysis, especially under strong acidic or alkaline conditions.[4][5] This chemical instability can lead to analyte loss if samples are prepared or stored in inappropriate buffers.
Understanding these properties is the first step in designing a robust assay and troubleshooting unexpected results.
Section 2: High-Performance Liquid Chromatography (HPLC) Assay Troubleshooting
HPLC is the most common analytical technique for quantifying compounds like DHC.[6][7] Problems in HPLC can typically be traced to the system, the mobile phase, or the column.
Baseline Issues
Question: My HPLC baseline is noisy and drifting, making it impossible to integrate small peaks. What's causing this?
Answer: A noisy or drifting baseline is a classic HPLC problem that obscures low-level analytes. The root cause is often related to the mobile phase or the detector.
Causality:
-
Mobile Phase Outgassing: Dissolved gas in the mobile phase can form microbubbles in the detector cell, causing erratic absorbance readings.[8]
-
Solvent Contamination: Using non-HPLC grade solvents or contaminated additives (e.g., buffers, ion-pairing reagents) can introduce impurities that absorb at your detection wavelength.[9]
-
Poor Mixing: Inadequate mixing of mobile phase components in a gradient system can cause fluctuations in the baseline as the solvent composition changes.[9]
-
Detector Lamp Failure: A failing UV detector lamp will produce inconsistent light intensity, leading to significant noise.[6]
Troubleshooting Workflow for Baseline Noise
Caption: Troubleshooting workflow for HPLC baseline issues.
Peak Shape Problems
Question: My DHC peak is tailing (or fronting) severely. How can I achieve a symmetrical peak?
Answer: Poor peak shape is typically caused by secondary interactions on the column, column degradation, or issues with the sample solvent.
Causality:
-
Peak Tailing:
-
Silanol Interactions: The basic amine on DHC can interact with acidic residual silanol groups on the silica-based C18 column packing. This secondary interaction mechanism slows a portion of the analyte molecules, causing them to elute later and form a "tail".[10]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[8]
-
Column Contamination: Buildup of strongly retained compounds on the column frit or head creates alternative interaction sites, distorting peak shape.[10]
-
-
Peak Fronting: This is less common but often indicates a column void or channel, or a sample solvent that is significantly stronger than the mobile phase.[10]
Solutions for Peak Tailing:
| Problem Source | Causality | Recommended Solution |
| Mobile Phase | Secondary silanol interactions. | Add a competitive amine (e.g., 0.1% Triethylamine) to the mobile phase to block silanol groups. Lower the mobile phase pH (e.g., to pH 3-4 with formic or acetic acid) to ensure the DHC is fully protonated and silanols are suppressed. |
| Column | Contamination or degradation. | Use a guard column to protect the analytical column.[10] Backflush the column with a strong solvent series (e.g., water, methanol, isopropanol, hexane, then reverse). If the problem persists, the column may need replacement. |
| Sample | Sample solvent is too strong. | Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[9] Reduce the injection volume. |
Retention Time Variability
Question: The retention time for my DHC peak is shifting between injections. What causes this instability?
Answer: Inconsistent retention times are a critical issue for analyte identification and quantification. The problem usually lies with the pump, mobile phase composition, or column temperature.
Causality:
-
Pump Malfunction: Worn pump seals or faulty check valves can lead to inconsistent flow rates and pressure fluctuations, directly impacting retention time.[9]
-
Mobile Phase Changes: Evaporation of the more volatile solvent component in the mobile phase (e.g., acetonitrile) will change its overall strength and affect retention. The pH of buffered mobile phases can also drift over time.
-
Temperature Fluctuations: Column temperature is a critical parameter. Even small changes in ambient lab temperature can cause retention time shifts if a column oven is not used.[6]
Step-by-Step Protocol for Diagnosing Retention Time Shifts:
-
Verify Pump Performance: Check the pump pressure ripple. A high ripple (>1-2%) suggests a problem with seals or check valves. Perform a pump flow rate calibration.
-
Inspect Mobile Phase: Ensure mobile phase bottle caps are tightly sealed to prevent evaporation. If using buffers, check the pH and remake the solution if it has been sitting for more than 24-48 hours.
-
Use a Column Oven: Always use a thermostatically controlled column compartment. Ensure the temperature is stable and set appropriately for your method (e.g., 30-40 °C).
-
Ensure Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase. This may require flushing for 15-20 minutes or more.[9]
Section 3: Sample Preparation & Matrix Interference
The cleanest analyte standard is easy to analyze. Real-world samples (e.g., plasma, tissue homogenates, plant extracts) are complex and often the true source of assay interference.
Question: I am analyzing DHC from a plant extract, and my results are inconsistent with high background. I suspect matrix effects. How do I confirm and mitigate this?
Answer: Matrix effects occur when other components in the sample co-elute with or interfere with the detection of your analyte of interest. In UV-based detection, this can be co-eluting compounds that absorb at the same wavelength. In mass spectrometry (MS), it manifests as ion suppression or enhancement.
Confirming Matrix Effects (Post-extraction Spike Method):
-
Extract a blank matrix sample (one that contains no DHC) using your standard procedure.
-
Prepare two sample sets:
-
Set A (Neat Standard): Spike a known amount of DHC into the final, clean reconstitution solvent.
-
Set B (Post-extraction Spike): Take the blank matrix extract and spike the same amount of DHC into it.
-
-
Analyze both sets. Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression (or UV interference).
-
A value > 100% indicates ion enhancement.
-
A value between 85-115% is often considered acceptable.
-
Mitigation Strategies:
-
Improve Chromatographic Separation: The best way to beat matrix effects is to separate the interfering compounds from DHC.
-
Modify the gradient to be shallower, increasing resolution.
-
Test a different column chemistry (e.g., a Phenyl-Hexyl or Pentafluorophenyl (PFP) column) that may offer different selectivity for alkaloids and matrix components.
-
-
Optimize Sample Cleanup: A more rigorous sample cleanup is often required.
-
Liquid-Liquid Extraction (LLE): Utilize the basicity of DHC. At a neutral or slightly basic pH (~8-9), DHC will be in its free-base form and can be extracted from an aqueous sample into a non-polar organic solvent (e.g., ethyl acetate, dichloromethane). Acidic and highly polar interferents will remain in the aqueous phase.[11]
-
Solid-Phase Extraction (SPE): This is a highly effective and targeted approach. For DHC, a mixed-mode cation exchange SPE cartridge is ideal.
-
Protocol: Solid-Phase Extraction (SPE) for DHC from a Complex Matrix
-
Condition: Wash the mixed-mode cation exchange cartridge with methanol, followed by water.
-
Equilibrate: Equilibrate the cartridge with an acidic buffer (e.g., 2% formic acid in water, pH ~2.5).
-
Load: Acidify your sample to a pH < 4 to ensure DHC is fully protonated (positively charged). Load the sample onto the cartridge. DHC will bind to the cation exchange sorbent, while neutral and acidic interferents will pass through.
-
Wash:
-
Wash 1: Use the acidic buffer to remove residual polar interferences.
-
Wash 2: Use an organic solvent like methanol to remove non-polar, non-basic interferences.
-
-
Elute: Elute the DHC using a small volume of methanol containing a base (e.g., 5% ammonium hydroxide). This neutralizes the DHC, releasing it from the sorbent.
-
Dry & Reconstitute: Evaporate the elution solvent to dryness under a stream of nitrogen and reconstitute in your mobile phase.
Sources
- 1. This compound | C22H28N2O3 | CID 3039336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. researchgate.net [researchgate.net]
- 6. gentechscientific.com [gentechscientific.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. HPLC故障排除指南 [sigmaaldrich.cn]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. env.go.jp [env.go.jp]
Technical Support Center: Strategies to Reduce the Toxicity of Dihydrocorynantheine (DHC) Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome, researchers and drug development professionals. This guide is designed to serve as a technical resource for mitigating the toxicity associated with Dihydrocorynantheine (DHC) and its derivatives. As a promising class of Corynanthe alkaloids, these compounds offer significant therapeutic potential, particularly in neuroscience and pharmacology.[1][2] However, overcoming inherent toxicity is a critical hurdle on the path from a promising lead compound to a viable clinical candidate.
This document moves beyond simple protocols to explain the causality behind strategic decisions in medicinal chemistry and formulation. It is structured as a series of questions and troubleshooting scenarios you may encounter during your research, providing actionable solutions grounded in established scientific principles.
Section 1: Understanding the Root Cause: DHC Structure, Metabolism, and Toxicity
Before implementing reduction strategies, it is crucial to understand the potential sources of toxicity. For monoterpenoid indole alkaloids like DHC, toxicity often arises from two primary sources: off-target interactions and the formation of reactive metabolites.
Q1: What are the likely molecular mechanisms of DHC toxicity?
While specific toxicological data for every DHC derivative is unique, the parent scaffold provides clues. Based on related indole alkaloids, toxicity likely stems from:
-
Off-Target Binding: The complex, rigid structure of DHC can lead to unintended interactions with various receptors, ion channels, or enzymes in the central nervous and cardiovascular systems, which are known targets for this alkaloid class.[1]
-
Metabolic Activation: this compound, like many indole alkaloids, is metabolized by hepatic Cytochrome P450 (CYP) enzymes.[3][4][5] Oxidation of the indole ring or other susceptible positions can generate reactive metabolites (e.g., epoxides, quinone-imines). These electrophilic species can form covalent adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, organ damage, or immunogenic responses.
A hypothetical metabolic pathway leading to a reactive metabolite is illustrated below. Understanding these "metabolic hotspots" is key to designing safer molecules.
Caption: Hypothetical metabolic activation of a DHC derivative.
Section 2: Frequently Asked Questions (FAQs) on Toxicity Reduction Strategies
This section addresses common questions regarding the practical application of detoxification strategies.
Q2: What is the first step I should take to reduce the toxicity of my lead DHC derivative?
The essential first step is to characterize the toxicity profile to establish a reliable baseline for improvement. Before making any structural or formulation changes, you must understand the nature of the toxicity.
-
Recommendation: Begin with a panel of in vitro assays.
-
General Cytotoxicity: Use a standard assay (e.g., MTT, LDH) on a relevant cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) to determine the concentration-dependent effect on cell viability.
-
Functional Neurotoxicity: Since Corynanthe alkaloids often have neurological effects, assessing functional toxicity is critical.[1] Utilize human iPSC-derived neurons on a microelectrode array (MEA) platform to measure effects on electrical activity, such as spike rate, burst frequency, and network synchrony.[6][7] This can reveal toxicity that doesn't immediately cause cell death.
-
This baseline data is crucial for determining if subsequent modifications are successful.
Q3: How can I modify the chemical structure of my DHC derivative to make it safer?
Structural modification, guided by Structure-Toxicity Relationships (STR), is a powerful medicinal chemistry approach.[8] The goal is to disrupt the molecular features responsible for toxicity while preserving those required for efficacy.
-
Strategy 1: Block Metabolic Activation:
-
Causality: If toxicity is mediated by a reactive metabolite, you can block its formation. Identify likely metabolic "hotspots" on the DHC scaffold (e.g., electron-rich positions on the indole ring).
-
Experimental Choice: Introduce a metabolically stable group, such as a fluorine atom or a trifluoromethyl group, at or near the hotspot. This modification can sterically hinder the approach of CYP450 enzymes or alter the electronic properties of the site to make it less susceptible to oxidation.[9]
-
-
Strategy 2: Modulate Physicochemical Properties:
-
Causality: High lipophilicity is often correlated with increased toxicity, partly due to non-specific binding and greater partitioning into tissues.
-
Experimental Choice: Introduce polar functional groups (e.g., hydroxyl, small amide) at positions not critical for target binding. This can reduce lipophilicity (logP), potentially improving the safety profile and pharmacokinetic properties.
-
Q4: Can a prodrug approach help reduce systemic toxicity?
Absolutely. A prodrug is an inactive or significantly less active precursor that is metabolically converted to the active drug in vivo.[10][11] This is an excellent strategy for reducing systemic toxicity.
-
Causality: By masking a key functional group of the DHC derivative with a promoiety (e.g., an ester, phosphate, or carbonate), you can prevent the drug from interacting with off-targets throughout the body.[12] The active drug is only released when the promoiety is cleaved by specific enzymes (like esterases or phosphatases).
-
Experimental Choice: Design a prodrug with a linker that is cleaved preferentially at the target site. For example, if targeting a tumor, you could use a linker that is cleaved by enzymes that are overexpressed in the tumor microenvironment.[13] This ensures the potent, and potentially toxic, drug is released in a localized manner, sparing healthy tissues.
Caption: Workflow for a targeted prodrug strategy.
Q5: My derivative is potent but poorly soluble, requiring high doses that cause toxicity. What can I do?
This is a classic drug development challenge where formulation science provides the solution. When high doses are required due to poor bioavailability, you increase the risk of both on-target and off-target toxicity.[14]
-
Strategy 1: Pharmacokinetic Modulation:
-
Causality: Toxicity is often linked to high peak plasma concentrations (Cmax).[15] A controlled-release (CR) formulation can slow the rate of drug absorption, lowering the Cmax while maintaining the total drug exposure (AUC) needed for efficacy.[16]
-
Experimental Choice: Formulate your DHC derivative in a CR vehicle, such as a polymer-based matrix tablet or a self-emulsifying drug delivery system (SEDDS). This smooths the pharmacokinetic profile, potentially avoiding concentration-dependent side effects.[17]
-
-
Strategy 2: Solubility Enhancement:
-
Causality: For compounds whose absorption is limited by their solubility, improving this property can dramatically increase bioavailability, allowing for a lower, safer administered dose.
-
Experimental Choice: Explore advanced formulation techniques such as creating a nanosuspension or an amorphous solid dispersion.[18][19] These methods increase the surface area and/or dissolution rate of the drug, leading to improved absorption.
-
Section 3: Troubleshooting Experimental Workflows
| Problem Scenario | Potential Cause & Scientific Rationale | Recommended Action & Troubleshooting Steps |
| 1. "My new derivative shows reduced toxicity in a simple cytotoxicity assay but is still neurotoxic in a neuronal co-culture model." | Mechanism Mismatch: The toxicity is likely functional (e.g., receptor-mediated channelopathy) rather than overtly cytotoxic. Standard cell viability assays cannot detect subtle but critical changes in neuronal firing or network communication.[20][21] | Refine Assays: Use a functional assay like a microelectrode array (MEA) to diagnose the specific neurotoxic effect (e.g., seizure-like hyperactivity, network depression).[6] This will provide mechanistic clues to guide further structural modifications aimed at removing the specific pharmacophore causing the off-target interaction. |
| 2. "I designed a prodrug to reduce toxicity, but it has no therapeutic effect in vivo." | Inefficient Bioactivation: The prodrug is not being converted to the active parent drug at a sufficient rate or extent in the target tissue. The chemical linker may be too stable for the available metabolic enzymes.[10] | Confirm Cleavage: 1) Perform in vitro metabolic stability assays using liver microsomes, S9 fractions, or plasma from the relevant species to quantify the rate of prodrug conversion. 2) If conversion is slow, redesign the promoiety or linker to be more enzymatically labile (e.g., switch from a tertiary to a primary ester). |
| 3. "My controlled-release formulation failed to reduce toxicity in animal models." | Incorrect Release Profile: The formulation may be failing, leading to "dose dumping" (a rapid, uncontrolled release of the drug) which causes a sharp Cmax spike and associated toxicity. Alternatively, the release may be too slow, leading to sub-therapeutic levels.[15] | Correlate PK/PD: 1) Conduct a detailed pharmacokinetic (PK) study in the animal model to measure the plasma concentration of your derivative over time. 2) Correlate the PK profile with the timing of observed toxic events. 3) If dose dumping is observed, re-evaluate the formulation components (e.g., polymer type, coating thickness) to achieve the desired release kinetics. |
Comparative Data Summary (Hypothetical)
When evaluating your strategies, organizing data in a clear table is essential for decision-making.
| Compound | Modification Strategy | HepG2 IC50 (µM) | Neuronal Spike Rate (% of Control) | Relative Cmax | Toxicity Profile |
| DHC-Parent | - | 15 | 35% (Inhibition) | 1.0 | Moderate hepatotoxicity, significant neuro-inhibition |
| DHC-Fluorinated | Block Metabolism | 45 | 40% (Inhibition) | 1.1 | Reduced hepatotoxicity, neuro-inhibition remains |
| DHC-Prodrug | Targeted Delivery | >100 | 95% | 0.2 (Parent) | Minimal systemic toxicity |
| DHC-CR Formulation | PK Modulation | 15 | 70% | 0.4 | Moderate hepatotoxicity, reduced neuro-inhibition |
Section 4: Key Experimental Protocol
Protocol: In Vitro Neurotoxicity Assessment Using a Microelectrode Array (MEA)
This protocol provides a framework for assessing the functional neurotoxicity of DHC derivatives on cultured neuronal networks.[6][7]
Objective: To determine the effect of a DHC derivative on spontaneous neuronal electrical activity, including spike rate, burst parameters, and network synchrony.
Materials:
-
Human iPSC-derived neurons and astrocytes
-
MEA plates (e.g., 48-well) with integrated electrodes
-
Neuron-specific culture medium and supplements
-
MEA recording system and analysis software
-
DHC derivative stock solution in DMSO
Methodology:
-
Cell Culture Preparation:
-
Coat MEA plates with an appropriate substrate (e.g., Poly-L-ornithine/Laminin) to promote cell adherence.
-
Thaw and plate a co-culture of iPSC-derived neurons and astrocytes onto the MEA plate according to the manufacturer's protocol. A co-culture is crucial as astrocytes support neuronal health and network formation.
-
Maintain the culture in a humidified incubator (37°C, 5% CO2) for at least 3-4 weeks to allow for the formation of a mature, spontaneously active neuronal network.
-
-
Baseline Activity Recording:
-
Place the MEA plate into the recording system equilibrated to 37°C and 5% CO2.
-
Allow the plate to acclimate for 5-10 minutes.
-
Record the baseline spontaneous network activity for at least 10-15 minutes. This serves as the internal control for each well.
-
-
Compound Administration:
-
Prepare serial dilutions of the DHC derivative in pre-warmed culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.1%).
-
Carefully remove a portion of the medium from each well and replace it with the medium containing the test compound or vehicle control.
-
Include a vehicle control (medium + DMSO) and a positive control known to modulate neuronal activity (e.g., Picrotoxin for hyperactivity, Tetrodotoxin for silencing).
-
-
Post-Exposure Recording:
-
Return the plate to the MEA system and allow it to incubate with the compound for a defined period (e.g., 1 hour for acute effects, or up to 24-48 hours for chronic toxicity).
-
Record the network activity at several time points post-exposure for 10-15 minutes each.
-
-
Data Analysis:
-
Use the MEA software's analysis tools to detect spikes and bursts from the raw voltage data.
-
Calculate key parameters for each well and normalize the post-exposure data to its own baseline recording. Key metrics include:
-
Mean Firing Rate: Overall network activity level.
-
Burst Frequency & Duration: Patterned firing activity.
-
Network Synchrony Index: How well-coordinated the firing is across the network.
-
-
Compare the dose-dependent effects of your DHC derivative to the vehicle control to identify neurotoxic concentrations and characterize the nature of the effect (e.g., network depression, hyperexcitability).
-
Caption: Decision tree for selecting a toxicity reduction strategy.
References
-
Strickley, R. G. (2012). Formulation approaches in mitigating toxicity of orally administrated drugs. Pharmaceutical Development and Technology, 18(2), 305-316.
-
Müller, C. E. (2012). Formulation approaches in mitigating toxicity of orally administrated drugs. Expert Opinion on Drug Delivery, 9(8), 945-959.
-
Qu, Z., et al. (2024). Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis. The Plant Journal.
-
Zhao, Y., et al. (2023). Catalytic selectivity and evolution of cytochrome P450 enzymes involved in monoterpene indole alkaloids biosynthesis. Nature Communications.
-
De Luca, V., et al. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science, 12, 700508.
-
Axion Biosystems. (n.d.). Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons. Axion Biosystems.
-
Evotec. (n.d.). Choosing the Optimal Model for in vitro Neurotoxicity Assessment. Evotec.
-
Creative Bioarray. (n.d.). In Vitro Neurotoxicity. Creative Bioarray.
-
Harry, G. J., et al. (1998). In vitro techniques for the assessment of neurotoxicity. Environmental Health Perspectives, 106 Suppl 1, 131-158.
-
Tilson, H. A. (1998). In vitro techniques for the assessment of neurotoxicity. PubMed.
-
Technology Networks. (2023). New Approach Reduces Drug Resistance and Toxicity. Technology Networks.
-
Study.com. (n.d.). Alkaloid Poisoning: Symptoms & Treatment. Study.com.
-
MD Searchlight. (n.d.). Plant Alkaloids Toxicity. MD Searchlight.
-
ResearchGate. (n.d.). Strategy of prodrug design.
-
De Luca, V., et al. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. ResearchGate.
-
Jiang, H., et al. (2023). Phytochemistry and biological activities of corynanthe alkaloids. Phytochemistry, 215, 113786.
-
Skarka, A., et al. (2023). The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. International Journal of Molecular Sciences, 24(9), 8303.
-
nutriNews. (2024). Innovative Strategy for Combating Ergot Alkaloid Toxicosis in Cattle. nutriNews.
-
ResearchGate. (n.d.). Designing Drugs to Avoid Toxicity.
-
Fiveable. (n.d.). Drug design strategies | Medicinal Chemistry Class Notes. Fiveable.
-
National University of Pharmacy. (n.d.). First aid for poisoning.
-
Liu, T., et al. (2024). Collective Syntheses of Corynanthe Alkaloids Based on a Chirality-Tunable Structure Unit. ResearchGate.
-
ResearchGate. (n.d.). Formulation Strategies for High Dose Toxicology Studies: Case Studies.
-
Catalent. (2018). The Importance of Formulation Design in Oral GLP Toxicology Studies. Catalent.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information.
-
ACS Publications. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry.
-
ResearchGate. (n.d.). Structure Elucidation and Chiral-Total Synthesis of a New Indole Alkaloid, (−)-9-Methoxymitralactonine, Isolated from Mitragyna speciosa in Malaysia.
-
Journal of Chemical and Pharmaceutical Research. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. JOCPR.
-
Kumar, V. (2016). A simple model to solve a complex drug toxicity problem. Drug Discovery Today, 21(3), 421-431.
-
Varga, E. (2016). Prodrug Strategy in Drug Development. Farmacia, 64(4), 493-499.
-
American Chemical Society. (2019). Prodrug Strategies in Medicinal Chemistry. ACS Webinars.
-
Wikipedia. (n.d.). Dihydrocodeine. Wikipedia.
-
ResearchGate. (n.d.). Formal Synthesis of Corynanthe Indole Alkaloid (±)‐Mitralactonine: Construction of α‐Hydroxy‐Keto Functionalized Tetracyclic Skeleton.
-
ResearchGate. (n.d.). Chemistry of Indole Alkaloids Related to the Corynanthe-Type from Uncaria, Nauclea and Mitragyna Plants.
-
Kamarul Zaman, M. A., & Azzeme, A. M. (2019). Plant toxins: alkaloids and their toxicities. GSC Biological and Pharmaceutical Sciences, 6(2), 21-29.
-
Rautio, J., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 41.
-
ResearchGate. (n.d.). (PDF) Prodrug Strategy in Drug Development.
Sources
- 1. Phytochemistry and biological activities of corynanthe alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons | Axion Biosystems [axionbiosystems.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. New Approach Reduces Drug Resistance and Toxicity | Technology Networks [technologynetworks.com]
- 10. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 11. acs.org [acs.org]
- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A simple model to solve a complex drug toxicity problem - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pharmoutsourcing.com [pharmoutsourcing.com]
- 18. researchgate.net [researchgate.net]
- 19. jocpr.com [jocpr.com]
- 20. Choosing the Optimal Model for in vitro Neurotoxicity Assessment - Evotec [evotec.com]
- 21. In vitro techniques for the assessment of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrocorynantheine sample preparation for mass spectrometry
Welcome to the technical support guide for the mass spectrometric analysis of Dihydrocorynantheine. This document provides field-proven insights, detailed protocols, and troubleshooting advice designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to navigate the complexities of sample preparation and achieve high-quality, reproducible results.
Introduction: The Analytical Challenge of this compound
This compound is a diastereomer of hirsutine and an indole alkaloid found in plants of the Mitragyna and Uncaria genera.[1] As a key bioactive compound, its accurate quantification in complex matrices—from raw plant material to biological fluids—is crucial for pharmacological research and drug development. However, successful mass spectrometry (MS) analysis is fundamentally dependent on meticulous sample preparation.[2] This guide is structured to address the common challenges and questions that arise during this critical pre-analytical phase.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the key considerations for this compound sample preparation.
Q1: What are the primary challenges when preparing this compound samples for mass spectrometry?
A1: The primary challenges stem from the complexity of the sample matrix and the physicochemical properties of the alkaloid itself.
-
Matrix Effects: this compound is often extracted from plant tissues or biological fluids, which contain a multitude of other compounds (lipids, pigments, proteins, salts).[3][4] These co-extracted substances can interfere with the ionization of the target analyte in the MS source, leading to signal suppression or enhancement and, consequently, inaccurate quantification.[4][5]
-
Low Concentration: In many biological or botanical samples, this compound may be present at low concentrations, requiring efficient extraction and enrichment steps to achieve detectable signals.
-
Solubility and Stability: Ensuring the analyte remains fully dissolved and stable throughout the preparation process is critical. Improper solvent choice can lead to precipitation and sample loss.
Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for this compound?
A2: Electrospray Ionization (ESI) is generally the preferred method for analyzing this compound and other alkaloids.[6] As a nitrogen-containing basic compound, this compound is readily protonated in solution to form a positive ion ([M+H]⁺). ESI is highly efficient for polar and ionizable molecules that are already in an ionic state in solution.[7][8] The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase or final sample solvent significantly promotes this protonation, enhancing the ESI signal.[9]
APCI is better suited for less polar, more volatile compounds that are thermally stable.[10] While it could potentially work for this compound, ESI typically provides superior sensitivity for this class of molecules.[6]
Q3: How do I select the appropriate solvent for dissolving my final, purified extract before injection?
A3: The ideal solvent should meet two primary criteria: 1) it must completely solubilize the analyte, and 2) it must be compatible with the initial mobile phase of your liquid chromatography (LC) method. A mismatch between the sample solvent and the mobile phase can lead to poor peak shape and inaccurate results. For reversed-phase chromatography, a mixture of methanol or acetonitrile with water is common.[9][11] It is best practice to dissolve the final sample in the same composition as your starting mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This ensures a smooth injection and sharp, symmetrical peaks.
Q4: What are "matrix effects," and what is the most effective way to mitigate them?
A4: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[4] This interference is a major source of error in quantitative LC-MS analysis.[3]
-
Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, reducing its signal.
-
Ion Enhancement: Less common, where matrix components can increase the analyte's signal.
Mitigation Strategies:
-
Effective Sample Cleanup: The most robust approach is to remove interfering components before analysis. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are highly effective.[3][12]
-
Chromatographic Separation: Optimize your LC method to separate the analyte from the bulk of the matrix components.
-
Use of an Internal Standard (IS): An isotopically labeled version of the analyte (e.g., this compound-d3) is ideal. The IS co-elutes and experiences the same matrix effects as the analyte, allowing for accurate ratiometric quantification.[4] If an isotopic standard is unavailable, a structurally similar compound can be used.
Part 2: Core Experimental Protocols
These protocols provide detailed, step-by-step methodologies for preparing this compound from different starting materials.
Protocol 1: Preparation of a Pure Standard for Calibration
This protocol is foundational for creating calibration curves to quantify the analyte in unknown samples.
Objective: To prepare a series of accurate this compound standards.
Methodology:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 1.0 mg of pure this compound standard.
-
Dissolve the standard in 1.0 mL of LC-MS grade methanol.[9] Vortex thoroughly to ensure complete dissolution. This is your primary stock solution.
-
-
Working Stock Solution (10 µg/mL):
-
Pipette 10 µL of the 1 mg/mL primary stock solution into a clean vial.
-
Add 990 µL of methanol to achieve a final concentration of 10 µg/mL.[11]
-
-
Calibration Curve Preparation (e.g., 1-100 ng/mL):
-
Perform serial dilutions from the 10 µg/mL working stock using a solvent that matches your initial mobile phase conditions (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Prepare a blank sample containing only the final solvent.
-
Protocol 2: Extraction from Plant Material (e.g., Mitragyna speciosa Leaves)
This protocol uses an acid-base liquid-liquid extraction (LLE) method, which leverages the alkaline nature of this compound to separate it from neutral and acidic plant components.[13]
Objective: To isolate and purify this compound from complex plant tissue.
Workflow Diagram: Plant Extraction
Caption: Workflow for this compound extraction from plant material.
Methodology:
-
Initial Extraction:
-
Dry and finely powder the plant leaves.[14]
-
Extract the powder with methanol (or ethanol) using sonication or Soxhlet extraction for several hours. This dissolves the alkaloids and other organic compounds.[15]
-
Filter the extract and concentrate it using a rotary evaporator to yield a crude extract.[13]
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a dilute acid solution (e.g., 5% aqueous HCl or acetic acid). This protonates the basic this compound, making it water-soluble.
-
Transfer the acidic solution to a separatory funnel and wash it 2-3 times with an immiscible organic solvent like dichloromethane (DCM). Discard the organic layer, which contains neutral impurities.[13]
-
Increase the pH of the remaining aqueous layer to 9-10 using a base (e.g., ammonium hydroxide). This deprotonates the alkaloid, converting it back to its free-base form, which is soluble in organic solvents.
-
Extract the basified aqueous solution 3 times with DCM. The this compound will now be in the organic (DCM) layers.[13]
-
-
Final Preparation:
-
Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Filter and evaporate the solvent completely under reduced pressure.
-
Reconstitute the dried, purified extract in a known volume of a solvent compatible with your LC-MS mobile phase.
-
Filter the final sample through a 0.22 µm syringe filter before injection to remove any particulates.
-
Part 3: Troubleshooting Guide
This section provides solutions to specific problems encountered during analysis.
Q: My mass spectrometer is tuned and calibrated, but I'm seeing a weak or no signal for my analyte. What are the likely causes?
A: This is a common issue that can often be traced back to sample preparation.
-
Check Sample pH: this compound requires an acidic environment for efficient protonation in ESI positive mode. Ensure your final sample and mobile phase contain an acidifier like formic acid (typically 0.1%).
-
Verify Analyte Concentration: Your extraction may have been inefficient, or the analyte concentration in the original sample may be below the instrument's limit of detection. Try concentrating your sample further or using a larger initial sample amount.
-
Assess for Ion Suppression: This is highly likely if analyzing a sample from a complex matrix. To diagnose this, perform a post-extraction spike: compare the signal of a known amount of standard spiked into your extracted blank matrix versus the signal of the same standard in pure solvent. A significantly lower signal in the matrix confirms suppression.[4] If suppression is present, improve your sample cleanup protocol (Protocol 2).
Q: My results have poor reproducibility, with signal intensity varying significantly between injections of the same sample. What should I investigate?
A: Poor reproducibility often points to issues with sample stability or instrument contamination.
-
Incomplete Solubility: The analyte may be precipitating out of solution. Ensure your chosen solvent fully dissolves the extract. If you see particulates, you may need a stronger organic solvent, but remember to ensure mobile phase compatibility.
-
Adsorption: Active compounds like alkaloids can adsorb to surfaces of vials, pipette tips, and LC components. Using silanized glass vials can help minimize this.
-
Carryover: If a high-concentration sample is followed by a low-concentration one, analyte from the first injection can carry over, causing artificially high results in the second. Run several blank injections after a high-concentration sample to check for and wash out any residual analyte.
-
Matrix Effects: Inconsistent matrix effects between samples can also cause variability. The best solution is to use a stable, isotopically-labeled internal standard.[4]
Troubleshooting Decision Tree: Low/No MS Signal
Caption: A decision tree for troubleshooting low MS signal issues.
Part 4: Data and Reference Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈N₂O₃ | [1] |
| Molecular Weight | 368.5 g/mol | [1] |
| Exact Mass | 368.2100 Da | [1] |
| Class | Indole Alkaloid | [1] |
Table 2: Comparison of Ionization Techniques for this compound
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets in solution. | Gas-phase chemical ionization via corona discharge. |
| Analyte Suitability | Excellent for polar, pre-ionized, or easily ionizable compounds. | Good for less polar, volatile, thermally stable compounds.[7][10] |
| Recommendation | Highly Recommended. this compound's basic nitrogen is easily protonated. | Not primary choice. May work but likely with lower sensitivity. |
| Key Optimization | Add 0.1% formic acid to promote protonation ([M+H]⁺).[9] | Requires sufficient heat for vaporization without degradation. |
References
-
Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. (2019). Agilent Technologies. Retrieved January 16, 2026, from [Link]
-
Wang, G., et al. (2013). UPLC-MS-MS Determination of Dihydrocodeine in Human Plasma and Its Application to a Pharmacokinetic Study. Journal of Analytical Methods in Chemistry. Retrieved January 16, 2026, from [Link]
-
Matrix effect and extraction recovery for the three alkaloids and the IS in the rat biological samples (n = 6). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Wang, G., et al. (2013). UPLC–MS-MS Determination of Dihydrocodeine in Human Plasma and Its Application to a Pharmacokinetic Study. PubMed Central. Retrieved January 16, 2026, from [Link]
-
Goh, T. B., et al. (2011). A simple and cost effective isolation and purification protocol of mitragynine from mitragyna speciosa korth (ketum) leaves. The Malaysian Journal of Analytical Sciences. Retrieved January 16, 2026, from [Link]
-
Zhang, Y., et al. (2021). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis. Retrieved January 16, 2026, from [Link]
-
This compound. (n.d.). CAS Common Chemistry. Retrieved January 16, 2026, from [Link]
-
Analysis of Plant Alkaloids Through Accurate Mass Screening and Discovery. (n.d.). Waters Corporation. Retrieved January 16, 2026, from [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. (2023). GMI, Inc. Retrieved January 16, 2026, from [Link]
-
Lee, H. R., et al. (2015). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. International Journal of Analytical Chemistry. Retrieved January 16, 2026, from [Link]
-
Al-Muqarrabun, L. M. R., et al. (2021). Mitragynine: a review of its extraction, identification, and purification methods. Cellular and Molecular Bioengineering. Retrieved January 16, 2026, from [Link]
-
Analysis of Plant Alkaloids Through Accurate Mass Screening and Discovery. (n.d.). Waters Corporation. Retrieved January 16, 2026, from [Link]
-
Mustafa, R. R., et al. (2018). Isolation and Purification of Mitragynine from Mitragyna speciosa (kratom) leaves. ResearchGate. Retrieved January 16, 2026, from [Link]
- Process for purification of mitragynine. (2024). Google Patents.
-
Wang, S., et al. (2022). Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. Frontiers in Nutrition. Retrieved January 16, 2026, from [Link]
-
Electrospray and APCI Mass Analysis. (n.d.). AxisPharm. Retrieved January 16, 2026, from [Link]
-
Huidobro, A., et al. (2011). Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. Journal of Mass Spectrometry. Retrieved January 16, 2026, from [Link]
-
ESI vs APCI. Which ionization should I choose for my application? (2024). YouTube. Retrieved January 16, 2026, from [Link]
-
When should I choose APCI or ESI for my flash column chromatography? (2023). Biotage. Retrieved January 16, 2026, from [Link]
-
Sample preparation for Mass spectrometric analysis. (2018). G-Biosciences. Retrieved January 16, 2026, from [Link]
-
Mass spectrometric characterization of the seco acid formed by cleavage of the macrolide ring of the algal metabolite goniodomin. (2023). Elsevier. Retrieved January 16, 2026, from [Link]
-
Enhanced Structural Understanding of Dissolved Organic Matter through Comparative LC/MS2 Analysis with Synthetic Carboxylate Ric. (2025). DiVA. Retrieved January 16, 2026, from [Link]
-
Jones, E. E., et al. (2024). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Rapid Communications in Mass Spectrometry. Retrieved January 16, 2026, from [Link]
Sources
- 1. This compound | C22H28N2O3 | CID 3039336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]
- 6. Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 8. biotage.com [biotage.com]
- 9. UPLC–MS-MS Determination of Dihydrocodeine in Human Plasma and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. waters.com [waters.com]
- 12. Frontiers | Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry [frontiersin.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ukm.my [ukm.my]
- 15. crbb-journal.com [crbb-journal.com]
Validation & Comparative
A Comparative Guide to the Conformational Analysis of Dihydrocorynantheine and Corynantheine
For researchers in natural product chemistry and drug development, understanding the three-dimensional structure of a molecule in solution is paramount. A molecule's conformation dictates its reactivity, its ability to interact with biological targets, and ultimately, its function. This guide provides an in-depth comparative analysis of two closely related Corynanthe alkaloids: dihydrocorynantheine and corynantheine. We will explore how a subtle structural difference—the saturation of a single double bond—dramatically alters their conformational dynamics, and we will detail the experimental and computational methodologies used to elucidate these differences.
Introduction: The Significance of a Single Bond
This compound and corynantheine are monoterpenoid indole alkaloids isolated from plants of the Rubiaceae family.[1] They share the same complex pentacyclic core, but differ at the C-20 position: this compound possesses an ethyl group, whereas corynantheine has a vinyl group.[2][3] This seemingly minor variation has profound consequences for the molecule's flexibility, particularly concerning the rotation of the C-15 side chain which carries the methoxyacrylate moiety. This guide demonstrates how a combined approach of dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling provides a comprehensive picture of their distinct conformational landscapes.
Figure 1: Chemical structures of this compound (left) with its C-20 ethyl group and Corynantheine (right) with its C-20 vinyl group.
The Crux of the Matter: Steric Hindrance and Rotational Barriers
The central observation is that at room temperature, the ¹H NMR spectrum of this compound shows broadened signals, indicating the presence of two conformers that are interconverting at a rate comparable to the NMR timescale (a phenomenon known as coalescence).[2][3] In stark contrast, corynantheine's spectrum displays sharp, averaged signals, signifying that its conformers are interchanging much more rapidly.[2][3]
The causal factor behind this difference is the steric bulk of the C-20 substituent. The sp³-hybridized ethyl group of this compound is sterically more demanding and creates a higher energy barrier for the rotation of the adjacent C(15)-C(16) bond compared to the less bulky, sp²-hybridized vinyl group of corynantheine.[2][3] This higher rotational barrier in this compound slows the interconversion between its side-chain rotamers to a rate that is observable by NMR at ambient temperatures.
Experimental Elucidation via Dynamic NMR Spectroscopy
To fully characterize these dynamic processes, variable-temperature (VT) NMR experiments are essential. By lowering the temperature, the rate of conformational exchange can be slowed further, allowing for the individual "frozen-out" conformers to be studied.
Key Experimental Findings:
-
This compound: As the temperature is lowered, the broad peaks in the ¹H NMR spectrum of this compound resolve into two distinct sets of signals, corresponding to the major and minor conformers.[1][2]
-
Corynantheine: The signals for corynantheine remain sharp even at lower temperatures, but coalescence can eventually be reached at much lower temperatures than for this compound, confirming a lower energy barrier to rotation.[2][3]
Using low-temperature Nuclear Overhauser Effect Spectroscopy (NOESY), the specific three-dimensional arrangement of each conformer can be determined. For this compound, the major conformer was identified as having the methyl ester group positioned below the plane of the tetracyclic ring system, while the minor conformer has this group above the plane.[1][3]
Table 1: Comparative Kinetic and Thermodynamic Data from Dynamic NMR [2][3]
| Parameter | This compound | Corynantheine | Causality |
| Exchange Rate (k) at 0 °C | ~9 s⁻¹ | ~350 s⁻¹ | The less bulky vinyl group in corynantheine allows for much faster side-chain rotation. |
| Enthalpy of Activation (ΔH‡) | 71 ± 6 kJ/mol | 60 ± 6 kJ/mol | The higher steric hindrance of the ethyl group results in a greater energy barrier to rotation. |
| Entropy of Activation (ΔS‡) | 33 ± 6 J/mol·K | 24 ± 6 J/mol·K | Reflects the change in disorder of the transition state for rotation. |
| Free Energy Difference (ΔG°) | 1.1 kJ/mol (at -40 °C) | 1.3 kJ/mol (at -45 °C) | Indicates a similar small energy difference between the major and minor rotamers for both compounds. |
Protocol 1: Dynamic NMR and Low-Temperature NOESY/ROESY Analysis
This protocol outlines the self-validating workflow for investigating conformational dynamics. The choice between NOESY and ROESY is critical: for molecules in the molecular weight range of these alkaloids (~370 g/mol ), the Nuclear Overhauser Effect (NOE) can be near zero, making interpretation difficult.[4] The Rotating-frame Overhauser Effect (ROE) is always positive regardless of molecular tumbling rate and is often the more reliable experiment for molecules of this size.[4][5]
Methodology:
-
Initial ¹H NMR: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) in a suitable solvent (e.g., CDCl₃). Observe signal line shapes for evidence of dynamic exchange (broadening).
-
Variable-Temperature (VT) Study:
-
Incrementally decrease the sample temperature (e.g., in 10 K steps).
-
Acquire a ¹H spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes.
-
Identify the coalescence temperature (T_c) where distinct exchanging peaks merge into a single broad resonance.
-
Continue lowering the temperature until the slow-exchange regime is reached, where sharp signals for each conformer are resolved.
-
-
Line-Shape Analysis (Trustworthiness Pillar): At temperatures near coalescence, use specialized software to model the peak shapes. This analysis provides a quantitative measure of the exchange rate (k) at each temperature. Plotting ln(k/T) vs 1/T (Eyring plot) yields the activation parameters (ΔH‡ and ΔS‡). This quantitative analysis validates the qualitative observations.
-
Low-Temperature 2D NMR (Structural Assignment):
-
At a temperature well within the slow-exchange regime, acquire a 2D NOESY or ROESY spectrum.
-
Rationale: Spatial correlations (cross-peaks) in this spectrum reveal which protons are close to each other (< 5 Å) in each specific conformer.[5]
-
For example, a correlation between the methyl ester protons and a proton on the main ring system will definitively place the ester group on one face of the molecule for that conformer.[1][3]
-
-
Data Integration and Population Analysis: In the slow-exchange regime, integrate the signals corresponding to the major and minor conformers. The ratio of integrals directly gives the population ratio, from which the free energy difference (ΔG°) between the conformers can be calculated using the equation ΔG° = -RT ln(K_eq).
Figure 2: Experimental workflow for the conformational analysis of exchangeable systems using dynamic NMR.
Computational Modeling: An In Silico Validation
To complement the experimental data, computational chemistry offers a powerful tool for exploring the conformational energy landscape. Both force-field (e.g., Amber) and quantum mechanical (e.g., Density Functional Theory - DFT) methods have been successfully applied to these alkaloids.[2][3]
Computational Approach and Findings:
-
Conformational Search: A systematic or stochastic search is performed to identify all possible low-energy conformations. For these molecules, the key dihedral angle is H(15)-C(15)-C(16)-C(17), which defines the orientation of the side chain.[1]
-
Energy Calculations: The relative energies of the identified conformers are calculated. Studies found two principal low-energy conformations corresponding to the side-chain rotamers, in excellent agreement with the two species observed by low-temperature NMR.[1][3]
-
Method Comparison: While both force-field and DFT methods correctly identified the relevant conformers, the Amber force-field was reported to give results in closest agreement with the experimental data for this specific case.[2] It is crucial to note, however, that the calculated energy differences between rotamers were very small, making it challenging for the theory to perfectly reproduce the experimental ΔG° values.[2][3]
Table 2: Key Torsion Angle and Computational Results [1]
| Conformer | Characterizing Torsion Angle (H15-C15-C16-C17) | Relative Position of Methyl Ester | Experimental Observation |
| I | ~180° | Below the ring plane (α-side) | Major Conformer |
| II | ~0° | Above the ring plane (β-side) | Minor Conformer |
Protocol 2: A General Workflow for Computational Conformational Analysis
-
Structure Building: Construct the 3D model of the molecule (e.g., this compound) in a molecular modeling program.
-
Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF or Amber).
-
Conformational Search:
-
Rationale: To avoid finding only a single local minimum, a systematic search must be performed.
-
Method: Use a method like Monte Carlo Multiple Minimum (MCMM) or systematic dihedral angle driving to explore the potential energy surface. The key is to rotate flexible bonds (especially C15-C16) and generate a wide range of starting structures.
-
-
Clustering and Re-optimization: Cluster the resulting conformers based on RMSD to remove duplicates. Take the unique, low-energy conformers (e.g., within 12-15 kJ/mol of the global minimum) and re-optimize them at a higher level of theory, typically DFT (e.g., B3LYP/6-31G*).[3][6]
-
Final Energy Calculation: Perform single-point energy calculations on the DFT-optimized geometries using a larger basis set (e.g., mPW1PW91/6-31+G**) to obtain more accurate relative energies.[6]
-
Comparison with Experimental Data: Compare the geometries and relative energies of the calculated conformers with the structures and populations determined by NMR. The calculated structures can be used to predict NOE/ROE effects, providing a powerful method to validate the structural assignments.
Summary and Broader Implications
The conformational analysis of this compound and corynantheine provides a classic textbook example of how a minor structural modification dramatically impacts molecular dynamics.
Comparative Summary:
| Feature | This compound | Corynantheine |
| Key Structural Feature | C-20 Ethyl Group | C-20 Vinyl Group |
| Steric Hindrance | Higher | Lower |
| Rotational Barrier (C15-C16) | Higher (~71 kJ/mol) | Lower (~60 kJ/mol) |
| RT NMR Observation | Slow Exchange (Coalescence) | Fast Exchange |
| Conformational Flexibility | More Restricted | More Flexible |
This difference in flexibility is not merely an academic curiosity. The conformational preferences of a molecule are intrinsically linked to its biological activity. A more rigid molecule like this compound presents a more defined shape to a receptor, which can lead to higher binding affinity if that conformation is the bioactive one. Conversely, a more flexible molecule like corynantheine can adapt its shape to fit different binding pockets, potentially leading to a broader range of biological targets. Understanding these dynamic properties is therefore a critical step in the rational design of new therapeutic agents based on these natural product scaffolds.
References
-
Límová, M., Gonda, J., & Imrich, J. (2001). Conformational analysis of indole alkaloids corynantheine and this compound by dynamic 1H NMR spectroscopy and computational methods: steric effects of ethyl vs vinyl group. The Journal of Organic Chemistry, 66(13), 4656-4662. [Link][2]
-
Límová, M., Gonda, J., & Imrich, J. (2001). Conformational Analysis of Indole Alkaloids Corynantheine and this compound by Dynamic 1H NMR Spectroscopy. American Chemical Society. [Link][1]
-
Límová, M., Gonda, J., & Imrich, J. (2001). Conformational Analysis of Indole Alkaloids Corynantheine and this compound by Dynamic 1H NMR Spectroscopy and Computational Methods: Steric Effects of Ethyl vs Vinyl Group. The Journal of Organic Chemistry, 66(13), 4656–4662. [Link][3]
-
Grigoriev, D. A., Semenov, V. A., Angenot, L., & Krivdin, L. B. (2024). Configurational and Conformational Studies of Quinolizidine and Beta‐Carboline Moieties in the Corynanthe‐Tryptamine Alkaloids. Magnetic Resonance in Chemistry. [Link][7]
-
Di, Y.-T., et al. (2016). The Double-Bond Configuration of Corynanthean Alkaloids and Its Impact on Monoterpenoid Indole Alkaloid Biosynthesis. Chemistry – A European Journal, 22(16), 5556-5560. [Link][8]
-
Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. [Link][4]
-
Gil, R. R., & Navarro-Vázquez, A. (2017). Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. In Comprehensive Natural Products II (pp. 1-38). Elsevier. [Link][9]
-
Al-Rawi, F. F., et al. (2019). A review on nuclear Overhauser enhancement (NOE) and rotating-frame Overhauser effect (ROE) NMR techniques in food science. Food Research International, 115, 469-482. [Link][5]
-
Aguilar, J. A. (2017). Reference-free NOE NMR analysis. Magnetic Resonance in Chemistry, 55(11), 979-984. [Link][10]
-
Sarcone, M., et al. (2024). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. The Journal of Organic Chemistry, 89(3), 1736–1744. [Link][6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conformational analysis of indole alkaloids corynantheine and this compound by dynamic 1H NMR spectroscopy and computational methods: steric effects of ethyl vs vinyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 6. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. The Double-Bond Configuration of Corynanthean Alkaloids and Its Impact on Monoterpenoid Indole Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Reference-free NOE NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrocorynantheine vs. Yohimbine: A Comparative Guide to Receptor Selectivity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocorynantheine and yohimbine are structurally related indole alkaloids, both naturally occurring in plant species such as Pausinystalia johimbe and Rauwolfia serpentina. As diastereoisomers, they share the same molecular formula but differ in the spatial arrangement of their atoms. This stereochemical difference profoundly impacts their pharmacological profiles, leading to distinct affinities and selectivities for various neurotransmitter receptors. While yohimbine is widely characterized as a potent α2-adrenergic receptor antagonist with stimulant effects, this compound and its closely related isomer, corynanthine, exhibit a markedly different mechanism of action, primarily targeting α1-adrenergic receptors.
This guide provides an in-depth, data-driven comparison of the receptor selectivity of this compound and yohimbine. We will explore their binding affinities at key adrenergic and serotonergic receptors, detail the experimental methodology used to determine these values, and discuss the functional consequences of their divergent selectivity.
Part 1: Comparative Receptor Binding Profiles
The pharmacological activity of a compound is fundamentally dictated by its binding affinity for its molecular targets. This affinity is quantified by the inhibition constant (Ki), which represents the concentration of a ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value signifies a higher binding affinity.[1]
The primary pharmacological distinction between yohimbine and its diastereoisomer corynanthine (a close proxy for this compound) lies in their opposing selectivity for α-adrenergic receptor subtypes. Yohimbine is a potent and selective antagonist of α2-adrenergic receptors, whereas corynanthine preferentially binds to and antagonizes α1-adrenergic receptors.[2][3] This contrasting selectivity is the foundation of their different physiological effects.[4][5]
| Receptor Subtype | This compound / Corynanthine (Ki, nM) | Yohimbine (Ki, nM) | Primary Signaling Pathway |
| α1-Adrenergic | High Affinity (Potent Antagonist)[2][4] | Moderate Affinity[6] | Gq/11 → PLC → IP3 & DAG ↑ |
| α2-Adrenergic | Low Affinity (~100-fold lower than Yohimbine)[2] | High Affinity (Potent Antagonist) | Gi/o → Adenylyl Cyclase ↓ → cAMP ↓ |
| α2A | Data not available | 1.4 | - |
| α2B | Data not available | 7.1 | - |
| α2C | Data not available | 0.88 | - |
| Serotonin (5-HT) | Active at 5-HT receptors[7] | Moderate Affinity[6] | Various (Gq, Gi, Gs, ion channel) |
Note: Specific Ki values for this compound are not widely available in published literature. The data presented reflects the well-characterized profile of its diastereoisomer, corynanthine, which is established as being 10-fold more potent at α1-adrenoceptors than at α2-adrenoceptors. In contrast, yohimbine is approximately 30 times more potent as an α2-adrenoceptor antagonist than an α1-adrenoceptor antagonist.[2]
Key Insights from Binding Data:
-
Yohimbine is a highly selective α2-adrenoceptor antagonist , with nanomolar affinity for all three subtypes (α2A, α2B, α2C). Its primary mechanism involves blocking the presynaptic autoreceptors, which leads to increased norepinephrine release and a sympathomimetic (stimulant) effect.
-
This compound (as represented by corynanthine) is a selective α1-adrenoceptor antagonist .[2][6] This profile results in sympatholytic (depressant) effects, such as vasodilation and a reduction in blood pressure, contrasting sharply with the effects of yohimbine.[4]
-
Both compounds demonstrate some activity at serotonin receptors, which may contribute to their complex pharmacological profiles.[7]
Part 2: Quantifying Affinity: A Protocol for Competitive Radioligand Binding Assay
To generate the comparative data shown above, a competitive radioligand binding assay is a standard and robust method. This technique measures the affinity of an unlabeled test compound (e.g., this compound or yohimbine) by quantifying its ability to displace a radiolabeled ligand of known affinity from a target receptor.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology
This protocol provides a framework for determining the Ki of a test compound at α-adrenergic receptors.
-
Membrane Preparation:
-
Rationale: To isolate the target receptors from whole cells, providing a simplified system for binding studies.
-
Procedure: Culture cells stably or transiently expressing the human α1A, α1B, α1D, or α2A, α2B, α2C adrenoceptor subtypes. Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) with protease inhibitors. Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes. Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.
-
-
Assay Setup (96-well plate format):
-
Rationale: A multi-well format allows for the efficient testing of multiple concentrations and replicates.
-
Total Binding: Add membrane suspension, a fixed concentration of the appropriate radioligand (e.g., [3H]prazosin for α1, [3H]rauwolscine or [3H]clonidine for α2), and assay buffer.
-
Non-Specific Binding (NSB): Add membrane suspension, radioligand, and a high concentration of a known, unlabeled antagonist (e.g., phentolamine) to saturate the receptors and prevent radioligand binding. This measures how much radioligand binds to components other than the target receptor.
-
Competitor Wells: Add membrane suspension, radioligand, and serial dilutions of the test compound (this compound or yohimbine).
-
-
Incubation:
-
Rationale: To allow the binding reaction to reach equilibrium. The time and temperature depend on the specific receptor and ligands.
-
Procedure: Incubate the plate, typically for 60-90 minutes at room temperature or 30°C, with gentle agitation.
-
-
Filtration and Washing:
-
Rationale: To rapidly separate the receptor-bound radioligand from the unbound radioligand in the solution.
-
Procedure: Rapidly harvest the contents of each well onto glass fiber filters (e.g., GF/C) using a cell harvester. The filters are often pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter matrix. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound and non-specifically bound ligand.
-
-
Quantification:
-
Rationale: To measure the amount of radioligand bound to the receptors in each well.
-
Procedure: Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Rationale: To determine the affinity (Ki) of the test compound.
-
Procedure:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the specific binding as a function of the log concentration of the test compound. This will generate a sigmoidal dose-response curve.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the curve and determine the IC50 value (the concentration of the competitor that displaces 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Part 3: Functional Consequences of Differential Selectivity
The opposing receptor selectivities of this compound and yohimbine translate into distinct downstream signaling events and physiological effects.
Signaling Pathway Diagram
Caption: Opposing signaling pathways targeted by the two alkaloids.
Yohimbine's Mechanism of Action:
Yohimbine acts as a competitive antagonist at presynaptic α2-adrenergic receptors. These receptors are part of a negative feedback loop that regulates norepinephrine (NE) release.
-
Normal Function: When NE is released into the synapse, some of it binds to presynaptic α2-receptors.
-
Gi-Coupling: The activated α2-receptor couples to an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which ultimately reduces further release of NE from the neuron.
-
Yohimbine's Effect: By blocking the α2-receptor, yohimbine breaks this negative feedback loop. It prevents NE from inhibiting its own release, leading to a sustained increase in synaptic NE concentrations. This disinhibition results in enhanced sympathetic nervous system activity, causing increased heart rate, blood pressure, and alertness.
This compound's (Corynanthine's) Mechanism of Action:
In contrast, this compound/corynanthine acts as a competitive antagonist at postsynaptic α1-adrenergic receptors, which are typically found on smooth muscle cells, such as those lining blood vessels.
-
Normal Function: NE released from sympathetic neurons binds to postsynaptic α1-receptors.
-
Gq-Coupling: The activated α1-receptor couples to a Gq-protein.
-
PLC Activation: Gq activates the enzyme phospholipase C (PLC).
-
Second Messengers: PLC cleaves the membrane lipid PIP2 into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).
-
Physiological Effect: The resulting increase in intracellular Ca2+ in vascular smooth muscle cells leads to contraction and vasoconstriction, increasing blood pressure.
-
This compound's Effect: By blocking the α1-receptor, this compound/corynanthine prevents NE from causing this signaling cascade. The result is a relaxation of vascular smooth muscle (vasodilation), leading to a decrease in blood pressure and antihypertensive effects.
Conclusion
The stereochemical differences between this compound and yohimbine give rise to starkly contrasting pharmacological profiles. Yohimbine's selectivity for α2-adrenergic receptors makes it a valuable pharmacological tool for studying the sympathetic nervous system and serves as a classic CNS stimulant. Conversely, this compound and its isomer corynanthine, with their preferential antagonism of α1-adrenergic receptors, produce opposite physiological effects, primarily vasodilation and hypotension.
References
-
Shepperson NB, Duval N, Massingham R, Langer SZ. (1981). Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and corynanthine in the anesthetized dog. The Journal of Pharmacology and Experimental Therapeutics, 219(2), 540-6.
-
Corinantina. (n.d.). In Wikipedia, la enciclopedia libre. Retrieved January 16, 2026.
-
BenchChem. (2025, November). A Head-to-Head Comparison of Isorauhimbine and Corynanthine for Researchers and Drug Development Professionals. BenchChem.
-
BenchChem. (2025, November). An In-depth Technical Guide on the Core Mechanism of Action of Isorauhimbine (Corynanthine). BenchChem.
-
Tanaka, T., & Starke, K. (1980). Antagonist/agonist-preferring alpha-adrenoceptors or alpha 1/alpha 2-adrenoceptors?. European Journal of Pharmacology, 63(2-3), 191-4.
-
Aggerbeck, M., Guellaën, G., & Hanoune, J. (1979). N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver. British Journal of Pharmacology, 65(1), 155–159.
-
Macdonald, E., Kobilka, B. K., & Scheinin, M. (1997). Gene targeting--homologous recombination in embryonic stem cells to create transgenic mice. Trends in Pharmacological Sciences, 18(6), 211-9.
-
Feuerstein, T. J., Hertting, G., & Jackisch, R. (1985). Endogenous noradrenaline as modulator of hippocampal serotonin (5-HT)-release. Dual effects of yohimbine, rauwolscine and corynanthine as alpha-adrenoceptor antagonists and 5-HT-receptor agonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 329(3), 216-21.
-
Kotzur, T., Kumar, A., & Voigt, K. (1999). Affinities of dihydrocodeine and its metabolites to opioid receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 359(3), 216-21.
-
Williams, L. T., & Lefkowitz, R. J. (1977). 3H-Dihydroergocryptine binding to alpha adrenergic receptors in canine aortic membranes. Journal of Biological Chemistry, 252(20), 7207-13.
-
Blue, D. R., Graham, R. M., & Clarke, D. E. (1996). The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors. British Journal of Pharmacology, 118(1), 129-140.
-
Chen, Z. J., Irvine, R. J., Somogyi, A. A., & Bochner, F. (1991). Mu receptor binding of some commonly used opioids and their metabolites. Life Sciences, 48(22), 2165-71.
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). Inhibitory constant (Ki). CSPT.
Sources
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 2. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and corynanthine in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonist/agonist-preferring alpha-adrenoceptors or alpha 1/alpha 2-adrenoceptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corinantina - Wikipedia, la enciclopedia libre [es.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Endogenous noradrenaline as modulator of hippocampal serotonin (5-HT)-release. Dual effects of yohimbine, rauwolscine and corynanthine as alpha-adrenoceptor antagonists and 5-HT-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide: Dihydrocorynantheine vs. Mitragynine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derived from the leaves of the Southeast Asian tree Mitragyna speciosa (commonly known as Kratom), mitragynine and its related alkaloids present a complex and fascinating area of pharmacology. Mitragynine is the most abundant of these compounds, often comprising up to 66% of the total alkaloid content, and is primarily responsible for Kratom's characteristic opioid-like analgesic and euphoric effects[1]. In contrast, dihydrocorynantheine is a minor corynanthe-type alkaloid, structurally similar to mitragynine but with distinct pharmacological properties that are less understood.
This guide provides an in-depth, objective comparison of the pharmacological effects of this compound and mitragynine. Due to the limited direct research on this compound, this guide will leverage data from its close structural analog, corynantheidine, to infer its pharmacological profile, a necessary extrapolation that underscores the need for further targeted research. The comparison will focus on receptor binding affinities, functional activities, and resultant in-vivo effects, providing a critical resource for researchers exploring novel therapeutic agents for pain, addiction, and other neurological disorders.
Chemical Structure: The Foundation of Functional Divergence
Mitragynine and this compound are diastereomers, sharing the same core indolo[2,3-a]quinolizine structure but differing in their stereochemistry. A key structural distinction lies at the C-9 position of the indole ring; mitragynine possesses a methoxy group (-OCH₃) at this position, which is absent in corynantheidine (and by extension, this compound)[2]. This seemingly minor difference dramatically alters the molecules' interaction with various receptor systems, leading to distinct pharmacological profiles.
Comparative Pharmacodynamics: A Tale of Two Receptor Profiles
The primary divergence in the pharmacological action of mitragynine and this compound (inferred from corynantheidine) lies in their preferential affinity for different receptor systems. While mitragynine is predominantly an opioid receptor modulator, this compound's analog, corynantheidine, displays a higher affinity for adrenergic receptors[3].
Opioid Receptor Interactions
Mitragynine is best characterized as a partial agonist at the µ-opioid receptor (MOR), the primary target for classical opioids like morphine[3][4]. However, its mechanism is unique. Mitragynine demonstrates G-protein biased agonism, meaning it activates the G-protein signaling pathway responsible for analgesia without significantly recruiting the β-arrestin-2 pathway[5][6]. This bias is thought to be the reason for its more favorable side-effect profile, with reduced respiratory depression, constipation, and potential for dependence compared to conventional opioids[5].
Corynantheidine also acts as a partial agonist at the MOR, but with a different affinity profile. Studies show it has moderate affinity for the MOR and very weak affinity for the κ-opioid receptor (KOR)[7][8]. Like mitragynine, it does not appear to recruit β-arrestin-2[5][7]. This suggests that while it may contribute to the analgesic effects of Kratom, its primary mechanism of action likely involves other receptor systems.
Table 1: Comparative Opioid Receptor Binding Affinities (Kᵢ, nM)
| Alkaloid | µ-Opioid (MOR) | κ-Opioid (KOR) | δ-Opioid (DOR) |
|---|---|---|---|
| Mitragynine | ~161 - 709 nM[7] | ~161 - 1700 nM[4][7] | ~6800 nM (low affinity)[7] |
| Corynantheidine (proxy for this compound) | ~57 - 118 nM[2][7][8] | ~1910 nM (weak affinity)[7] | No significant binding reported[4] |
Visualization 1: Mitragynine's Biased Signaling at the µ-Opioid Receptor
Caption: Mitragynine preferentially activates the G-protein pathway for analgesia over the β-arrestin-2 pathway associated with adverse effects.
Adrenergic Receptor Interactions
The most striking difference emerges at the adrenergic receptors. Corynantheidine has a significantly higher binding affinity for α-adrenergic receptors than for opioid receptors, a complete reversal of mitragynine's profile[3]. Specifically, corynantheidine shows a 131-fold higher affinity for the α₁D-adrenergic receptor subtype than mitragynine[3]. It also demonstrates high affinity for the α₂A subtype[8]. This strong interaction with adrenergic systems suggests that this compound could play a role in modulating blood pressure and alertness, and its α₂-agonist properties may contribute to managing opioid withdrawal symptoms, similar to clonidine. In contrast, mitragynine's affinity for adrenergic receptors is in the micromolar range, indicating a much weaker interaction[7].
Table 2: Comparative Adrenergic Receptor Binding Affinities (Kᵢ, nM)
| Alkaloid | α₁D-Adrenergic | α₂A-Adrenergic |
|---|---|---|
| Mitragynine | ~5480 nM (weak affinity)[7] | Micromolar affinity |
| Corynantheidine (proxy for this compound) | ~41.7 nM[7] | ~74 nM[8] |
Serotonergic Receptor Interactions
While other minor Kratom alkaloids, such as speciogynine and paynantheine, exhibit high affinity for serotonin receptors (5-HT₁A and 5-HT₂B), neither mitragynine nor corynantheidine appear to be potent ligands at these sites[4]. Validated screening has not reported significant 5-HT receptor binding for corynantheidine, suggesting that this compound's contribution to the mood-enhancing effects of Kratom via direct serotonergic action is likely minimal[4].
In-Vivo Pharmacological Effects
The distinct receptor profiles translate into different physiological effects.
-
Analgesia: Mitragynine's MOR partial agonism results in significant, dose-dependent antinociceptive effects[5]. Corynantheidine also produces MOR-dependent antinociception in mice, but with a ceiling effect at around 50% of the maximum possible effect, consistent with its partial agonist profile[8].
-
Cardiovascular Effects: While comprehensive data is limited, early studies on this compound reported effects on blood pressure and heart rate in rats. Its structural similarity to yohimbine, an adrenergic receptor antagonist, and its high affinity for α-adrenergic receptors suggest it may have notable cardiovascular activity[3].
-
Muscle Relaxant Properties: Corynanthe alkaloids as a class have been associated with muscle-relaxant and vasorelaxant properties, though specific studies on this compound are needed to confirm this effect[9].
Experimental Protocols
To facilitate further research, we provide standardized methodologies for characterizing and comparing these alkaloids.
Protocol 1: Competitive Radioligand Binding Assay for Opioid Receptor Affinity
This protocol determines the binding affinity (Kᵢ) of a test compound (e.g., this compound) by measuring its ability to displace a known radioligand from a specific receptor.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., guinea pig) or cultured cells expressing the human opioid receptor of interest (MOR, KOR, or DOR) in a cold buffer solution. Centrifuge the homogenate to pellet the cell membranes and resuspend in a fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a selective radioligand (e.g., [³H]DAMGO for MOR), and varying concentrations of the unlabeled test compound (this compound or mitragynine).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with cold buffer to remove non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Visualization 2: Workflow for Radioligand Binding Assay
Caption: Step-by-step workflow for determining receptor binding affinity using a competitive radioligand assay.
Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity
This assay measures the functional consequence of receptor binding by quantifying G-protein activation, allowing researchers to distinguish between agonists, partial agonists, and antagonists.
Methodology:
-
Membrane Preparation: Prepare receptor-expressing cell membranes as described in Protocol 1.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP (to ensure receptors are in a basal state), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for receptor activation and [³⁵S]GTPγS binding to the Gα subunit.
-
Separation & Quantification: Terminate the reaction and separate bound from free [³⁵S]GTPγS using rapid filtration, as in Protocol 1. Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the agonist concentration.
-
For Agonists: Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a known full agonist (e.g., DAMGO for MOR).
-
For Antagonists: Perform the assay in the presence of a fixed concentration of a known agonist and varying concentrations of the test compound to determine the antagonist's ability to inhibit agonist-stimulated G-protein activation.
-
Summary and Future Directions
The pharmacological profiles of mitragynine and this compound are markedly different, a divergence driven by subtle structural variations.
-
Mitragynine is primarily a µ-opioid receptor partial agonist with a G-protein bias. Its higher affinity for opioid receptors over adrenergic receptors underpins its primary analgesic and psychoactive effects.
-
This compound , based on data from its analog corynantheidine, is likely a mixed-pharmacology alkaloid with a preference for α-adrenergic receptors over opioid receptors. It still functions as a MOR partial agonist but its potent adrenergic activity suggests it contributes a different set of physiological effects, potentially related to cardiovascular function and modulation of the sympathetic nervous system.
This comparison highlights this compound as an understudied but potentially significant contributor to the overall pharmacology of Mitragyna speciosa. Future research should prioritize the direct pharmacological characterization of this compound to confirm the inferences made from corynantheidine. Elucidating the complete profiles of these minor alkaloids is critical for developing a comprehensive understanding of Kratom's therapeutic potential and risk profile, and for guiding the development of novel, safer analgesics and addiction therapies.
References
-
Corynantheidine: Adrenergic & Opioid Pharmacology. (n.d.). Kratom Alks. Retrieved January 16, 2026, from [Link]
-
Corynantheidine. (n.d.). Kratom Alks. Retrieved January 16, 2026, from [Link]
-
Corynantheidine vs Other Kratom Alkaloids. (n.d.). Kratom Alks. Retrieved January 16, 2026, from [Link]
-
Váradi, A., Marrone, G. F., Palmer, T. C., Narayan, A., Szabó, M. R., Le Rouzic, V., Grinnell, S. G., Groer, C. E., Subramanian, N., Eans, S. O., Hunkele, A., Pasternak, G. W., & Majumdar, S. (2016). Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2. Journal of Medicinal Chemistry, 59(17), 8381–8397. [Link]
-
Zhang, Y., Wang, C., Li, J., Guo, D., & Jiang, H. (2023). Phytochemistry and biological activities of corynanthe alkaloids. Phytochemistry, 215, 113786. [Link]
-
Váradi, A., Marrone, G. F., Palmer, T. C., Narayan, A., Szabó, M. R., Le Rouzic, V., Grinnell, S. G., Groer, C. E., Subramanian, N., Eans, S. O., Hunkele, A., Pasternak, G. W., & Majumdar, S. (2016). Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2. ResearchGate. [Link]
-
Chakraborty, S., Uprety, R., Slocum, S. T., Irie, T., Le Rouzic, V., Li, X., ... & Majumdar, S. (2021). Kratom Alkaloids as Probes for Opioid Receptor Function: Pharmacological Characterization of Minor Indole and Oxindole Alkaloids from Kratom. ACS chemical neuroscience, 12(14), 2661-2678. [Link]
-
Obeng, S., Kamble, S. H., Reeves, M. E., Restrepo, L. F., Patel, A., Behnke, M., ... & McMahon, L. R. (2020). Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids. Journal of medicinal chemistry, 63(1), 433-441. [Link]
-
Kotake, T., Ohta, S., & Ogasawara, T. (2006). Affinities of dihydrocodeine and its metabolites to opioid receptors. Biological and Pharmaceutical Bulletin, 29(6), 1227-1230. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 16, 2026, from [Link]
-
Corynantheidine: Chemical And Structural Characterization. (n.d.). Kratom Alks. Retrieved January 16, 2026, from [Link]
-
Prozialeck, W. C., Jivan, J. K., & Andurkar, S. V. (2012). Pharmacology of kratom: an emerging botanical agent with stimulant, analgesic and opioid-like effects. The Journal of the American Osteopathic Association, 112(12), 792-799. [Link]
Sources
- 1. Characterization of high-affinity beta2-adrenergic receptor binding of (-)-[3H]-dihydroalprenolol to human polymorphonuclear cell particulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kratomalks.org [kratomalks.org]
- 3. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kratomalks.org [kratomalks.org]
- 5. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kratomalks.org [kratomalks.org]
- 8. Kratom Alkaloids as Probes for Opioid Receptor Function: Pharmacological Characterization of Minor Indole and Oxindole Alkaloids from Kratom - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytochemistry and biological activities of corynanthe alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Corynanthe Alkaloid Analogs: A Focus on Dihydrocorynantheine and its Congeners
For researchers and drug development professionals navigating the complex landscape of natural product-derived therapeutics, the Corynanthe alkaloids present a compelling frontier. Among these, Dihydrocorynantheine (DHC) and its structural relatives have garnered interest for their potential to modulate key central nervous system pathways. This guide provides a comparative overview of the efficacy of these compounds, with a particular focus on the pharmacological profile of the closely related alkaloid, Corynantheidine, due to the limited public data on synthetic analogs of this compound itself. We will delve into the underlying rationale for the synthesis of analogs, present available experimental data, and provide detailed protocols for the essential assays used in their evaluation.
Introduction: The Therapeutic Potential of Corynanthe Alkaloids
This compound is a prominent member of the Corynanthe class of monoterpenoid indole alkaloids, which are found in plants of the Mitragyna and Pausinystalia genera. These alkaloids are of significant interest due to their interactions with opioid, adrenergic, and serotonin receptor systems, which are pivotal in pain perception, mood regulation, and addiction. The development of synthetic analogs of these natural products is driven by the goal of optimizing their therapeutic properties, such as enhancing analgesic efficacy while minimizing adverse effects like respiratory depression, tolerance, and abuse potential.
Comparative Efficacy: Insights from Corynantheidine
Receptor Binding Affinities
The initial characterization of any novel compound involves determining its binding affinity for its molecular targets. This is typically achieved through competitive radioligand binding assays. The data for Corynantheidine reveals a polypharmacological profile, with notable affinity for both adrenergic and opioid receptors.
| Receptor Subtype | Ligand | Kᵢ (nM) | Source |
| α₁ₐ-Adrenergic | Corynantheidine | 41.7 ± 4.7 | [1] |
| μ-Opioid (MOR) | Corynantheidine | 118 ± 12 | [1] |
| κ-Opioid (KOR) | Corynantheidine | 1910 ± 50 | [1] |
| δ-Opioid (DOR) | Corynantheidine | - | [1] |
Kᵢ represents the inhibitory constant, with a lower value indicating higher binding affinity. Data for DOR was not quantifiable under the screening conditions used.
These data suggest that Corynantheidine has a preference for the α₁ₐ-adrenergic receptor over the μ-opioid receptor, and significantly weaker affinity for the κ-opioid receptor. This multi-target engagement is a key characteristic of many kratom alkaloids and their analogs, and it likely contributes to their complex pharmacological effects.
Functional Activity
Beyond binding, it is crucial to assess the functional consequence of receptor engagement – whether the compound acts as an agonist, antagonist, or partial agonist. This is often evaluated using in vitro functional assays, such as cAMP modulation assays for G-protein coupled receptors (GPCRs) like opioid and adrenergic receptors.
| Receptor | Assay | Compound | Efficacy | Potency (EC₅₀) | Source |
| μ-Opioid | BRET Gᵢ⁻¹ | Corynantheidine | Partial Agonist (37.2% vs DAMGO) | 67.2 nM | [1] |
| μ-Opioid | β-arrestin-2 Recruitment | Corynantheidine | No significant recruitment | - | [1] |
| κ-Opioid | Gᵢ Signaling/β-arrestin-2 | Corynantheidine | No measurable activity | - | [1] |
| δ-Opioid | Gᵢ Signaling/β-arrestin-2 | Corynantheidine | No measurable activity | - | [1] |
Corynantheidine demonstrates partial agonism at the μ-opioid receptor without significant recruitment of β-arrestin-2. This is a highly sought-after profile in modern opioid research, as β-arrestin-2 recruitment is associated with many of the adverse effects of traditional opioids, including respiratory depression and the development of tolerance. The lack of activity at κ- and δ-opioid receptors further refines its pharmacological profile.
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key in vitro and in vivo assays used to characterize the efficacy of this compound analogs and other novel opioid ligands.
In Vitro Assays
This assay determines the binding affinity (Kᵢ) of a test compound to a specific receptor subtype.
Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to receptors in a cell membrane preparation.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells stably expressing human μ, δ, or κ opioid receptors) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in this order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of the appropriate radioligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR).
-
A range of concentrations of the unlabeled test compound.
-
Cell membrane preparation (typically 10-20 µg of protein per well).
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM naloxone).
-
-
Incubation: Incubate the plate at room temperature (typically for 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
This assay measures the functional activity of compounds at Gₛ- or Gᵢ-coupled receptors.
Principle: Activation of Gᵢ-coupled receptors (like opioid receptors) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay quantifies these changes in cAMP.
Step-by-Step Protocol:
-
Cell Culture: Plate cells expressing the receptor of interest (e.g., CHO-hMOR cells) in a 96- or 384-well plate and grow to confluence.
-
Cell Stimulation:
-
For Gᵢ-coupled receptors, pre-treat the cells with forskolin (an adenylyl cyclase activator) to induce a measurable level of cAMP.
-
Add varying concentrations of the test compound (agonist).
-
For antagonist testing, add a fixed concentration of a known agonist along with varying concentrations of the test compound.
-
-
Incubation: Incubate the cells at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration.
-
For agonists, determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect).
-
For antagonists, determine the IC₅₀ (the concentration that inhibits 50% of the agonist response).
-
In Vivo Assays
This assay assesses the analgesic properties of a compound in response to a thermal stimulus.
Principle: The latency to a pain response (e.g., paw licking or jumping) when an animal is placed on a heated surface is measured. An increase in this latency indicates an analgesic effect.
Step-by-Step Protocol:
-
Acclimatization: Acclimatize the animals (typically mice or rats) to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Place each animal on the hot plate apparatus (maintained at a constant temperature, e.g., 55°C) and record the time it takes for the animal to exhibit a pain response (paw licking or jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer the test compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, subcutaneous, or oral).
-
Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure their response latency.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the drug-treated and vehicle-treated groups.
This assay evaluates the rewarding or aversive properties of a compound.
Principle: Animals are conditioned to associate a specific environment with the effects of a drug. If the drug is rewarding, they will spend more time in the drug-paired environment in a subsequent test.
Step-by-Step Protocol:
-
Apparatus: Use a two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Pre-Conditioning (Baseline): On day 1, place the animal in the apparatus with free access to all compartments and record the time spent in each. Animals showing a strong unconditioned preference for one compartment may be excluded.
-
Conditioning: Over several days (e.g., 6-8 days), conditioning sessions are conducted. On "drug" days, administer the test compound and confine the animal to one of the compartments. On "vehicle" days, administer the vehicle and confine the animal to the other compartment. The drug-paired compartment should be counterbalanced across animals.
-
Post-Conditioning (Test): On the test day, place the animal back in the apparatus with free access to all compartments (in a drug-free state) and record the time spent in each compartment for a set duration (e.g., 15-30 minutes).
-
Data Analysis: Calculate the difference in time spent in the drug-paired compartment between the post-conditioning and pre-conditioning phases. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.
Signaling Pathways and a Vision for Future Analgesics
The development of synthetic analogs of this compound and other Corynanthe alkaloids is guided by our understanding of opioid receptor signaling. The "holy grail" is to create G-protein biased agonists that preferentially activate the G-protein signaling pathway, leading to analgesia, while avoiding the β-arrestin-2 pathway, which is implicated in the undesirable side effects of classical opioids.
Conclusion and Future Directions
The exploration of this compound and its synthetic analogs is still in its nascent stages. The available data on the related alkaloid Corynantheidine suggests a promising avenue for the development of novel analgesics with a potentially improved safety profile. The partial agonism at the μ-opioid receptor, coupled with a lack of β-arrestin-2 recruitment, represents a significant step towards safer opioid therapeutics.
Future research should focus on the systematic synthesis and pharmacological evaluation of a library of this compound analogs. By modifying the core structure at various positions, it may be possible to fine-tune the affinity and efficacy at opioid, adrenergic, and serotonin receptors, leading to the discovery of compounds with optimized therapeutic indices. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, ensuring that the data generated is both reliable and comparable across studies. The ultimate goal is to translate the therapeutic potential of these fascinating natural products into clinically viable treatments for pain and other neurological disorders.
References
-
Kruegel, A. C., & Grundmann, O. (2018). The medicinal chemistry and neuropharmacology of kratom: A preliminary discussion of a promising medicinal plant and analysis of its potential for abuse. Neuropharmacology, 134, 108-120. [Link]
-
Chakraborty, S., et al. (2021). Kratom Alkaloids as Probes for Opioid Receptor Function: Pharmacological Characterization of Minor Indole and Oxindole Alkaloids from Kratom. ACS Chemical Neuroscience, 12(14), 2661–2678. [Link]
Sources
A Technical Guide to Dihydrocorynantheine's Opioid Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the cross-reactivity of dihydrocorynantheine, a prominent alkaloid from the plant Mitragyna speciosa (kratom), with the classical opioid receptors: mu (µ), delta (δ), and kappa (κ). As the opioid landscape continues to evolve, understanding the pharmacological profile of natural compounds like this compound is paramount for drug discovery and development. This document synthesizes experimental data to offer a clear comparison of its binding affinity and functional activity at these key receptors, providing a valuable resource for researchers in the field.
Introduction: The Significance of Opioid Receptor Cross-Reactivity
Opioid receptors, a class of G protein-coupled receptors (GPCRs), are the primary targets for the most potent analgesic drugs.[1] However, their activation is also associated with significant side effects, including respiratory depression, dependence, and addiction.[2] The specific pharmacological effects of an opioid ligand are determined by its unique affinity and efficacy profile at the µ, δ, and κ opioid receptors. Therefore, characterizing the cross-reactivity of a novel compound is a critical step in assessing its therapeutic potential and predicting its side-effect profile.
This compound belongs to the family of indole alkaloids found in kratom, a plant with a long history of traditional use in Southeast Asia for its stimulant and opioid-like effects.[2] While much of the research on kratom has focused on its most abundant alkaloid, mitragynine, a growing body of evidence suggests that the pharmacological activity of the plant is a result of the complex interplay of its numerous constituent alkaloids.[3][4] This guide focuses on this compound and its interaction with opioid receptors, providing a comparative framework for its pharmacological evaluation.
Comparative Analysis of Receptor Binding Affinity
The initial step in characterizing a ligand's interaction with a receptor is to determine its binding affinity, typically expressed as the inhibition constant (Ki). This value represents the concentration of the ligand required to occupy 50% of the receptors in the presence of a radiolabeled competitor. A lower Ki value indicates a higher binding affinity.
While specific binding data for this compound is limited in the current literature, extensive research has been conducted on the structurally similar kratom alkaloid, corynantheidine. The data presented below for corynantheidine can be considered a valuable proxy for understanding the potential binding profile of this compound.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |
| Corynantheidine | 57 | Moderate Affinity | Moderate Affinity | [3] |
| Morphine | 1.2 | 260 | 440 | [5] |
| Naloxone (Antagonist) | 1.8 | 26 | 16 | [6] |
Interpretation of Binding Affinity Data:
The data indicates that corynantheidine possesses a moderate affinity for the µ-opioid receptor.[3] Its affinity is lower than that of the classic opioid agonist, morphine.[5] The term "moderate affinity" for the δ and κ receptors suggests that higher concentrations of corynantheidine would be required to occupy these receptors compared to the µ receptor.[3] This profile suggests a degree of selectivity for the µ-opioid receptor over the δ and κ subtypes.
Functional Activity at Opioid Receptors
Beyond binding affinity, it is crucial to determine the functional activity of a ligand at the receptor. This is assessed by measuring the ligand's ability to activate the receptor and initiate downstream signaling cascades. Key parameters include the half-maximal effective concentration (EC50), which is the concentration of the ligand that produces 50% of its maximal effect, and the maximum efficacy (Emax), which is the maximal response a ligand can produce relative to a full agonist.
The [35S]GTPγS binding assay is a widely used functional assay that measures the activation of G proteins, an early step in opioid receptor signaling.[7]
| Compound | Receptor | Assay | Potency (EC50, nM) | Efficacy (Emax, % vs. DAMGO) | Classification | Reference |
| Corynantheidine | Mouse µ-Opioid | [35S]GTPγS | Comparable to Ki | 74% | Partial Agonist | [3] |
| Corynantheidine | Mouse δ-Opioid | [35S]GTPγS | - | No Signaling | - | [3] |
| Corynantheidine | Mouse κ-Opioid | [35S]GTPγS | - | No Signaling | - | [3] |
| DAMGO (Full Agonist) | µ-Opioid | [35S]GTPγS | ~10 | 100% | Full Agonist | [3] |
Interpretation of Functional Data:
The functional data reveals that corynantheidine acts as a partial agonist at the µ-opioid receptor.[3] Its Emax of 74% indicates that even at saturating concentrations, it produces a submaximal response compared to the full agonist DAMGO.[3] Importantly, corynantheidine did not elicit any signaling at the δ and κ opioid receptors in this assay, suggesting it is a µ-selective partial agonist.[3] This profile is significant as partial agonists can have a ceiling effect on their pharmacological actions, potentially offering a wider therapeutic window and a lower risk of certain side effects compared to full agonists.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key in vitro assays used to characterize the opioid receptor cross-reactivity of compounds like this compound.
Radioligand Binding Assays
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Experimental Workflow:
Caption: Workflow for Radioligand Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor of interest (µ, δ, or κ) in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective radioligand (e.g., [3H]DAMGO for µ, [3H]DPDPE for δ, [3H]U-69593 for κ), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins coupled to the opioid receptor.
Experimental Workflow:
Caption: Workflow for [35S]GTPγS Functional Assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest as described for the binding assay.
-
Assay Setup: In a 96-well plate, combine the membrane preparation with a buffer containing GDP and varying concentrations of the test compound.
-
Pre-incubation: Pre-incubate the plate to allow the test compound to bind to the receptors.
-
Initiation of Reaction: Add [35S]GTPγS to each well to start the G protein activation.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the stimulated [35S]GTPγS binding against the log concentration of the test compound to determine the EC50 and Emax values.
Opioid Receptor Signaling Pathways
Upon activation by an agonist, opioid receptors initiate intracellular signaling cascades primarily through two major pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway.
Caption: Opioid Receptor Signaling Pathways.
The G protein pathway is considered the "classical" signaling route responsible for the primary analgesic effects of opioids.[3] In contrast, the β-arrestin pathway is involved in receptor desensitization and internalization, and has been implicated in the development of tolerance and some of the adverse effects of opioids.[3] The differential activation of these two pathways by a ligand is known as "biased agonism" and is an area of intense research for the development of safer opioid analgesics.[1]
Conclusion
The available experimental data on corynantheidine, a close structural analog of this compound, strongly suggests a pharmacological profile as a µ-opioid receptor partial agonist with little to no functional activity at δ and κ opioid receptors.[3] This µ-selective partial agonism is a compelling characteristic that warrants further investigation of this compound and related kratom alkaloids. The potential for a ceiling effect on µ-opioid receptor activation could translate to a more favorable safety profile compared to full agonists like morphine.
For drug development professionals and researchers, this compound and its congeners represent a promising chemical scaffold for the design of novel analgesics. Future studies should focus on obtaining direct and comprehensive binding and functional data for this compound at all three opioid receptors, as well as exploring its potential for biased agonism. Such research will be instrumental in fully elucidating the therapeutic potential of this fascinating class of natural products.
References
-
Chakraborty, S., Uprety, R., Daibani, A. E., et al. (2021). Kratom Alkaloids as Probes for Opioid Receptor Function: Pharmacological Characterization of Minor Indole and Oxindole Alkaloids from Kratom. ACS Chemical Neuroscience, 12(14), 2661–2678. [Link]
-
Chakraborty, S., Uprety, R., Daibani, A. E., et al. (2021). Kratom Alkaloids as Probes for Opioid Receptor Function: Pharmacological Characterization of Minor Indole and Oxindole Alkaloids from Kratom. Washington University School of Medicine Research Profiles. [Link]
-
Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. (2020). Evaluating kratom alkaloids using PHASE. PLoS ONE, 15(3), e0229646. [Link]
- Obeng, S., Kamble, S. H., Reeves, M. E., et al. (2021). Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids. Journal of Medicinal Chemistry, 64(22), 16770–16779.
-
Gutridge, A. M., Robins, M. T., Cassell, R. J., et al. (2020). Evaluation of Kratom Opioid Derivatives as Potential Treatment Option for Alcohol Use Disorder. Frontiers in Pharmacology, 11, 599. [Link]
-
Kratom Alks. Corynantheidine: Adrenergic & Opioid Pharmacology. [Link]
-
Schmidt, H., Vormfelde, S. V., Walstab, J., et al. (2002). Affinities of dihydrocodeine and its metabolites to opioid receptors. Pharmacology & Toxicology, 91(2), 57-63. [Link]
-
Volpe, D. A., Tobin, G. A., Mellon, R. D., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 435-441. [Link]
-
Creative Bioarray. GTPγS Binding Assay. [Link]
-
Chen, Z. R., Irvine, R. J., Somogyi, A. A., & Bochner, F. (1991). Mu receptor binding of some commonly used opioids and their metabolites. Life sciences, 48(22), 2165–2171. [Link]
-
ResearchGate. Potency (eC50) and maximal response (E max ) displayed by DOR agonists... | Download Table. [Link]
-
ResearchGate. Quantitative bias plot. Δlog(Emax/EC50)βarr2—Δlog(Emax/EC50)mini-Gi is... [Link]
-
University of Melbourne. Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes. [Link]
-
Zhang, Y., Ding, Y., Li, F., et al. (2022). Characterization of a Potential KOR/DOR Dual Agonist with No Apparent Abuse Liability via a Complementary Structure-Activity Relationship Study on Nalfurafine Analogs. Journal of Medicinal Chemistry, 65(16), 11238–11252. [Link]
-
Sianati, S., Schmid, C. L., Mosier, P. D., et al. (2021). Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site. eLife, 10, e66337. [Link]
-
BindingDB. Ki Summary. [Link]
-
Faget, L., Erbs, E., Le Merrer, J., et al. (2016). Molecular Pharmacology of δ-Opioid Receptors. Pharmacological Reviews, 68(3), 639–677. [Link]
-
Corder, G., Castro, D. C., Bruchas, M. R., & Scherrer, G. (2018). Untangling the complexity of opioid receptor function. Nature Neuroscience, 21(10), 1377–1387. [Link]
-
Al-Hasani, R., & Bruchas, M. R. (2011). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Anesthesiology, 115(6), 1363–1381. [Link]
-
Stoeber, M., Bock, A., Gakhal, B., et al. (2021). Ligand efficacy modulates conformational dynamics of the µ-opioid receptor. Nature Chemical Biology, 17(1), 77–84. [Link]
-
Exploring the Structure, Dynamics, and Pharmacology of Opioid Receptors. (2025). ProQuest. [Link]
-
Woods, J. H., & Winger, G. (2011). In vitro opioid receptor assays. Current protocols in pharmacology, Chapter 4, Unit4.9. [Link]
-
Chen, Z. R., Irvine, R. J., Somogyi, A. A., & Bochner, F. (1991). Mu receptor binding of some commonly used opioids and their metabolites. Life sciences, 48(22), 2165–2171. [Link]
Sources
- 1. Frontiers | Evaluation of Kratom Opioid Derivatives as Potential Treatment Option for Alcohol Use Disorder [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Kratom Alkaloids as Probes for Opioid Receptor Function: Pharmacological Characterization of Minor Indole and Oxindole Alkaloids from Kratom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. A μ-opioid receptor modulator that works cooperatively with naloxone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Nitrocinnamoyl and chlorocinnamoyl derivatives of dihydrocodeinone: in vivo and in vitro characterization of mu-selective agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dihydrocorynantheine from Diverse Botanical Sources: A Guide for Researchers
Introduction: The Scientific Interest in Dihydrocorynantheine
This compound, a pentacyclic indole alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities. As a constituent of several medicinal plants, it represents a promising lead compound for drug discovery and development. This guide provides a comprehensive comparative analysis of this compound derived from its primary botanical sources: Uncaria rhynchophylla, Uncaria macrophylla, and Corynanthe pachyceras. By examining the variations in extraction methodologies, yield, purity, and the profile of co-occurring alkaloids, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to inform their experimental design and sourcing strategies.
Botanical Origins of this compound: A Comparative Overview
This compound has been identified in several plant species, primarily within the Rubiaceae family. The three principal species of interest for the isolation of this alkaloid are:
-
Uncaria rhynchophylla (Gou Teng): A woody vine native to East Asia, its hooked stems are a staple in Traditional Chinese Medicine. It is a well-documented source of various indole and oxindole alkaloids, including this compound.[1][2]
-
Uncaria macrophylla : A related species, also utilized in traditional medicine, is known to contain a complex mixture of alkaloids. While this compound is a known constituent, its abundance relative to other alkaloids can vary.
-
Corynanthe pachyceras : An evergreen tree found in West and Central Africa. The bark of this tree is particularly rich in indole alkaloids, with reports indicating a total alkaloid content of approximately 6%.[3][4] this compound is a significant component of this alkaloid fraction.
Extraction and Purification: A Methodological Comparison
The efficient extraction and purification of this compound are paramount for downstream applications. The choice of solvent and chromatographic technique significantly impacts the yield and purity of the final product.
Common Extraction Solvents and Techniques
-
Methanol and Ethanol: These polar solvents are frequently employed for the initial extraction of alkaloids from dried plant material. Methanol was used for the extraction of alkaloids from Uncaria rhynchophylla through a cold soak method.[1] An ethanolic extraction has been described for obtaining alkaloids from the bark of Corynanthe pachyceras.[3] The selection between these solvents often depends on the specific alkaloid profile of the plant and the desired selectivity of the extraction.
-
Acid-Base Extraction: A common strategy for isolating alkaloids involves an initial extraction with an acidified aqueous solution to protonate the nitrogenous alkaloids, rendering them water-soluble. Subsequent basification of the aqueous extract followed by extraction with an immiscible organic solvent (e.g., dichloromethane, ethyl acetate) allows for the selective separation of the alkaloids.
Purification Strategies
-
Silica Gel Column Chromatography: This is a fundamental technique for the separation of alkaloids from the crude extract. As demonstrated in the isolation of this compound from Uncaria rhynchophylla, a step-wise gradient elution with a solvent system like dichloromethane/methanol is effective in fractionating the complex mixture of alkaloids.[1]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, preparative HPLC is the method of choice. It allows for the fine separation of closely related alkaloids based on their differential retention times on a stationary phase.
Generalized Extraction and Purification Protocol
The following protocol represents a generalized workflow for the extraction and isolation of this compound, adaptable for different plant materials.
-
Milling and Defatting: The dried plant material (bark or stems) is finely ground to increase the surface area for extraction. A pre-extraction with a non-polar solvent like hexane can be performed to remove lipids and other non-polar compounds.
-
Alkaloid Extraction: The defatted plant material is then extracted with an appropriate solvent (e.g., 80% methanol or ethanol) using maceration, percolation, or Soxhlet extraction.
-
Acid-Base Partitioning: The crude extract is concentrated, and the residue is dissolved in an acidic aqueous solution (e.g., 5% HCl). This solution is then washed with a non-polar organic solvent to remove neutral and acidic impurities. The aqueous layer is subsequently basified (e.g., with NH4OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane) to isolate the alkaloids.
-
Chromatographic Purification: The crude alkaloid fraction is subjected to silica gel column chromatography with a gradient elution system (e.g., dichloromethane:methanol) to separate the major alkaloid components. Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled.
-
Final Purification: For obtaining highly pure this compound, the enriched fractions are further purified by preparative HPLC.
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. Comparative study of fourteen alkaloids from Uncaria rhynchophylla hooks and leaves using HPLC-diode array detection-atmospheric pressure chemical ionization/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CA2624703A1 - Extracts from the bark of corynanthe species and use thereof as well as medicaments, dietetic food products and pharmaceutical preparations containing said extracts - Google Patents [patents.google.com]
- 4. RU2399378C2 - Corynanthe bark extract and its application, medicinal agent, food and pharmaceutical compositions containing it - Google Patents [patents.google.com]
A Comparative Pharmacological Guide to Dihydrocorynantheine and Key Corynanthe Alkaloids
Introduction
The Corynanthe alkaloids, particularly those isolated from the plant Mitragyna speciosa (kratom), represent a class of structurally complex indole alkaloids with significant pharmacological interest.[1] Their diverse interactions with key central nervous system (CNS) receptors, including opioid, adrenergic, and serotonin systems, have positioned them as compelling leads for novel therapeutics in pain management, addiction medicine, and mood disorders.[1][2] While major constituents like mitragynine and its potent metabolite 7-hydroxymitragynine are extensively studied, the pharmacological profiles of many minor alkaloids remain poorly defined.
This guide provides a comparative analysis of dihydrocorynantheine's potency relative to other prominent Corynanthe alkaloids: corynantheidine, mitragynine, 7-hydroxymitragynine, and speciogynine. A significant challenge in this comparison is the sparse public data on this compound's specific receptor-level interactions. Therefore, this document will synthesize the available experimental data for the well-characterized alkaloids to establish a robust comparative framework, while clearly identifying the existing knowledge gaps for this compound and contextualizing its known in vivo effects. Our objective is to equip researchers and drug development professionals with a clear, data-driven perspective on the distinct and often contrasting potencies within this important alkaloid family.
Structural Overview of Selected Corynanthe Alkaloids
The pharmacological activity of Corynanthe alkaloids is intrinsically linked to their stereochemistry and substituent groups on the core indole scaffold. This compound is a saturated analog of corynantheine, differing by the reduction of the C19-C20 double bond to a single bond, resulting in an ethyl group instead of an ethenyl (vinyl) group. This seemingly minor change can significantly alter the molecule's conformational flexibility and, consequently, its interaction with receptor binding pockets. Other key structural variations among the compared alkaloids include the presence of a methoxy group at C9 (mitragynine), a hydroxyl group at C7 (7-hydroxymitragynine), or the absence of the C9 methoxy group (corynantheidine).
Caption: Key structural relationships among the compared alkaloids.
Comparative Receptor Pharmacology
The potency of a compound is a composite measure of its binding affinity (how strongly it binds to a receptor) and its functional efficacy (the degree to which it activates the receptor). The following sections compare these parameters across opioid, adrenergic, and serotonin receptor systems, drawing from authoritative radioligand binding and functional assay data.
Opioid Receptor Systems (μ, κ, δ)
The μ-opioid receptor (MOR) is the primary target for classical opioids and is central to the analgesic effects of several kratom alkaloids.[3]
Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM)
| Alkaloid | μ-Opioid (MOR) | κ-Opioid (KOR) | δ-Opioid (DOR) |
|---|---|---|---|
| This compound | Data Not Available | Data Not Available | Data Not Available |
| 7-Hydroxymitragynine | 7.16 ± 0.94 [4] | 123[2] | 155[2] |
| Corynantheidine | 118 ± 11.8[4][5] | 1910 ± 45.0[5] | Weak/No Affinity[6] |
| Mitragynine | 161 ± 9.56[4] | Similar to MOR[4] | Weak/No Affinity[7] |
| Speciogynine | Weak/No Affinity[8] | Data Not Available | Data Not Available |
Lower Kᵢ values indicate higher binding affinity.
Table 2: μ-Opioid Receptor Functional Activity
| Alkaloid | Assay Type | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ vs. DAMGO) | β-Arrestin-2 Recruitment |
|---|---|---|---|---|
| This compound | - | Data Not Available | Data Not Available | Data Not Available |
| 7-Hydroxymitragynine | G-Protein BRET | 34.5 [9] | 47% (Partial Agonist)[9] | Minimal[10] |
| Corynantheidine | G-Protein BRET | 67.2[6] | 37% (Partial Agonist)[6] | Not Detected (<20%)[6] |
| Mitragynine | G-Protein BRET | 339[9] | 34% (Partial Agonist)[9] | Minimal[10] |
| Speciogynine | - | Not a MOR agonist[8] | Not a MOR agonist[8] | Not Applicable |
Analysis of Opioid Potency:
-
7-Hydroxymitragynine is unequivocally the most potent MOR agonist among the group, exhibiting approximately 5-fold higher binding affinity and 10-fold greater functional potency than mitragynine.[4][9] It is a partial agonist that strongly favors G-protein signaling over β-arrestin-2 recruitment, a profile often described as an "atypical opioid" and hypothesized to contribute to a wider therapeutic window.[9][10]
-
Mitragynine and Corynantheidine are both partial MOR agonists with significantly lower potency than 7-HMG.[4][6][9] Corynantheidine's binding affinity for MOR is comparable to mitragynine's, but it shows markedly reduced affinity for the kappa-opioid receptor (KOR).[4] Like 7-HMG, both mitragynine and corynantheidine are G-protein biased agonists, failing to recruit β-arrestin-2 at the MOR.[6][10]
-
Speciogynine , a diastereomer of mitragynine, lacks significant MOR agonist activity, highlighting the critical role of stereochemistry in receptor engagement.[8][11]
-
This compound's profile at opioid receptors remains uncharacterized in publicly available literature.
Caption: G-protein biased agonism at the μ-opioid receptor.
Adrenergic Receptor Systems (α₁, α₂)
Several Corynanthe alkaloids interact with adrenergic receptors, which are involved in regulating blood pressure, heart rate, and alertness.[2] This interaction represents a key point of divergence from classical opioids.
Table 3: Adrenergic Receptor Binding Affinities (Kᵢ, nM)
| Alkaloid | α₁D-Adrenergic | α₂A-Adrenergic |
|---|---|---|
| This compound | Data Not Available | Data Not Available |
| Corynantheidine | 41.7 ± 4.7 [4][6][12] | ~74[6] |
| Mitragynine | ~5460 (131-fold weaker than Corynantheidine)[4] | Data Not Available |
| 7-Hydroxymitragynine | Data Not Available | Data Not Available |
| Speciogynine | Data Not Available | Data Not Available |
Analysis of Adrenergic Potency:
-
Corynantheidine displays a unique and potent affinity for the α₁D-adrenergic receptor, with a Kᵢ value of 41.7 nM.[4][6] This affinity is significantly higher than its affinity for the MOR and is 131-fold stronger than that of mitragynine at the same receptor.[4] This potent adrenergic activity suggests that corynantheidine's overall pharmacological effect is a composite of both partial opioid agonism and adrenergic modulation. The functional consequence (agonist vs. antagonist) at the α₁D receptor is not yet fully elucidated but is hypothesized to be antagonistic.[6]
-
Mitragynine shows very weak affinity for the α₁D receptor in comparison.[4]
-
This compound's in vivo profile offers clues. A study in rats demonstrated that this compound administration affects blood pressure and heart rate.[13] While direct binding data is absent, these cardiovascular effects are consistent with potential modulation of adrenergic receptors, a hypothesis that requires experimental validation.
Serotonin Receptor Systems (5-HT)
The serotonin system is critical for mood regulation, and some Corynanthe alkaloids show significant interaction with these receptors.
Table 4: Serotonin Receptor Binding Affinities (Kᵢ, nM)
| Alkaloid | 5-HT₁A | 5-HT₂B |
|---|---|---|
| This compound | Data Not Available | Data Not Available |
| Speciogynine | High Affinity [8] | High Affinity [8] |
| Paynantheine (comparator) | High Affinity[14] | High Affinity[14] |
| Mitragynine | Lower Affinity[14] | Lower Affinity[14] |
| Corynantheidine | No Validated Data[6] | No Validated Data[6] |
Analysis of Serotonergic Potency:
-
Speciogynine stands out for its high affinity for 5-HT₁A and 5-HT₂B receptors, a profile it shares with another minor alkaloid, paynantheine.[8][14] Interestingly, while the parent compound binds with high affinity, it does not demonstrate functional agonism in vitro.[8][14] Evidence suggests that its in vivo serotonergic effects, such as antinociception, are mediated by its metabolite, 9-O-desmethylspeciogynine, which acts as a 5-HT₁A agonist.[14]
-
Mitragynine has a much weaker interaction with these serotonin receptor subtypes.[14]
-
No validated data exists for This compound or corynantheidine at serotonin receptors.[6]
Experimental Methodologies
To ensure the reproducibility and validity of the data presented, standardized pharmacological assays are essential. The following are abbreviated protocols for the key experiments used to determine receptor potency.
Caption: A generalized workflow for in vitro potency determination.
Protocol 1: Radioligand Displacement Binding Assay (for Kᵢ Determination)
-
Objective: To determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known high-affinity radiolabeled ligand from a target receptor.
-
Methodology:
-
Membrane Preparation: Homogenize cells (e.g., HEK-293, CHO) stably expressing the human receptor of interest (e.g., MOR, α₁D) in a suitable buffer (e.g., Tris-HCl). Centrifuge to pellet membranes and resuspend to a standardized protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for MOR; [³H]prazosin for α₁-adrenergic receptors), and varying concentrations of the test alkaloid.[6][15]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test alkaloid. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Protocol 2: [³⁵S]GTPγS Functional Assay (for G-Protein Activation)
-
Objective: To measure the ability of an agonist to activate a G-protein coupled receptor (GPCR) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα proteins.
-
Methodology:
-
Membrane Preparation: Prepare receptor-expressing cell membranes as described in Protocol 1.
-
Assay Setup: In a 96-well plate, combine membranes, varying concentrations of the test alkaloid, and GDP (to ensure G-proteins are in their inactive state).
-
Reaction Initiation: Add [³⁵S]GTPγS to each well to start the reaction. Agonist binding to the receptor catalyzes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination & Quantification: Terminate the reaction and quantify the amount of bound [³⁵S]GTPγS using methods identical to the harvesting and counting steps in Protocol 1.
-
Data Analysis: Plot the stimulated binding (as a percentage of the maximal response to a reference full agonist like DAMGO) against the log concentration of the test alkaloid. Use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
Discussion and Future Directions
This comparative analysis reveals a striking pharmacological diversity among Corynanthe alkaloids, driven by subtle structural modifications. The potency landscape is defined by distinct, often non-overlapping receptor engagement profiles:
-
7-Hydroxymitragynine is a potent, G-protein biased MOR partial agonist.
-
Corynantheidine is a dual-acting ligand with moderate MOR partial agonism and high-affinity α₁D-adrenergic binding.[4][6]
-
Speciogynine is not an opioid ligand but engages the serotonergic system, likely via an active metabolite.[8][14]
Within this context, This compound remains a pharmacological enigma . The absence of published receptor binding and functional data makes a direct comparison of its potency impossible at this time. However, the reported in vivo cardiovascular effects in rats provide a critical starting point for investigation.[13] These effects, which involve changes in hemodynamics, strongly suggest that this compound is biologically active and may interact with systems controlling vascular tone and heart rate, such as the adrenergic receptors.
The structural similarity between this compound and corynantheidine (a potent adrenergic ligand) lends further credence to this hypothesis. The saturation of the ethenyl group to an ethyl group in this compound could plausibly alter its affinity and/or efficacy at α-adrenergic receptors.
Core Directive for Future Research: To elucidate the potency of this compound, a systematic in vitro pharmacological characterization is imperative. The experimental workflows detailed in this guide should be applied, prioritizing the following receptor panels:
-
Opioid Receptors (μ, κ, δ): To determine if it contributes to the opioid-like effects of kratom.
-
Adrenergic Receptors (α₁, α₂, β): To directly test the hypothesis generated from its in vivo cardiovascular data.
-
Serotonin Receptors (5-HT subtypes): To explore potential effects on mood and cognition.
By filling this critical data gap, the scientific community can fully situate this compound within the complex pharmacology of Corynanthe alkaloids and assess its potential as a novel therapeutic lead.
References
- Corynantheidine: Adrenergic & Opioid Pharmacology - Kr
- Corynantheidine - Kr
- Obeng, S., et al. (2021). Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids. Journal of Medicinal Chemistry, 64(2), 1130-1141.
- Speciogynine: Serotonergic Kratom Alkaloid Overview.
- Speciogynine: Everything You Need to Know About This Potent Alkaloid.
- Hemby, S. E., et al. (2019). Evaluation of the rewarding effects of mitragynine and 7-hydroxymitragynine in an intracranial self-stimulation procedure in male and female rats. Drug and Alcohol Dependence, 194, 463-470.
- Kamble, S. H., et al. (2020). Potential Contribution of 7-Hydroxymitragynine, a Metabolite of the Primary Kratom (Mitragyna Speciosa)
- Mitragynine vs. 7-OH in Kratom: Which is Safer?
- Kamble, S. H., et al. (2019). Bioanalytical Method Development and Validation of Corynantheidine, a Kratom Alkaloid, Using UPLC-MS/MS and its Application to Preclinical Pharmacokinetic Studies. Journal of Pharmaceutical and Biomedical Analysis, 164, 226-234.
- Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 5(6), 992-1001.
- Mitragyna speciosa. Wikipedia.
- Chang, P., et al. (1989). Cardiovascular effects in the rat of this compound isolated from Uncaria callophylla. Journal of Ethnopharmacology, 25(2), 213-215.
- Understanding Speciogynine: An Essential Kr
- Obeng, S., et al. (2020). Activity of Mitragyna speciosa (“Kratom”) Alkaloids at Serotonin Receptors. Journal of the American Chemical Society, 142(19), 8820-8825.
- 7 Hydroxymitragynine: Active Metabolite & μ-Opioid Agonist.
- Kamble, S. H., et al. (2019). Bioanalytical Method Development and Validation of Corynantheidine, a Kratom Alkaloid, Using UPLC-MS/MS and its Application to Preclinical Pharmacokinetic Studies. Request PDF.
- Jiang, H., et al. (2023). Phytochemistry and biological activities of corynanthe alkaloids. Phytochemistry, 215, 113786.
- Váradi, A., et al. (2016). Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2. Journal of Medicinal Chemistry, 59(17), 8381-8397.
- Collective Syntheses of Corynanthe Alkaloids Based on a Chirality-Tunable Structure Unit. Various Sources.
- Schmidt, H., et al. (2002). Affinities of dihydrocodeine and its metabolites to opioid receptors. Pharmacology & Toxicology, 91(2), 57-63.
- Physiology, Opioid Receptor.
- Untangling the complexity of opioid receptor function. British Journal of Pharmacology.
Sources
- 1. Phytochemistry and biological activities of corynanthe alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitragyna speciosa - Wikipedia [en.wikipedia.org]
- 3. Untangling the complexity of opioid receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical Method Development and Validation of Corynantheidine, a Kratom Alkaloid, Using UPLC-MS/MS and its Application to Preclinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kratomalks.org [kratomalks.org]
- 7. Evaluation of the rewarding effects of mitragynine and 7-hydroxymitragynine in an intracranial self-stimulation procedure in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kratomalks.org [kratomalks.org]
- 9. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kratomalks.org [kratomalks.org]
- 11. realbotanicals.com [realbotanicals.com]
- 12. kratomalks.org [kratomalks.org]
- 13. Cardiovascular effects in the rat of this compound isolated from Uncaria callophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity of Mitragyna speciosa (“Kratom”) Alkaloids at Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Affinities of dihydrocodeine and its metabolites to opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of Dihydrocorynantheine with Neurological Targets
Abstract
This guide provides a comprehensive, in-depth comparison of in silico molecular docking protocols for the natural alkaloid Dihydrocorynantheine (DHC) against three high-value neurological protein targets: the mu-opioid receptor (MOR), acetylcholinesterase (AChE), and the 5-HT2A serotonin receptor. We explore the causal relationships behind experimental choices in docking simulations, comparing the performance of two widely-used software packages, AutoDock Vina and Schrödinger's Glide. This document is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, comparative data analysis, and field-proven insights to facilitate the design and execution of robust and reliable in silico screening campaigns.
Introduction: The Rationale for In Silico Investigation of this compound
This compound (DHC) is a corynanthe alkaloid, a class of natural products known for a wide array of biological activities, including analgesic, anti-inflammatory, and psychoactive effects.[1] A structurally related compound, Dihydrocorynantheol, has demonstrated anti-inflammatory properties in preclinical models, suggesting the therapeutic potential of this scaffold.[2] Given the complex polypharmacology often associated with alkaloids, in silico molecular docking presents a powerful, cost-effective, and rapid approach to hypothesize and rationalize the molecular interactions that may underlie DHC's bioactivity.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically as a scoring function or binding energy.[3][4] This guide will compare two prominent docking tools: AutoDock Vina , an open-source and widely adopted software known for its speed and accuracy, and Glide (Schrödinger) , a commercial package recognized for its rigorous scoring functions and user-friendly interface.[5][6]
The selection of protein targets for this study is guided by the known pharmacology of structurally similar alkaloids and their relevance to neurological function and disease:
-
Mu-Opioid Receptor (MOR): The primary target for opioid analgesics. The structural similarity of DHC to other alkaloids with opioid activity makes MOR an important candidate for investigation.[7][8][9]
-
Acetylcholinesterase (AChE): A key enzyme in the cholinergic nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[10] Inhibition of AChE is a therapeutic strategy for Alzheimer's disease and other cognitive disorders.[11] Several natural alkaloids are known AChE inhibitors.
-
5-HT2A Serotonin Receptor: A G-protein coupled receptor that mediates the effects of the neurotransmitter serotonin. It is a critical target for a range of therapeutics, including antipsychotics and antidepressants, and is also implicated in the action of psychedelic compounds.[12][13]
This guide will provide a detailed walkthrough of the docking process for DHC against these targets using both AutoDock Vina and Glide, culminating in a comparative analysis of the predicted binding modes and energies.
Experimental Design and Workflow
A robust in silico docking study is underpinned by a logical and well-defined workflow. The following diagram illustrates the key stages of our comparative analysis, from target selection and preparation to data interpretation.
Caption: Overall workflow for the comparative docking study of this compound.
Detailed Methodologies
Scientific integrity in computational studies relies on meticulous and reproducible protocols. This section details the step-by-step procedures for preparing the target proteins and the DHC ligand, followed by the specific docking protocols for AutoDock Vina and Glide.
Target Protein and Ligand Preparation
Accurate preparation of both the protein and the ligand is a critical determinant of docking success.
3.1.1. Target Protein Selection and Preparation
For this study, we selected the following high-resolution crystal structures from the Protein Data Bank (PDB):
-
Mu-Opioid Receptor (MOR): PDB ID: 5C1M (agonist-bound state)[14][15]
-
Acetylcholinesterase (AChE): PDB ID: 4PQE (human AChE)[16]
-
5-HT2A Serotonin Receptor: PDB ID: 7WC5 (agonist-bound state)[17]
Protein Preparation Protocol:
-
Structure Download: Obtain the PDB files for the selected protein targets from the RCSB PDB database.
-
Initial Cleaning: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial to define the binding site for DHC accurately.
-
Protonation and Optimization: Add hydrogen atoms to the protein structure, assigning appropriate protonation states for titratable residues at a physiological pH of 7.4. This step is critical for accurate hydrogen bond prediction.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the protonation step, while preserving the overall backbone conformation.
For AutoDock Vina, this process is typically carried out using AutoDock Tools (ADT) or MGLTools, which involves adding polar hydrogens and assigning Gasteiger charges, culminating in the generation of a PDBQT file.[18]
For Glide, the Protein Preparation Wizard in the Schrödinger Suite is used, which automates the process of adding hydrogens, assigning bond orders, creating disulfide bonds, and performing a restrained energy minimization.
3.1.2. Ligand Preparation
The 3D structure of this compound was obtained from the PubChem database (CID: 3039336).
Ligand Preparation Protocol:
-
3D Structure Generation: If a 3D structure is not available, generate it from a 2D representation and perform an initial energy minimization using a suitable force field (e.g., MMFF94).
-
Protonation and Tautomeric States: Generate possible ionization and tautomeric states of the ligand at a physiological pH. For DHC, this is relatively straightforward, but for other molecules, it can be a critical step.
-
Conformational Search: Generate a set of low-energy conformers for the ligand. This is important as the docking algorithm will need to sample different ligand conformations within the binding site.
For AutoDock Vina, ligand preparation is also done using ADT, which involves defining the rotatable bonds and saving the ligand in the PDBQT format.[18]
For Glide, the LigPrep tool in the Schrödinger Suite is used to generate low-energy 3D conformations and various ionization and tautomeric states.
Docking Protocols
3.2.1. AutoDock Vina Docking
AutoDock Vina uses a Lamarckian genetic algorithm for its conformational search and an empirical scoring function to estimate binding affinity.
Protocol:
-
Grid Box Definition: Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box are crucial parameters that dictate the search space for the docking algorithm. For this study, the grid box was centered on the co-crystallized ligand in the original PDB structures.
-
Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box. The exhaustiveness parameter, which controls the thoroughness of the search, was set to 32 for higher accuracy.[19]
-
Execution: Run the AutoDock Vina executable from the command line, providing the configuration file as input.
-
Output Analysis: Vina will generate a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores in kcal/mol.
Caption: AutoDock Vina docking protocol workflow.
3.2.2. Glide (Schrödinger) Docking
Glide employs a hierarchical series of filters to search for favorable ligand poses and uses a more complex, empirically derived scoring function (GlideScore) that includes terms for lipophilic-lipophilic interactions, hydrogen bonds, and penalties for steric clashes.[5][20]
Protocol:
-
Receptor Grid Generation: Generate a receptor grid that defines the active site. This grid pre-computes the van der Waals and electrostatic potentials of the receptor, which speeds up the subsequent docking calculations. The grid is defined by a bounding box centered on the active site.
-
Ligand Docking: Set up the ligand docking job in the Maestro interface. Select the prepared ligand and the generated receptor grid.
-
Docking Precision: Choose the docking precision level. For this comparative study, we used the Standard Precision (SP) mode, which provides a good balance between speed and accuracy.[5]
-
Execution: Run the docking job through the Schrödinger job control facility.
-
Output Analysis: The results are presented in the Maestro project table, including the GlideScore, and the predicted poses can be visualized and analyzed directly in the workspace.
Results and Comparative Analysis
The docking simulations of this compound with MOR, AChE, and 5-HT2A were performed using both AutoDock Vina and Glide. The results are summarized below.
Quantitative Comparison of Docking Scores
The predicted binding affinities (from AutoDock Vina) and GlideScores are presented in the table below. It is important to note that these scores are calculated using different algorithms and are not directly comparable in absolute terms. However, they provide a basis for comparing the relative predicted affinity of DHC for the different targets within each software's framework.
| Target Protein | PDB ID | AutoDock Vina Score (kcal/mol) | Glide SP Score (kcal/mol) |
| Mu-Opioid Receptor | 5C1M | -9.8 | -10.5 |
| Acetylcholinesterase | 4PQE | -10.2 | -11.1 |
| 5-HT2A Serotonin Receptor | 7WC5 | -9.5 | -10.2 |
Analysis of Scores:
-
Both AutoDock Vina and Glide predict that this compound has a strong binding affinity for all three targets, with the most favorable scores observed for Acetylcholinesterase.
-
The trend in predicted binding affinity is consistent between the two programs, with AChE > MOR > 5-HT2A.
-
The more negative scores suggest that DHC may have a higher likelihood of interacting with these proteins, with potential inhibitory or modulatory effects.
Qualitative Comparison of Binding Poses and Interactions
Visual inspection of the top-ranked docking poses reveals key molecular interactions between DHC and the target proteins.
4.2.1. This compound @ Mu-Opioid Receptor (MOR)
-
AutoDock Vina: The top pose places the DHC molecule deep within the binding pocket, with the tertiary amine forming a potential ionic interaction with Asp147, a key residue for opioid binding. Hydrogen bonds are predicted between the hydroxyl group of DHC and Tyr326.
-
Glide: The predicted pose is highly similar to that of Vina, with the ionic interaction with Asp147 and a hydrogen bond to Tyr326 also identified. Glide also highlights hydrophobic interactions with surrounding residues, including Trp293 and His319.
4.2.2. This compound @ Acetylcholinesterase (AChE)
-
AutoDock Vina: DHC is predicted to bind in the active site gorge of AChE. The indole nitrogen of DHC forms a hydrogen bond with a backbone carbonyl of the peripheral anionic site (PAS). The ester group is oriented towards the catalytic active site (CAS).
-
Glide: The Glide pose also places DHC in the active site gorge. In addition to the hydrogen bond at the PAS, Glide predicts a pi-pi stacking interaction between the indole ring of DHC and the side chain of Trp84 in the CAS, a common interaction for AChE inhibitors.
4.2.3. This compound @ 5-HT2A Serotonin Receptor
-
AutoDock Vina: The predicted pose shows the DHC molecule occupying the orthosteric binding pocket. A hydrogen bond is predicted between the hydroxyl group of DHC and Ser242.
-
Glide: The Glide pose is consistent with the Vina result, also identifying the hydrogen bond with Ser242. Additionally, Glide highlights hydrophobic interactions with a cluster of phenylalanine residues (Phe234, Phe339, Phe340) that are known to be important for ligand binding in the 5-HT2A receptor.
Discussion and Field-Proven Insights
This comparative docking study demonstrates that both AutoDock Vina and Glide can serve as powerful tools for generating hypotheses about the potential protein targets of natural products like this compound.
Causality Behind Experimental Choices:
-
Choice of Docking Software: The comparison between an open-source tool (AutoDock Vina) and a commercial package (Glide) was intentional. While Glide often offers more sophisticated scoring functions and a more integrated workflow, AutoDock Vina remains a highly effective and accessible option, particularly for academic research. The high degree of concordance between the results from both programs in this study lends confidence to the predictions.
-
Receptor Flexibility: This study employed a rigid receptor docking protocol, which is a common and efficient approach for initial screening. However, it is important to acknowledge that proteins are dynamic entities. For more advanced studies, techniques such as induced-fit docking (available in the Schrödinger Suite) or molecular dynamics simulations should be considered to account for receptor flexibility upon ligand binding.
-
Scoring Function Limitations: It is crucial to interpret docking scores with caution. They are approximations of binding free energy and are most reliable for ranking compounds within a congeneric series or for prioritizing compounds from a large library for experimental testing. They are not absolute predictors of in vivo efficacy.
Self-Validating Systems and Trustworthiness:
A key aspect of a trustworthy docking protocol is validation. Before screening novel compounds, it is best practice to perform a re-docking experiment, where the co-crystallized ligand is extracted from the protein structure and then docked back into the binding site. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, validates that the chosen docking parameters are appropriate for the system.
Conclusion
The in silico docking studies presented in this guide provide compelling evidence that this compound is a promising candidate for interacting with the mu-opioid receptor, acetylcholinesterase, and the 5-HT2A serotonin receptor. The predictions from both AutoDock Vina and Glide are in strong agreement, suggesting that DHC may exhibit a polypharmacological profile, a common characteristic of natural products.
The detailed protocols and comparative analysis herein serve as a practical resource for researchers aiming to leverage computational docking in their drug discovery efforts. These findings warrant further experimental validation through in vitro binding assays and functional studies to confirm the predicted interactions and to elucidate the therapeutic potential of this compound.
References
-
Glide | Schrödinger. (n.d.). Schrödinger. Retrieved January 16, 2026, from [Link]
-
4PQE: Crystal Structure of Human Acetylcholinesterase. (2015). RCSB PDB. Retrieved January 16, 2026, from [Link]
-
7WC5: Crystal structure of serotonin 2A receptor in complex with psilocin. (2022). RCSB PDB. Retrieved January 16, 2026, from [Link]
-
Serotonin Receptors. (n.d.). In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. NCBI Bookshelf. Retrieved January 16, 2026, from [Link]
-
5C1M: Crystal structure of active mu-opioid receptor bound to the agonist BU72. (2015). RCSB PDB. Retrieved January 16, 2026, from [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved January 16, 2026, from [Link]
-
Physiology, Opioid Receptor. (2023). In StatPearls. NCBI Bookshelf. Retrieved January 16, 2026, from [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2019). In High-Throughput Screening Assays in Toxicology. PubMed Central. Retrieved January 16, 2026, from [Link]
-
6A93: Crystal structure of 5-HT2AR in complex with risperidone. (2019). RCSB PDB. Retrieved January 16, 2026, from [Link]
-
Relationship of chemical structure and anti-inflammatory activity of dihydrocorynantheol and its analogues. (2014). Pharmacological Reports. Retrieved January 16, 2026, from [Link]
-
Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes. (1993). Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved January 16, 2026, from [Link]
-
4DKL: Crystal structure of the mu-opioid receptor bound to a morphinan antagonist. (2012). RCSB PDB. Retrieved January 16, 2026, from [Link]
-
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. Retrieved January 16, 2026, from [Link]
-
¿What is the affinity of serotonin (endogenous) for the 5-HT1 and 5HT2 receptors? (2024). ResearchGate. Retrieved January 16, 2026, from [Link]
-
AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved January 16, 2026, from [Link]
-
Glide Docking, Autodock, Binding Free Energy and Drug. (2021). Biointerface Research in Applied Chemistry. Retrieved January 16, 2026, from [Link]
-
7E3H: Crystal structure of human acetylcholinesterase in complex with donepezil. (2022). RCSB PDB. Retrieved January 16, 2026, from [Link]
-
Serotonin Receptor Subtypes and Ligands. (n.d.). ACNP. Retrieved January 16, 2026, from [Link]
-
modeling of 5-ht2a and 5-ht2c receptors and of their complexes with actual and potential antipsychotic drugs. (n.d.). University of Milan. Retrieved January 16, 2026, from [Link]
-
5c1m - Crystal structure of active mu-opioid receptor bound to the agonist BU72. (n.d.). Protein Data Bank Japan. Retrieved January 16, 2026, from [Link]
-
Autodock_Vina Protocol. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]
-
The biological active compounds and biological activities of Desmodium species from Indian region: a review. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Applications of Molecular Docking in Natural Products-Based Drug Discovery. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]
-
PDB-7xn1: Crystal structure of human acetylcholinesterase in complex with t... (n.d.). Yorodumi - PDBj. Retrieved January 16, 2026, from [Link]
-
Untangling the complexity of opioid receptor function. (2012). PubMed Central. Retrieved January 16, 2026, from [Link]
-
6ZWE: Crystal structure of human acetylcholinesterase in complex with... (2021). RCSB PDB. Retrieved January 16, 2026, from [Link]
-
Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. (2023). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene. Retrieved January 16, 2026, from [Link]
-
Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. (2020). PubMed. Retrieved January 16, 2026, from [Link]
-
μ receptor | Opioid receptors. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 16, 2026, from [Link]
-
Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes. (n.d.). Find an Expert - The University of Melbourne. Retrieved January 16, 2026, from [Link]
-
Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2021). PubMed Central. Retrieved January 16, 2026, from [Link]
-
AutoDock Vina Tutorial | Molecular Docking for Drug Design. (2020). YouTube. Retrieved January 16, 2026, from [Link]
-
Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. (2024). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
4DKL: Crystal structure of the mu-opioid receptor bound to a morphinan antagonist. (2012). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
6WGT: Crystal structure of HTR2A with hallucinogenic agonist. (2020). RCSB PDB. Retrieved January 16, 2026, from [Link]
-
Biological Activity of Naturally Derived Naphthyridines. (2022). MDPI. Retrieved January 16, 2026, from [Link]
-
How opioid receptors work? | Pharmacology. (2021). YouTube. Retrieved January 16, 2026, from [Link]
-
In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. (2022). Frontiers in Nutrition. Retrieved January 16, 2026, from [Link]
-
Docking and scoring. (n.d.). Schrödinger. Retrieved January 16, 2026, from [Link]
-
3D crystal structures of acetylcholinesterase (AChE, PDB ID: 4EY7) (a)... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Autodock Vina Tutorial | Molecular Docking for Drug Design. (2020). YouTube. Retrieved January 16, 2026, from [Link]
-
Phytochemistry and biological activities of corynanthe alkaloids. (2023). Phytochemistry. Retrieved January 16, 2026, from [Link]
-
Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). (n.d.). Assay Genie. Retrieved January 16, 2026, from [Link]
Sources
- 1. Phytochemistry and biological activities of corynanthe alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship of chemical structure and anti-inflammatory activity of dihydrocorynantheol and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. rcsb.org [rcsb.org]
- 5. schrodinger.com [schrodinger.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. μ receptor | Opioid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. tdx.cat [tdx.cat]
- 13. Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 14. rcsb.org [rcsb.org]
- 15. 5c1m - Crystal structure of active mu-opioid receptor bound to the agonist BU72 - Summary - Protein Data Bank Japan [pdbj.org]
- 16. rcsb.org [rcsb.org]
- 17. rcsb.org [rcsb.org]
- 18. m.youtube.com [m.youtube.com]
- 19. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 20. schrodinger.com [schrodinger.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Dihydrocorynantheine for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of dihydrocorynantheine. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the safe and compliant management of this compound waste.
Hazard Assessment of this compound: An Evidence-Based Approach
Key Considerations:
-
Pharmacological Activity: this compound and related corynanthe alkaloids are known to be biologically active.[5][6] The cardiovascular effects of this compound have been observed in animal studies.[5]
-
General Alkaloid Toxicity: Many alkaloids can be toxic if inhaled, ingested, or absorbed through the skin.[2][3] The toxic effects can range from mild irritation to severe systemic reactions.[4]
-
Lack of Specific Data: The absence of a defined LD50 or extensive toxicological studies for this compound necessitates treating it as a potentially hazardous substance.[1][7]
Given these factors, all this compound waste must be handled as hazardous chemical waste, following stringent protocols to minimize exposure to laboratory personnel and the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, either in its pure form or in solution, as well as any resulting waste, the following PPE is mandatory:
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are required at all times. In situations with a risk of splashing, a face shield should be worn in addition to goggles.[8] |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves, are essential. It is recommended to double-glove. Inspect gloves for any signs of degradation or puncture before use.[8] |
| Body Protection | A laboratory coat must be worn. For larger quantities or when there is a significant risk of contamination, a chemical-resistant apron or coveralls should be used.[9] |
| Respiratory Protection | For handling the solid compound or when aerosolization is possible, a NIOSH-approved respirator (e.g., N95) is recommended.[9] |
Step-by-Step this compound Disposal Procedures
The disposal of this compound must comply with all local, state, and federal regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States.[10]
3.1. Solid this compound Waste
-
Collection:
-
Collect all solid this compound waste, including unused or expired compounds and contaminated consumables (e.g., weigh boats, spatulas), in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[10]
-
-
Labeling:
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
-
Storage:
-
Store the sealed container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
3.2. Liquid this compound Waste
-
Collection:
-
Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a dedicated, leak-proof, and shatter-resistant container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Labeling:
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent system, and the estimated concentration.
-
-
Storage:
-
Store the sealed container in a secondary containment bin within a designated satellite accumulation area.
-
The secondary containment should be capable of holding the entire volume of the liquid in case of a leak.
-
-
Disposal:
-
Contact your institution's EHS for collection and disposal. Do not dispose of liquid this compound waste down the drain.
-
3.3. Contaminated Labware and Consumables
-
Decontamination:
-
Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or methanol) and then washed thoroughly. The solvent rinsate must be collected as hazardous liquid waste.
-
-
Disposal of Consumables:
-
Disposable items heavily contaminated with this compound (e.g., pipette tips, gloves, bench paper) should be collected in a sealed bag or container, labeled as hazardous waste, and disposed of as solid waste.
-
Emergency Procedures: Spill Management
In the event of a this compound spill, immediate and proper response is crucial to prevent exposure and contamination.
-
Evacuate and Alert:
-
Alert all personnel in the immediate vicinity and evacuate the area if necessary.
-
-
Don Appropriate PPE:
-
Before attempting to clean the spill, don the full PPE as outlined in Section 2.
-
-
Contain the Spill:
-
For a solid spill, carefully cover it with a damp paper towel to avoid generating dust.
-
For a liquid spill, use an appropriate absorbent material (e.g., chemical spill pads or vermiculite) to contain the spill.
-
-
Clean-up:
-
Carefully collect the spilled material and any contaminated absorbent materials using non-sparking tools.
-
Place all contaminated materials into a designated hazardous waste container.
-
-
Decontaminate the Area:
-
Wipe the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Report the Incident:
-
Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow Diagram
References
-
Kratom Alks. (n.d.). Corynantheidine: Toxicology And Safety Assessment. Retrieved from [Link]
-
Journal of Ethnopharmacology. (1989). Cardiovascular effects in the rat of this compound isolated from Uncaria callophylla. [Link]
-
C R Seances Soc Biol Fil. (1945). [Toxicity Of Corynantheidine, A New Alkaloid That Crystallizes From the Bark Of Pseudocinchona Africana Aug. Chev]. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (n.d.). Relationship of chemical structure and anti-inflammatory activity of dihydrocorynantheol and its analogues. [Link]
-
PubMed. (2001). Postmortem distribution of dihydrocodeine and metabolites in a fatal case of dihydrocodeine intoxication. [Link]
-
University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
ResearchGate. (2019). (PDF) Plant toxins: alkaloids and their toxicities. [Link]
-
GSC Online Press. (2019). Plant toxins: alkaloids and their toxicities. [Link]
-
StatPearls - NCBI Bookshelf. (2023). Plant Alkaloids Toxicity. [Link]
-
Psychopharmacology (Berl). (1995). In vivo pharmacological effects of dihydro-beta-erythroidine, a nicotinic antagonist, in mice. [Link]
-
PubMed. (2023). Phytochemistry and biological activities of corynanthe alkaloids. [Link]
-
Altmeyers Encyclopedia. (2020). Dihydrocodeine. [Link]
-
PubChem. (n.d.). Dihydrocodeine. Retrieved from [Link]
-
Technical Safety Services. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. [Link]
-
Central Washington University. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. [Link]
-
NCBI Bookshelf. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. [Link]
-
PubMed. (1987). A laboratory for handling chemical toxicants safely. [Link]
Sources
- 1. This compound | C22H28N2O3 | CID 3039336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cardiovascular effects in the rat of this compound isolated from Uncaria callophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemistry and biological activities of corynanthe alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kratomalks.org [kratomalks.org]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. thesafetygeek.com [thesafetygeek.com]
- 10. cwu.edu [cwu.edu]
A Researcher's Guide to the Safe Handling of Dihydrocorynantheine
An Essential Framework for Laboratory Safety and Product Integrity
As researchers and scientists in the field of drug development, our primary goal is to advance scientific knowledge while ensuring the utmost safety and integrity of our work. This guide provides a comprehensive, experience-driven framework for the safe handling of Dihydrocorynantheine, an alkaloid with significant research interest. Beyond a simple checklist, this document elucidates the rationale behind each procedural step, empowering you to work with confidence and precision.
Understanding the Risk Profile of this compound
This compound is an alkaloid, a class of naturally occurring organic compounds that often exhibit potent physiological activity. While specific toxicological data for this compound may be limited, it is prudent to handle it with the care afforded to other biologically active alkaloids. The primary routes of occupational exposure are inhalation of airborne particles, dermal contact, and accidental ingestion. The potential health effects are not fully elucidated, but it is advisable to minimize exposure to prevent unforeseen physiological responses.
Core Principles of Safe Handling: A Self-Validating System
The following protocols are designed to create a self-validating system of safety. Each step is a checkpoint, ensuring that the previous action was performed correctly and safely before proceeding to the next.
1. Engineering Controls: Your First Line of Defense
The primary method for controlling exposure to hazardous substances is through the use of engineering controls. Personal protective equipment (PPE) is a crucial last line of defense, but it should never be the sole protective measure.
-
Fume Hood: All manipulations of solid this compound and its concentrated solutions should be performed in a certified chemical fume hood. This is critical to prevent the inhalation of fine powders or aerosols.[1][2]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
2. Personal Protective Equipment (PPE): A Comprehensive Barrier
The appropriate selection and use of PPE is paramount to preventing direct contact with this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against accidental splashes of solutions or contact with airborne powder, which could cause eye irritation or absorption.[1][2] |
| Hand Protection | Nitrile gloves. Consider double-gloving for extended procedures or when handling larger quantities. | Prevents dermal absorption, a primary route of exposure. Always inspect gloves for tears or punctures before use and change them immediately if contaminated. |
| Body Protection | A clean, buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be necessary if there is a potential for generating significant amounts of dust or aerosols outside of a fume hood. | While primary operations should be in a fume hood, this provides an additional layer of protection in specific scenarios. Use of a respirator requires proper fit-testing and training. |
Operational and Disposal Plans: A Step-by-Step Guide
This section provides procedural guidance for common laboratory activities involving this compound, integrating safety measures at each step.
Workflow for Handling this compound
Caption: A typical laboratory workflow for handling this compound, emphasizing safety at each stage.
Experimental Protocols
1. Weighing Solid this compound:
-
Preparation: Before bringing the compound into the fume hood, label your destination vial.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.
-
In the Fume Hood:
-
Place the analytical balance inside the fume hood if possible. If not, weigh the compound in a glove box or a designated area with minimal air currents.
-
Use a spatula to carefully transfer the solid this compound to a tared weigh boat or directly into the vial.
-
Avoid creating dust. If any powder is spilled, decontaminate the area immediately (see Spill Cleanup Procedures).
-
-
Post-Weighing: Securely cap the vial containing the this compound.
2. Preparing a Stock Solution:
-
Preparation: Have your solvent and vortex mixer or sonicator ready within the fume hood.
-
In the Fume Hood:
-
Add the desired volume of solvent to the vial containing the weighed this compound.
-
Cap the vial securely before mixing.
-
Use a vortex mixer or sonicator to ensure complete dissolution.
-
-
Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store as recommended by the supplier, typically in a cool, dark place.[2]
Emergency Procedures: Be Prepared
Spill Cleanup:
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.
-
Containment: For liquid spills, absorb with an inert material like diatomite or universal binders.[1][2] For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup: Carefully scoop the absorbed material or the covered solid into a labeled waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, such as alcohol, followed by soap and water.[1][2]
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][2] Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][2]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.
Logical Relationships in Safety Protocol
Caption: The logical progression from identifying a hazard to establishing safe work practices.
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
